6,8-Dichloro-4-hydroxycoumarin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloro-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFNVWYTUVIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715867 | |
| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36051-82-8 | |
| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Halogenated 4-Hydroxycoumarin Scaffold
An In-depth Technical Guide to the Chemical Properties of 6,8-Dichloro-4-hydroxycoumarin
The 4-hydroxycoumarin (2H-1-benzopyran-2-one) core is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives form the basis of the most widely prescribed oral anticoagulants, such as warfarin, by acting as vitamin K antagonists.[1][2][3] Beyond this critical therapeutic application, the 4-hydroxycoumarin framework serves as a versatile precursor for a vast array of heterocyclic compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][4][5][6]
This guide focuses on a specific, synthetically crucial derivative: This compound . The introduction of halogen atoms onto the aromatic ring is a common strategy in drug development to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two chlorine atoms at the 6 and 8 positions significantly influences the electronic properties and reactivity of the coumarin system.
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of this compound is paramount. This document provides a comprehensive technical overview of its structure, synthesis, reactivity, and analytical characterization, designed to serve as a foundational resource for its application in novel synthetic endeavors and discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. This compound is defined by its fused ring system and key functional groups.
Chemical Structure and Tautomerism
Like its parent compound, this compound can exist in different tautomeric forms due to proton migration. The primary forms are the enol (4-hydroxy-2H-chromen-2-one) and the keto (chroman-2,4-dione) tautomers.[7][8] While the enol form is generally predominant, the existence of this equilibrium is critical to its reactivity, particularly at the C3 position.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including selecting appropriate solvent systems and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂O₃ | [9] |
| Molecular Weight | 231.03 g/mol | |
| Appearance | Solid | |
| Density | 1.699 g/cm³ | [9] |
| Boiling Point | 428.7°C at 760 mmHg | [9] |
| Flash Point | 213.1°C | [9] |
| LogP | 2.805 | [9] |
| CAS Number | 36051-82-8 | [9] |
Synthesis of this compound
The construction of the 4-hydroxycoumarin ring system is typically achieved through condensation and cyclization reactions. A common and effective method for synthesizing this compound involves the reaction of a substituted acetophenone with diethyl carbonate.[9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Dieckmann-type Condensation
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Rationale: The synthesis relies on the strong basicity of sodium hydride (NaH) to deprotonate the phenolic hydroxyl group of the starting acetophenone. The resulting phenoxide is a potent nucleophile that attacks diethyl carbonate. The subsequent intramolecular Dieckmann condensation, driven by heating, forms the heterocyclic ring.
Materials:
-
1-(3,5-dichloro-2-hydroxyphenyl)ethanone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride in anhydrous toluene at 0°C (ice bath).
-
Deprotonation: Slowly add a solution of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone in anhydrous toluene to the NaH suspension. Allow the mixture to stir at 0°C for approximately 20-30 minutes under an inert atmosphere. Hydrogen gas evolution should be observed.
-
Acylation & Cyclization: Add diethyl carbonate to the reaction mixture. Gradually heat the mixture to reflux (approx. 110°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding 2M HCl until the mixture is acidic (pH ~2). This step neutralizes the excess base and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous identification of the synthesized compound is critical. The following spectroscopic techniques are standard for the structural elucidation of this compound. The data presented are based on known values for the 4-hydroxycoumarin scaffold, with expected modifications due to the dichloro-substitution pattern.[7][8][10]
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic region: Two singlets (or narrow doublets, J~2-3 Hz) for H-5 and H-7. Lactone ring: One singlet for H-3. A broad singlet for the C4-OH proton (may exchange with D₂O). | The symmetrical dichlorination at C6 and C8 simplifies the aromatic splitting pattern compared to the parent coumarin. The C3 proton is isolated. |
| ¹³C NMR | Downfield signals for C=O (lactone, C2) and the enolic carbon (C4). Signals for two quaternary carbons attached to chlorine (C6, C8). Signals for two aromatic CH carbons (C5, C7). | The chemical shifts are influenced by the electronegativity of adjacent oxygen and chlorine atoms. |
| IR Spectroscopy | Broad band ~3200-3000 cm⁻¹ (O-H stretch). Strong, sharp band ~1700-1650 cm⁻¹ (C=O lactone stretch). Bands ~1600-1450 cm⁻¹ (aromatic C=C stretching). | These are characteristic vibrational modes for the 4-hydroxycoumarin functional groups. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 230. A characteristic isotopic cluster for two chlorine atoms with peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio. | The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a definitive indicator of the number of chlorine atoms in the molecule.[11] |
| UV-Visible | Absorption maximum (λ_max_) around 310 nm. | This absorption is characteristic of the benzopyran-2-one chromophore.[7][8] |
Chemical Reactivity: A Versatile Synthetic Intermediate
The reactivity of this compound is governed by its key functional groups and the electronic effects of the chlorine substituents. It serves as a powerful building block for more complex molecules.[7]
Caption: Reactivity map of this compound.
-
Nucleophilicity of the C3 Position: The most significant reactivity arises from the nucleophilic character of the C3 carbon, which is part of the enol tautomer.[7][8] This site readily participates in C-C bond-forming reactions. For drug development professionals, this is the key position for introducing side chains to create analogues of warfarin or other biologically active molecules. Reactions include Knoevenagel condensation with aldehydes, Michael additions, and alkylations.
-
Reactivity of the C4-Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a suitable base. The resulting oxygen anion is a strong nucleophile, allowing for O-alkylation and O-acylation to produce ethers and esters, respectively.[12] The choice between C3-alkylation and O4-alkylation can often be controlled by the reaction conditions (e.g., solvent, base).
-
Influence of the Dichloro Substituents: The two electron-withdrawing chlorine atoms decrease the electron density of the benzene ring, making it less susceptible to further electrophilic aromatic substitution. This deactivation provides regiochemical stability, preventing unwanted side reactions on the aromatic core during modifications at the C3 or C4 positions.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical intermediate.
-
Anticoagulant Development: As a close analogue of the core structure of warfarin, it is an ideal starting material for synthesizing new vitamin K antagonists. The chlorine atoms can enhance binding to the target enzyme, vitamin K epoxide reductase, or improve pharmacokinetic properties like metabolic stability.[1]
-
Synthesis of Novel Heterocycles: The reactive C3 and C4 positions allow for the fusion of other heterocyclic rings onto the coumarin scaffold, leading to novel chemical entities with potential applications as anticancer, antimicrobial, or anti-inflammatory agents.[4][6][13]
-
Probe and Dye Synthesis: The coumarin core is fluorescent. Derivatives of this compound can be developed as chemical probes for biological imaging or as specialized dyes.[2][14]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: this compound is classified as an irritant and is harmful if swallowed.[15]
-
GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]
-
Recommended PPE: Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
- Lee, S., & Lee, S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Zhang, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 28(13), 5087. [Link]
- PubChem. (n.d.). 6-Chloro-4-hydroxycoumarin. National Center for Biotechnology Information.
- Zavrsnik, D., et al. (2011). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Bosnian Journal of Basic Medical Sciences, 11(3), 159-164. [Link]
- LookChem. (n.d.). This compound.
- Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 2846-2889. [Link]
- Traore, S., et al. (2022). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. American Journal of Organic Chemistry, 12(1), 1-5. [Link]
- Semantic Scholar. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. AJPAMC, 4(2), 85-94. [Link]
- PubChemLite. (n.d.). This compound. University of Luxembourg.
- ResearchGate. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]
- Guerra, M., et al. (2020). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry, 44(4), 1366-1376. [Link]
- Marchut, E., et al. (1980). [Effect of anticoagulants of the 4-hydroxycoumarin derivative group on aminotransferase activity in vitro and in vivo]. Folia Medica Cracoviensia, 22(3-4), 331-339. [Link]
- Taylor & Francis Online. (n.d.). 4-Hydroxycoumarins – Knowledge and References.
- SpectraBase. (n.d.). 6-Chloro-4-hydroxycoumarin.
- Bugarčić, Z. D., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes.
- Wang, Y., et al. (2024). De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli. Green Chemistry, 26(15), 8963-8972. [Link]
- PubChem. (n.d.). 4-Hydroxycoumarin. National Center for Biotechnology Information.
- Kumar, P., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(4), 738-744. [Link]
- Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. [Link]
- Metwally, M. A., et al. (2012). Synthesis of 4-hydroxy coumarin dyes and their applications. Pigment & Resin Technology, 41(5), 285-294. [Link]
- MDPI. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- SpectraBase. (n.d.). 6,7-DICHLORO-4-HYDROXYCOUMARIN.
- Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-11. [Link]
- ResearchGate. (2017). Utility of 4-hydroxythiocoumarin in organic synthesis. [Link]
- ResearchGate. (2023). A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound|lookchem [lookchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 12. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin [pubs.sciepub.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-Chloro-4-hydroxycoumarin | C9H5ClO3 | CID 54686348 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 6,8-Dichloro-4-hydroxycoumarin
This guide provides a detailed exploration of the anticipated mechanism of action of 6,8-dichloro-4-hydroxycoumarin, a halogenated derivative of the versatile 4-hydroxycoumarin scaffold. Drawing upon the extensive research into the parent molecule and related analogs, this document will elucidate the core biochemical interactions, propose investigational methodologies, and discuss the potential therapeutic implications for researchers, scientists, and drug development professionals.
Introduction
4-Hydroxycoumarin and its derivatives represent a cornerstone in the development of anticoagulant therapies and have shown promise in a variety of other pharmacological areas, including oncology.[1][2][3] The core structure of 4-hydroxycoumarin is a key pharmacophore responsible for its biological activities, which can be significantly modulated by substitution on the benzopyrone ring.[4][5] The introduction of halogen atoms, such as chlorine, at specific positions can enhance the potency and alter the selectivity of these compounds. This guide focuses on the 6,8-dichloro substituted analog, dissecting its likely mechanisms of action based on established structure-activity relationships.
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)
The primary and most well-documented mechanism of action for 4-hydroxycoumarin anticoagulants is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][6] This integral membrane protein is a critical component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood coagulation factors.
The Vitamin K Cycle and its Interruption
The vitamin K cycle involves the conversion of vitamin K quinone to its reduced form, vitamin K hydroquinone, which serves as a cofactor for γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including prothrombin and factors VII, IX, and X, rendering them active. During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone, thus perpetuating the cycle.
4-Hydroxycoumarin derivatives act as potent inhibitors of VKOR.[1] By blocking this enzyme, they prevent the regeneration of active vitamin K, leading to a depletion of functional vitamin K-dependent clotting factors and thereby exerting an anticoagulant effect. It is hypothesized that 4-hydroxycoumarins mimic a transition state in the enzymatic reaction.[4][5]
Influence of 6,8-Dichloro Substitution on VKOR Inhibition
The electron-withdrawing nature of the two chlorine atoms at positions 6 and 8 of the coumarin ring in this compound is expected to influence the electronic properties of the molecule. This could enhance its binding affinity to the active site of VKOR. The increased lipophilicity conferred by the chlorine atoms may also facilitate the compound's transport across the endoplasmic reticulum membrane to reach the enzyme.
Diagram: The Vitamin K Cycle and Inhibition by this compound
Caption: Inhibition of the Vitamin K cycle by this compound.
Potential Alternative Mechanisms of Action
Beyond its established role as a VKOR inhibitor, the 4-hydroxycoumarin scaffold is known to exhibit a range of other biological activities, suggesting that this compound may have additional mechanisms of action.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of coumarin derivatives.[2][3][7][8][9] The proposed mechanisms are diverse and include:
-
Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[3][7]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.[9]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that supply tumors.[7]
-
Enzyme Inhibition: Coumarins have been shown to inhibit other enzymes implicated in cancer, such as carbonic anhydrases.[10][11]
The 6,8-dichloro substitution could enhance these anticancer properties through various physicochemical effects, including increased cell permeability and altered interactions with target proteins.
Other Enzymatic Inhibition
Derivatives of 4-hydroxycoumarin have been reported to inhibit enzymes other than VKOR, such as urease and carbonic anhydrase-II.[10] While the inhibitory activity against urease was not significant in one study, some derivatives did show inhibition of carbonic anhydrase-II.[10] It is plausible that this compound could also exhibit inhibitory effects on these or other enzymes, contributing to a broader pharmacological profile.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of well-defined experimental protocols are required.
In Vitro VKOR Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against human VKOR.
Methodology:
-
Enzyme Source: Microsomes prepared from cells overexpressing human VKORC1.
-
Substrate: Vitamin K₁ epoxide.
-
Assay Buffer: A suitable buffer containing a reducing agent such as dithiothreitol (DTT).
-
Procedure: a. Pre-incubate the microsomal enzyme preparation with varying concentrations of this compound. b. Initiate the reaction by adding the vitamin K₁ epoxide substrate. c. Incubate for a defined period at 37°C. d. Stop the reaction and extract the lipids. e. Quantify the product (vitamin K₁ quinone) using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Diagram: VKOR Inhibition Assay Workflow
Caption: A typical experimental workflow for determining VKOR inhibition.
Cell-Based Anticancer Activity Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, HT-29 for colon cancer).
-
MTT Assay (for cytotoxicity): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of this compound for 24-72 hours. c. Add MTT reagent and incubate to allow the formation of formazan crystals. d. Solubilize the formazan crystals and measure the absorbance at 570 nm. e. Calculate the percentage of cell viability and determine the IC₅₀.
-
Apoptosis Assay (by Flow Cytometry): a. Treat cells with the compound at its IC₅₀ concentration. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis (by Flow Cytometry): a. Treat cells with the compound. b. Fix the cells and stain their DNA with PI. c. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Quantitative Data Summary
The following table provides hypothetical IC₅₀ values to illustrate how data from the proposed experiments could be presented. Actual values would need to be determined experimentally.
| Compound | VKOR IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Warfarin | 0.5 - 1.0 | > 100 | > 100 | > 100 |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin | N/A | 0.1 - 0.5 | 0.05 - 0.2 | 0.2 - 0.8 |
| TBD: To Be Determined | ||||
| N/A: Not Applicable |
Conclusion
This compound is a promising but understudied derivative of the pharmacologically significant 4-hydroxycoumarin family. Based on extensive structure-activity relationship data for related compounds, its primary mechanism of action is anticipated to be the potent inhibition of Vitamin K epoxide reductase, leading to a strong anticoagulant effect. The dichloro substitution is likely to enhance this activity. Furthermore, there is a strong rationale for investigating its potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The experimental protocols outlined in this guide provide a clear path for the comprehensive elucidation of its molecular mechanisms, which will be crucial for any future drug development efforts.
References
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]
- Gebauer, M., et al. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry, 15(6), 2414-2420. [Link]
- ResearchGate. (2025). Synthesis and structure-activity relationships of novel warfarin derivatives.
- Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 105-122.
- Tie, J., & Stafford, D. W. (2020). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science, 370(6519), eabc5665. [Link]
- Manolov, I., et al. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(5), 231-237. [Link]
- Mladenović, M., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. [Link]
- Abdou, M. M., et al. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 4793-4829. [Link]
- PubMed. (2023). Design of a structure-activity relationship model of vitamin K epoxide reductase (VKORC1) inhibitors combining chemical synthesis of new compounds, enzymatic assays and molecular modelling.
- Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Current Medicinal Chemistry, 27(39), 6736-6755. [Link]
- RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies.
- Macalino, S. J. P., et al. (2025). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR)
- National Institutes of Health. (n.d.). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.
- SciELO. (n.d.). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives.
- National Institutes of Health. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases.
- ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel warfarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted 4-Hydroxycoumarins: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of a Privileged Scaffold
The 4-hydroxycoumarin core, a deceptively simple benzopyrone structure, represents a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives have yielded a remarkable array of biologically active compounds, most famously the anticoagulant warfarin.[4] However, the therapeutic potential of substituted 4-hydroxycoumarins extends far beyond anticoagulation, encompassing antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][5] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the rich chemical space of 4-hydroxycoumarin derivatives.
I. The 4-Hydroxycoumarin Core: Physicochemical Properties and Synthetic Accessibility
The biological versatility of 4-hydroxycoumarins is intrinsically linked to the chemical reactivity of their core structure. The C3 position is particularly amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents that modulate the compound's pharmacological profile.
Synthetic Strategies: Accessing Chemical Diversity
A common and efficient method for the synthesis of the 4-hydroxycoumarin scaffold is the Pechmann condensation. However, for the introduction of substituents at the C3 position, which is critical for most biological activities, other strategies are employed. One-pot multicomponent reactions are increasingly popular due to their efficiency and atom economy. A general approach involves the reaction of 4-hydroxycoumarin with an aldehyde and another nucleophilic component.
II. Anticoagulant Activity: The Hallmark of 4-Hydroxycoumarins
The most well-established biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect, which forms the basis of widely used drugs like warfarin.[4]
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)
4-hydroxycoumarin anticoagulants act as antagonists of vitamin K.[5] They do not directly compete with vitamin K but rather inhibit the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for the recycling of vitamin K, a cofactor required for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). By inhibiting VKOR, 4-hydroxycoumarins lead to the production of inactive clotting factors, thereby reducing the propensity for blood clot formation.
Structure-Activity Relationship (SAR) for Anticoagulant Effects
The anticoagulant activity of 4-hydroxycoumarins is highly dependent on the nature of the substituent at the C3 position.
-
Aromatic Substituents: The presence of a large, aromatic substituent at the C3 position is a key requirement for potent anticoagulant activity.
-
Halogenation: The introduction of a chlorine atom at the para-position of the aromatic ring has been shown to result in potent anticoagulant activities.[5]
-
"Superwarfarins": Second-generation anticoagulants, often referred to as "superwarfarins" (e.g., brodifacoum, difenacoum), possess enhanced potency and longer half-lives compared to warfarin.[5]
Experimental Workflow: In Vitro VKOR Inhibition Assay
The primary in vitro assay to determine the anticoagulant potential of a 4-hydroxycoumarin derivative is the VKOR inhibition assay. This assay measures the ability of a test compound to inhibit the enzymatic activity of VKOR.
-
Enzyme Source: Utilize microsomes from cells overexpressing VKOR or purified VKOR protein.
-
Substrate Preparation: Prepare a stock solution of Vitamin K1 2,3-epoxide (KO).
-
Reaction Mixture: In a reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl), combine the enzyme source, the test compound at various concentrations, and a reducing agent such as dithiothreitol (DTT).
-
Reaction Initiation: Initiate the reaction by adding the KO substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane mixture).
-
Extraction: Extract the vitamin K and vitamin K epoxide from the reaction mixture.
-
Analysis: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) to quantify the conversion of KO to vitamin K. The percentage of inhibition is then calculated relative to a control without the inhibitor.
III. Antimicrobial Activity: A Promising Avenue for New Antibiotics
Substituted 4-hydroxycoumarins have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7][8][9]
Mechanism of Action
The precise mechanisms of antimicrobial action for many 4-hydroxycoumarin derivatives are still under investigation and may vary depending on the specific substitution pattern and the target microorganism. Some proposed mechanisms include the inhibition of essential enzymes and disruption of the bacterial cell membrane.
Structure-Activity Relationship (SAR) for Antimicrobial Effects
-
Bis-coumarins: Dimeric 4-hydroxycoumarins, often linked at the C3 position by a methylene bridge derived from an aldehyde, frequently exhibit potent antibacterial activity.[6][7]
-
Halogen and Hydroxyl Substitutions: The presence of halogen (e.g., chloro, bromo) or hydroxyl groups on the phenyl ring of bis-coumarin derivatives can significantly influence their antimicrobial potency.[7]
-
Gram-Positive vs. Gram-Negative Activity: Many synthesized derivatives show more pronounced activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria.[10]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The standard method for quantifying the in vitro antimicrobial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions of Test Compound: Prepare a two-fold serial dilution of the 4-hydroxycoumarin derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).
IV. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A growing body of evidence highlights the potential of substituted 4-hydroxycoumarins as anticancer agents, with demonstrated cytotoxicity against various cancer cell lines.[1][11][12][13][14]
Mechanism of Action
The anticancer mechanisms of 4-hydroxycoumarin derivatives are often multifaceted and can include:
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of Key Signaling Pathways: Interference with signaling pathways crucial for cancer cell survival and growth is another proposed mechanism.
Structure-Activity Relationship (SAR) for Anticancer Effects
-
C3-Substitutions: The nature of the substituent at the C3 position is a critical determinant of anticancer activity.[12]
-
Nitrogen-Containing Moieties: The incorporation of nitrogen-containing heterocycles or piperazine moieties can lead to potent anti-breast cancer agents.[13]
-
Hybrid Molecules: Hybrid molecules combining the 4-hydroxycoumarin scaffold with other pharmacophores, such as chalcones or pyrazoles, have shown promising anticancer activity.[15]
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxycoumarin derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
V. Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond the aforementioned activities, substituted 4-hydroxycoumarins have also shown promise as antiviral and anti-inflammatory agents.
Antiviral Activity
Certain 4-hydroxycoumarin derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 protease.[16] The evaluation of these compounds often involves in vitro enzyme inhibition assays and cell-based viral replication assays.
Anti-inflammatory Activity
4-hydroxycoumarins have been shown to possess anti-inflammatory properties.[17][18] These effects can be evaluated using in vivo models such as the carrageenan-induced paw edema model in rodents, where the reduction in paw swelling is a measure of anti-inflammatory activity.[17] In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages can also be employed to assess the inhibition of pro-inflammatory cytokine production.[19]
VI. Data Presentation and Visualization
To facilitate the comparison and interpretation of biological activity data, it is essential to present quantitative results in a clear and structured format.
Table 1: Comparative Biological Activities of Selected 4-Hydroxycoumarin Derivatives
| Compound ID | Substitution Pattern | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| Warfarin | 3-(alpha-acetonylbenzyl) | Anticoagulant | VKOR Inhibition | ~1 µM | [20] |
| Compound A | 3,3'-(Phenylmethylene)bis | Antibacterial | MIC (S. aureus) | 62.5 µg/mL | [7] |
| Compound B | 3,3'-(4-Chlorophenylmethylene)bis | Antibacterial | MIC (S. aureus) | 40 µg/mL | [7] |
| Compound C | 4-hydroxy-7-methylcoumarin derivative with piperazine | Anticancer (MCF-7) | MTT Assay | 0.003 µM | [13] |
| Compound D | 3-formyl-4-hydroxycoumarin-derived enamine (4g) | Anticancer | Potato Disc Tumor | 1.12 µM | [14] |
| Compound E | 3-(p-azidobenzyl) | Anticoagulant | VKOR Inhibition | 6.6 x 10⁻⁸ M | [21] |
| Compound F | 4-hydroxy-3-[1-phenyl-2-(4'-chlorobenzoyl)ethyl] | Anticoagulant | In vivo | More potent than warfarin | [22] |
| Esculetin | 6,7-dihydroxy | Antiviral (NDV) | Cell Culture | 36 µM | [23] |
| B8 | (Structure not specified) | Anti-inflammatory (IL-6 release) | ELISA | 4.57 µM (J774A.1 cells) | [19] |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for the synthesis and anticancer evaluation of 4-hydroxycoumarin derivatives.
Caption: Mechanism of action of 4-hydroxycoumarin anticoagulants.
VII. Conclusion and Future Perspectives
The 4-hydroxycoumarin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While its role in anticoagulation is well-established, the exploration of its antimicrobial, anticancer, antiviral, and anti-inflammatory potential is an active and promising area of research. The synthetic tractability of the 4-hydroxycoumarin core allows for the generation of vast libraries of derivatives, and the application of robust in vitro and in vivo screening methodologies is essential for identifying lead compounds with enhanced potency and selectivity. Future research will likely focus on the elucidation of novel mechanisms of action, the development of derivatives with improved pharmacokinetic profiles, and the exploration of combination therapies. For drug development professionals, a deep understanding of the structure-activity relationships and the appropriate experimental assays is paramount to successfully harnessing the therapeutic potential of this remarkable class of compounds.
References
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4813. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- Chen, I.-W., Sun, C.-M., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10784-10795. [Link]
- Singh, R. K., et al. (2020). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Oriental Journal of Chemistry, 36(4), 694-702. [Link]
- Stanchev, S., et al. (2010). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 577-582. [Link]
- Vukovic, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. [Link]
- Banday, S., Showkat, M., & Khan, K. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(4), 743-752. [Link]
- Banday, S., Showkat, M., & Khan, K. (2019).
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Sharma, A., et al. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Molecules, 28(15), 5757. [Link]
- Minimum inhibitory concentration (MIC) of the coumarin derivatives in model bacterial strains. (n.d.).
- Zafar, H., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5894. [Link]
- Khan, K. M., et al. (2014). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 50(4), 871-880. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4813. [Link]
- Danchev, N., et al. (2006). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. Medical Chemistry, 2(4), 399-406. [Link]
- Sharma, A., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2133-2172. [Link]
- Zeng, R., et al. (2024). Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis. European Journal of Medicinal Chemistry, 272, 116487. [Link]
- Singh, R. K., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(4), 694-702. [Link]
- de Cássia da Silveira e Sá, R., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]
- Venkatramaiah, T., et al. (2016). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 85-93. [Link]
- Manolov, I., & Danchev, N. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(5), 241-247. [Link]
- Galabov, A. S., et al. (1996). Antiviral Activity of Some Hydroxycoumarin Derivatives. Zeitschrift für Naturforschung C, 51(7-8), 558-562. [Link]
- de Cássia da Silveira e Sá, R., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]
- Shelepova, E. A., et al. (2023). Design, synthesis and antiviral evaluation of triazole-linked 7-hydroxycoumarin–monoterpene conjugates as inhibitors of RSV replication. RSC Medicinal Chemistry, 14(11), 2315-2328. [Link]
- Examples of biologically active 4-hydroxycoumarin derivatives. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. sciepub.com [sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 16. Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antiviral activity of some hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6,8-Dichloro-4-hydroxycoumarin: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 6,8-Dichloro-4-hydroxycoumarin in Medicinal Chemistry
Coumarins, a class of benzopyrone natural products, are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2][3] The 4-hydroxycoumarin scaffold is particularly noteworthy as it forms the core structure of several anticoagulant drugs, such as warfarin. Chemical modifications to the coumarin ring system can significantly alter the molecule's biological activity, making the synthesis and characterization of new derivatives a key focus in drug discovery.[2][3]
This compound is a halogenated derivative of 4-hydroxycoumarin. The introduction of chlorine atoms into the benzene ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectroscopic properties of this compound is therefore fundamental for its identification, purity assessment, and the elucidation of its interactions with biomolecules.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analysis. The guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to confidently work with this compound. The experimental protocols described herein are based on established methodologies for the analysis of coumarin derivatives, ensuring their reliability and reproducibility.
Molecular Structure and Tautomerism
This compound (C₉H₄Cl₂O₃) has a molecular weight of 231.03 g/mol . Like its parent compound, 4-hydroxycoumarin, it can exist in different tautomeric forms in solution, primarily the 4-hydroxy-2-chromenone and 2-hydroxy-4-chromenone forms.[4][5] The equilibrium between these tautomers can be influenced by the solvent and pH.
Sources
- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 4-hydroxycoumarin derivatives. As a senior application scientist, the following content is structured to deliver not just a theoretical overview, but also actionable insights into the experimental and computational methodologies crucial for the study of these versatile compounds. The inherent tautomerism of the 4-hydroxycoumarin scaffold is a critical determinant of its chemical reactivity, spectroscopic properties, and biological activity, including its well-established role as an anticoagulant.[1][2][3][4]
The Fundamental Tautomeric Landscape
4-Hydroxycoumarin and its derivatives can exist in a dynamic equilibrium between three primary tautomeric forms.[1][2][5] This prototropic transformation is a cornerstone for understanding the molecule's behavior in different chemical and biological environments. The principal tautomers are:
-
4-hydroxy-2H-chromen-2-one (Enol Form A): Generally the most stable and predominant form in many conditions.[6][7]
-
2,4-chromandione (Keto Form B): A diketone form that plays a significant role as an intermediate in chemical reactions.[1][6]
-
2-hydroxy-4H-chromen-4-one (Enol Form C): Typically the least stable of the three forms.[6]
The equilibrium between these forms is not static and can be significantly influenced by external factors, which is a key consideration in both synthesis and application.
Caption: Tautomeric equilibrium of 4-hydroxycoumarin.
Influencing the Equilibrium: Solvent, pH, and Substituent Effects
The delicate balance between the tautomeric forms can be readily shifted, a property that can be harnessed in synthetic chemistry and drug design.
-
Solvent Polarity: Polar solvents tend to favor the 4-hydroxy-2-chromenone forms (A) due to their higher dipole moments.[6] The possibility of hydrogen bonding with the solvent also plays a crucial role in stabilizing certain tautomers.[8][9]
-
pH: The acidity or basicity of the medium has a profound effect. In basic conditions, deprotonation leads to the formation of an anionic species which can influence the reactivity and spectroscopic properties of the molecule.
-
Substituents: The electronic nature of substituents on the coumarin ring can alter the relative stabilities of the tautomers. For instance, intramolecular hydrogen bonding, such as between a 5-hydroxyl group and the 4-keto group in the 2,4-chromandione form (B), can increase the stability of that tautomer.[6]
Experimental Characterization: A Multi-faceted Approach
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of 4-hydroxycoumarin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the predominant tautomeric form in solution.[10] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.
Key Observables:
-
¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. For the 4-hydroxy-2H-chromen-2-one form, a characteristic singlet is observed around 5.61 ppm in DMSO-d₆.[1] The absence of signals corresponding to other tautomers in many common solvents suggests the predominance of this enol form.[6][7]
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. Differences in the electronic environment of these carbons in the different tautomeric forms lead to distinct resonance signals.[1]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 4-hydroxycoumarin derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, especially for quaternary carbons, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H signals to determine the relative populations of different species if multiple tautomers are present.
-
Compare the observed chemical shifts with literature values for known 4-hydroxycoumarin derivatives to assign the predominant tautomeric form.[1][10]
-
Caption: General workflow for NMR analysis of tautomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of the molecule, and thus can be used to distinguish between tautomers.[10] The different conjugated systems in the enol and keto forms result in distinct absorption maxima (λ_max).[11]
Key Observables:
-
The 4-hydroxy-2H-chromen-2-one form typically shows a characteristic absorption peak around 308 nm.[1][5]
-
Changes in solvent and pH can lead to shifts in the absorption maxima, providing further evidence for the presence of different tautomeric or ionized forms.[12]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of the 4-hydroxycoumarin derivative in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-1.0 AU).
-
Data Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
To study the effect of pH, buffered solutions can be used as the solvent.
-
-
Data Analysis:
-
Identify the λ_max values.
-
Compare the spectra obtained in different solvents to assess the influence of solvent polarity on the tautomeric equilibrium.
-
X-ray Crystallography
X-ray crystallography provides definitive evidence of the molecular structure in the solid state.[13] This technique can unambiguously determine which tautomeric form is present in the crystal lattice.[14][15]
Key Insights from Crystallography:
-
Precise bond lengths and angles can confirm the presence of C=C and C=O bonds consistent with a specific tautomer. For example, the structure of 3-methoxycarbonyl-4-hydroxy coumarin in the solid state resembles the 4-hydroxy-2H-chromen-2-one tautomer.[13]
-
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing, can be visualized.[13]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 4-hydroxycoumarin derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Computational Chemistry: A Predictive and Complementary Tool
Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods (e.g., MNDO), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[6][7][13][16][17][18]
Key Applications:
-
Geometry Optimization: Calculating the optimized molecular structure of each tautomer.
-
Energy Calculations: Determining the relative energies (e.g., heats of formation) of the tautomers to predict the most stable form.[6] DFT calculations have been used to study the tautomers of 3-methoxycarbonyl-4-hydroxy coumarin.[13]
-
Spectroscopic Prediction: Simulating NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental results.
Computational Workflow: DFT Calculations
-
Structure Building: Build the 3D structures of all possible tautomers using molecular modeling software.
-
Method Selection: Choose an appropriate level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost.[13]
-
Calculation:
-
Perform geometry optimization for each tautomer to find the lowest energy conformation.
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface.
-
Calculate the energies of the optimized structures to determine their relative stabilities.
-
Optionally, simulate NMR and UV-Vis spectra.
-
-
Analysis: Compare the calculated relative energies and simulated spectra with experimental data.
Tautomerism, Reactivity, and Biological Significance
The tautomeric equilibrium of 4-hydroxycoumarin derivatives is not merely a structural curiosity; it has profound implications for their chemical reactivity and biological function.
-
Chemical Reactivity: The nucleophilicity of the C3 carbon is a key feature of the reactivity of 4-hydroxycoumarins and is attributed to the enolate character of the molecule.[1] Reactions such as alkylation, acylation, and condensation often proceed via the more reactive tautomeric forms or the corresponding anion.
-
Biological Activity: The anticoagulant activity of warfarin and other 4-hydroxycoumarin derivatives is dependent on their ability to bind to and inhibit the vitamin K epoxide reductase enzyme.[4] The specific tautomeric and ionization state of the molecule at physiological pH is crucial for this interaction.
Conclusion
The study of tautomerism in 4-hydroxycoumarin derivatives is a rich and complex field that requires a synergistic approach combining advanced spectroscopic techniques and computational modeling. A thorough understanding of the factors governing the tautomeric equilibrium is paramount for the rational design of new derivatives with tailored chemical properties and enhanced biological activities. This guide has provided a framework for researchers to navigate the intricacies of this fascinating class of compounds.
References
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.
- Siddiqui, Z. N. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 19(4), 346-365.
- ResearchGate. (n.d.). Possible tautomeric structures of 4-hydroxycoumarin 1 (A–C).[Link]
- Stefanou, V., Matiadis, D., Melagraki, G., & Markopoulos, J. (2013). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 18(8), 9684-9700. [Link]
- Siddiqui, Z. N. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 19(4), 346-365. [Link]
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Ketoenol tautomerism, NMR spectra, and HD exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5722. [Link]
- Valente, E. J., & Ling, Y. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Synthesis, 6(4), 389-403. [Link]
- Stankova, I., Stoyanov, S., & Manolov, I. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 42(9), 1195-1203. [Link]
- Manolov, I., Stoyanov, S., & Jensen, F. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry, 108(8), 1340-1351. [Link]
- ResearchGate. (n.d.). X-ray structure and numbering scheme of compound 4a.[Link]
- Sukdolak, S., Popsavin, M., & Solujić, S. (2005). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Journal of the Serbian Chemical Society, 70(3), 369-376. [Link]
- Stankova, I., Stoyanov, S., & Manolov, I. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 42(9), 1195-1203. [Link]
- Nandalwar, S. A., Sridhar, M. A., & Shashidhara Prasad, J. (2006). Crystal Structure of 3-Nitro-4-hydroxycoumarin. X-ray Structure Analysis Online, 22(4), x103-x104. [Link]
- ResearchGate. (n.d.). Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below).[Link]
- Heidarnezhad, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]
- Traven, V. F., Vorobjeva, L. I., Chibisova, T. A., Carberry, E. A., & Beyer, N. J. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 365-376. [Link]
- Glavaš-Obrovac, L., Karalić, K., & Špirtović-Halilović, S. (2021).
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Al-Majedy, Y. K., & Al-Amiery, A. A. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Journal of Chemistry, 2015, 1-5. [Link]
- Singh, D., Kumar, V., Tiwari, Y., & Singh, S. K. (2012). Effect of Solvent on of 4- Phenyl-7-Hydroxy Coumarin - P –Chloro Anilide.
- Ueno, Y., & Itoh, M. (1997). Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states. The Journal of Physical Chemistry A, 101(50), 9673-9678. [Link]
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scispace.com [scispace.com]
- 9. Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states [1] | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,8-Dichloro-4-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxycoumarin scaffold is a cornerstone in the development of anticoagulant therapeutics. These compounds, acting as vitamin K antagonists, have been pivotal in the management of thromboembolic disorders.[1][2] 6,8-Dichloro-4-hydroxycoumarin (CAS Number: 36051-82-8) is a halogenated derivative of this important class of molecules. The introduction of chlorine atoms onto the benzene ring is anticipated to significantly modulate the compound's physicochemical properties and biological activity, making it a person of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, mechanism of action, and methods for its biological evaluation and analytical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 36051-82-8 | [3] |
| Molecular Formula | C₉H₄Cl₂O₃ | [4] |
| Molecular Weight | 231.03 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | 319-320 °C | [5] |
| Boiling Point (Predicted) | 428.7±45.0 °C | [5] |
| Density (Predicted) | 1.699±0.06 g/cm³ | [5] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Pechmann condensation, a classic and versatile method for the preparation of coumarins from a phenol and a β-ketoester under acidic conditions.[6][7]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Pechmann Condensation
This protocol outlines the synthesis of this compound from 2,4-dichlorophenol and ethyl acetoacetate.
Materials:
-
2,4-Dichlorophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,4-dichlorophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Acid Catalysis: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with constant stirring. The temperature should be maintained below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The primary mechanism of anticoagulant action for 4-hydroxycoumarin derivatives is the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][9] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several clotting factors.
Caption: Inhibition of the Vitamin K cycle by this compound.
By inhibiting VKORC1, this compound prevents the regeneration of the active form of vitamin K (hydroquinone) from its inactive epoxide form. This depletion of active vitamin K leads to the production of under-carboxylated and therefore inactive clotting factors (Factors II, VII, IX, and X), ultimately impairing the coagulation cascade and exerting an anticoagulant effect.[9]
Biological Evaluation: Anticoagulant Activity
The anticoagulant activity of this compound can be assessed using the prothrombin time (PT) assay. The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade.[10][11][12][13][14] Halogenation of the 4-hydroxycoumarin scaffold is known to influence anticoagulant potency, and it is hypothesized that the 6,8-dichloro substitution pattern will confer significant activity.[1]
Experimental Protocol: Prothrombin Time (PT) Assay
This protocol provides a general framework for evaluating the in vitro anticoagulant activity of this compound.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Pooled normal human plasma (citrated)
-
Thromboplastin reagent (containing tissue factor and calcium)
-
Control anticoagulant (e.g., Warfarin)
-
Coagulometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound and the control anticoagulant in a suitable buffer.
-
Plasma Incubation: Pre-warm the citrated human plasma to 37°C.
-
Reaction Initiation: To a cuvette containing a pre-warmed aliquot of plasma, add a specific volume of the test compound dilution (or control/vehicle). Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Clotting Induction: Add a pre-warmed aliquot of the thromboplastin reagent to the plasma-compound mixture. The coagulometer will automatically start timing.
-
Clot Detection: The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.
-
Data Analysis: Compare the prothrombin time of the test compound-treated plasma to that of the vehicle control. An increase in prothrombin time indicates anticoagulant activity. The results can be used to determine dose-response curves and calculate parameters such as the concentration required to double the prothrombin time.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Predicted Spectral Data
The following table summarizes the predicted spectral data for this compound. This data is based on the known spectral properties of the 4-hydroxycoumarin scaffold and the expected effects of the dichloro-substitution.[15][16][17]
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (around 7-8 ppm). The singlet for the proton at the 3-position will be absent due to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet at a very downfield chemical shift. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (lactone), the enolic carbon bearing the hydroxyl group, and the aromatic carbons. The carbons bearing the chlorine atoms will show characteristic chemical shifts. Online prediction tools can provide more specific shift values.[18][19] |
| IR Spectroscopy | A broad O-H stretching band (around 3000-3400 cm⁻¹), a strong C=O stretching band for the lactone (around 1650-1700 cm⁻¹), and C-Cl stretching bands in the fingerprint region.[20] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 230, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[21][22] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 310 nm)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
The purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion
This compound is a synthetically accessible derivative of the pharmacologically significant 4-hydroxycoumarin family. Its halogenated structure suggests a high potential for potent anticoagulant activity through the inhibition of Vitamin K epoxide reductase. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological activity and pharmacokinetic profile is warranted to fully elucidate its place within the landscape of anticoagulant therapeutics.
References
- Couttolenc, A., et al. (2020). Synthesis, antioxidant and anticholinesterase activities of coumarin-dihydropyridinone hybrids. Bioorganic Chemistry, 104, 104238.
- Li, Y., et al. (2020). Synthesis and biological evaluation of novel 4-hydroxycoumarin derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 192, 112185.
- Abdou, M. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Serbian Chemical Society, 84(1), 1-38.
- CASPRE - 13C NMR Predictor.
- Jung, J. C., & Park, O. S. (2009).
- Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024). Canadian Journal of Physiology and Pharmacology.
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2020). Oriental Journal of Chemistry, 36(5), 906-913.
- Pechmann, H. v. (1884). Ueber die Darstellung der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
- Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann reaction: a theoretical study. The Journal of organic chemistry, 76(21), 8749–8755.
- PubChemLite - this compound (C9H4Cl2O3).
- PubChem - 4-Hydroxycoumarin.
- NMRDB.org - Predict 13C carbon NMR spectra.
- Oldenburg, J., & Watzka, M. (2007). VKORC1: molecular target of coumarins. Journal of thrombosis and haemostasis : JTH, 5 Suppl 1, 113–118.
- Manolov, I., et al. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(6), 319–326.
- Infrared spectrum of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. (2016). Journal of Chemical and Pharmaceutical Research, 8(1), 544-549.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Chemistry & Chemical Technology, 14(1), 1-8.
- Loarueng, C., et al. (2019).
- 4-Hydroxycoumarins - Wikipedia.
- Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below) - ResearchGate.
- Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. (2021). Research, Society and Development, 10(8), e7910816948.
- Prothrombin time - Wikipedia.
- Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information.
- LookChem - this compound.
- SpectraBase - 6,7-DICHLORO-4-HYDROXYCOUMARIN.
- (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- MedlinePlus - Prothrombin Time Test and INR (PT/INR).
- Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf.
- Mayo Clinic - Prothrombin time test.
- Empirically Predicted 13C NMR Chemical Shifts for 8-hydroxyflavone Starting From 7,8,4'-trihydroxyflavone and From 7,8-dihydroxyflavone. (2008). Magnetic Resonance in Chemistry, 46(7), 669-673.
- Mass spectrum of 4-hydroxythiocoumarin. | Download Scientific Diagram - ResearchGate.
- NIST WebBook - Coumarin, 8-acetyl-7-hydroxy-4-methyl-.
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsdjournal.org [rsdjournal.org]
- 3. This compound | 36051-82-8 [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Prothrombin time - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 13. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Prothrombin time test - Mayo Clinic [mayoclinic.org]
- 15. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. CASPRE [caspre.ca]
- 19. Visualizer loader [nmrdb.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Coumarin, 8-acetyl-7-hydroxy-4-methyl- [webbook.nist.gov]
The Nexus of Anticoagulation: A Technical Guide to Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin derivatives represent a cornerstone of oral anticoagulant therapy, a class of drugs pivotal in the prevention and treatment of thromboembolic disorders.[1] Their enduring clinical significance is rooted in a well-defined mechanism of action targeting the vitamin K cycle, a critical pathway for the activation of several clotting factors.[2] This technical guide provides a comprehensive exploration of the anticoagulant properties of coumarin derivatives, intended for researchers, scientists, and professionals engaged in drug development. We will delve into the fundamental biochemistry of hemostasis, the intricate mechanism of action of coumarins, the critical structure-activity relationships that govern their potency, and detailed protocols for their preclinical evaluation. This guide is designed to be a self-validating resource, grounding key scientific claims in established literature and providing practical, field-proven insights into the experimental methodologies essential for the discovery and development of novel coumarin-based anticoagulants.
The Coagulation Cascade: A Primer
Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay of cellular and protein components. Central to this is the coagulation cascade, a series of enzymatic reactions culminating in the formation of a stable fibrin clot. The cascade is traditionally divided into two primary pathways, the intrinsic and extrinsic pathways, which converge into a common pathway.[3]
-
The Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of injury, this pathway rapidly generates a small amount of thrombin, the key enzyme in coagulation.
-
The Intrinsic Pathway: Activated by contact with negatively charged surfaces, this pathway amplifies thrombin generation.
-
The Common Pathway: Here, activated factor X (FXa) converts prothrombin (Factor II) to thrombin, which in turn cleaves fibrinogen to fibrin, the primary structural component of the blood clot.
A simplified representation of the coagulation cascade is provided below, illustrating the interplay of these pathways.
Caption: The Coagulation Cascade.
Mechanism of Action: The Vitamin K Cycle and VKOR Inhibition
Coumarin derivatives exert their anticoagulant effect not by directly inhibiting clotting factors, but by interfering with their synthesis.[4] Specifically, they are vitamin K antagonists.[1] The synthesis of functional clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is dependent on a post-translational modification called gamma-carboxylation.[4] This reaction, catalyzed by gamma-glutamyl carboxylase, requires the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor.
During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the coagulation process to be sustained, vitamin K epoxide must be recycled back to its active, reduced form. This critical recycling is carried out by the enzyme Vitamin K Epoxide Reductase (VKOR).[2][5]
Coumarin derivatives, such as the widely used drug warfarin, are structurally similar to vitamin K.[3] They act as competitive inhibitors of VKOR, preventing the regeneration of reduced vitamin K.[6][7] This leads to a depletion of active vitamin K, which in turn results in the production of under-carboxylated, and therefore inactive, clotting factors. The anticoagulant effect of coumarins develops over 48 to 72 hours as the existing functional clotting factors are gradually cleared from circulation.[1]
Caption: Preclinical Evaluation Workflow.
In Vivo Models
Following promising in vitro activity, candidate compounds are advanced to in vivo models to assess their antithrombotic efficacy and bleeding risk in a physiological setting. [8]Rodent models, such as rats and rabbits, are commonly used. [9] Typical Experimental Design:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Compound Administration: The test coumarin derivative is administered orally, often in comparison to a vehicle control and a positive control (e.g., warfarin). [10]3. Induction of Thrombosis: A thrombotic challenge is induced, for example, by ferric chloride-induced arterial injury or venous stasis.
-
Efficacy Assessment: The extent of thrombus formation is quantified and compared between the different treatment groups.
-
Safety Assessment: Bleeding time is measured (e.g., by tail transection) to assess the hemorrhagic risk associated with the test compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to determine the plasma concentration of the drug and to perform ex vivo coagulation assays (PT and aPTT) to correlate drug exposure with its anticoagulant effect.
Clinical Considerations and Future Directions
Coumarin anticoagulants have been a mainstay of therapy for decades for conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. [1]However, their use is associated with several challenges, including a narrow therapeutic window, numerous drug and food interactions, and the need for regular monitoring of the INR. [4][11]The most significant adverse effect is bleeding. [11][12] The development of direct oral anticoagulants (DOACs), which target specific clotting factors (e.g., thrombin or FXa), has provided alternatives to coumarins with a more predictable pharmacokinetic profile and less need for monitoring. [1]However, coumarins remain widely used due to their low cost and long-term clinical experience.
Future research in the field of coumarin-based anticoagulants is focused on developing compounds with improved safety profiles, such as a wider therapeutic window and reduced bleeding risk. This may involve the design of novel derivatives with different pharmacokinetic properties or the development of strategies to mitigate the bleeding side effects of existing drugs.
Conclusion
Coumarin derivatives continue to be a vital class of anticoagulant drugs. A thorough understanding of their mechanism of action, structure-activity relationships, and the appropriate methodologies for their evaluation is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these key aspects, from the fundamental principles of coagulation to detailed experimental protocols. By integrating this knowledge, the scientific community can continue to innovate and develop safer and more effective anticoagulant therapies for the benefit of patients worldwide.
References
- Relationship between structure and anticoagulant activity of coumarin deriv
- Prothrombin Time - PhenX Toolkit: Protocols. [Link]
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences
- Synthesis of new coumarin derivatives with suspected anticoagulant activity. [No Source URL Provided]
- Synthesis of new coumarin derivatives with suspected anticoagulant activity.
- DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC)
- Synthesis of new coumarin derivatives with suspected anticoagulant activity. Iraqi Journal of Pharmacy
- Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. PubMed
- Prothrombin Time (PT) (LIQUID REAGENT).
- Prothrombin time (PT). [No Source URL Provided]
- Screening Tests in Haemostasis: The APTT. [No Source URL Provided]
- Screening Tests in Haemostasis: The Prothrombin Time [PT]. [No Source URL Provided]
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggreg
- Anticoagulant. Wikipedia
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIV
- Synthesis and structure-activity relationships of novel warfarin deriv
- An insight into the therapeutic applications of coumarin compounds and their mechanisms of action.
- Structural basis of antagonizing the vitamin K catalytic cycle for anticoagul
- Adverse effects of coumarin anticoagulants. PubMed
- Coumarin derivatives to be used as anticoagulants.
- Coumarin: A natural solution for alleviating inflamm
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. PMC - NIH
- Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Deriv
- ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT For In-Vitro diagnostic and professional use only Store at 2-8°C.
- APTT. Linear Chemicals
- An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. PubMed
- Current developments of coumarin compounds in medicinal chemistry. PubMed
- Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. PubMed
- To describe the manual method for determining the PT-INR on citrated plasma (blue tube). [No Source URL Provided]
- ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT Store at: 2-8°C.
- An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. Ovid
- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. [No Source URL Provided]
- APTT - Lab Manual Video. YouTube
- Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. PubMed
- Current Developments of Coumarin Compounds in Medicinal Chemistry.
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1.
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. MDPI
- Coumadin (Warfarin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings. RxList
- An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. NIH
- Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. Biochemistry
- Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. [No Source URL Provided]
- Coumadin Side Effects: Common, Severe, Long Term. Drugs.com
- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications.
- COUMARIN-TYPE DRUGS - ORAL side effects, medical uses, and drug interactions. [No Source URL Provided]
- A Patient's Guide to Taking Coumadin/Warfarin.
- Structure activity relationship of coumarin derivatives.
- Mechanism of coumarin‐based drugs for their anticoagulation effect.
Sources
- 1. Anticoagulant - Wikipedia [en.wikipedia.org]
- 2. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ajpamc.com [ajpamc.com]
- 11. Adverse effects of coumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
From Hemorrhagic Cattle to Lifesaving Therapeutics: A Technical Guide to the Discovery and History of 4-Hydroxycoumarin Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the serendipitous discovery and subsequent scientific elucidation of 4-hydroxycoumarin anticoagulants. What began as a mysterious ailment in cattle evolved into a cornerstone of thromboembolic disorder treatment, illustrating a remarkable journey from veterinary pathology to clinical pharmacology. We will explore the key scientific milestones, the biochemical mechanisms, and the enduring legacy of this important class of drugs.
The Agricultural Mystery: "Sweet Clover Disease"
In the early 1920s, a devastating hemorrhagic disease began to afflict cattle across the northern United States and Canada.[1][2][3][4] Veterinarians were perplexed by cases of cattle bleeding to death from minor procedures like dehorning or castration, or even from no apparent injury at all.[2][5]
The crucial initial observation came from Canadian veterinary pathologist Dr. Frank Schofield in 1921, who linked the mysterious ailment to the consumption of spoiled sweet clover hay (Melilotus alba and Melilotus officinalis).[2][5][6] Schofield demonstrated that only hay that had become moldy produced the hemorrhagic effect.[2][4] Further investigation by veterinarian Dr. L.M. Roderick in North Dakota confirmed these findings and established that the affected animals had a profound deficiency in prothrombin, a key blood clotting factor.[2][7] This condition became known as "sweet clover disease."[2][5]
A Farmer's Desperation and a Scientist's Curiosity: The Wisconsin Connection
The narrative of 4-hydroxycoumarin anticoagulants took a pivotal turn in the winter of 1933. A Wisconsin farmer, enduring the hardships of the Great Depression, drove through a blizzard to the University of Wisconsin's agricultural chemistry department.[6][8] He brought with him a dead cow, a milk can full of non-clotting blood, and a sample of the spoiled sweet clover hay that was decimating his herd.[6][8][9][10]
There, he found Dr. Karl Paul Link, a biochemist who was initially researching coumarins in sweet clover to develop a less bitter strain of the plant.[10][11] This serendipitous encounter sparked Link's dedication to isolating the hemorrhagic agent, a quest that would span several years.[2][11]
The Arduous Path to Dicoumarol
Dr. Link and his team, notably his students Harold Campbell and Mark Stahmann, embarked on a "long and arduous trail" to identify the active compound.[2] Their research was guided by a bioassay they developed, which involved feeding extracts of the spoiled hay to rabbits and measuring the prothrombin time to quantify the anticoagulant effect.[11]
Experimental Protocol: Prothrombin Time (PT) Assay (Quick's One-Stage Method)
The prothrombin time (PT) test, developed by Dr. Armand Quick in 1935, was a critical tool in this research and remains a cornerstone for monitoring oral anticoagulant therapy.[12]
Principle: The PT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.[12][13][14] This assesses the functionality of the extrinsic and common pathways of the coagulation cascade.[12][15]
Step-by-Step Methodology:
-
Blood Collection: Whole blood is collected in a tube containing sodium citrate, which acts as an anticoagulant by chelating calcium.[15]
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.[12][13]
-
Incubation: A specific volume of the plasma is warmed to 37°C.[13]
-
Reagent Addition: A pre-warmed thromboplastin reagent is added to the plasma.[13]
-
Clot Initiation: Calcium chloride is then added to the mixture, initiating the clotting cascade. A timer is started simultaneously.[12][13]
-
Clot Detection: The time taken for a visible fibrin clot to form is recorded. This can be done manually or with automated optical or electromechanical coagulometers.[13]
After six years of painstaking work, in June 1939, Harold Campbell successfully isolated a pure, crystalline form of the hemorrhagic agent.[11][16][17] The compound was identified as 3,3'-methylenebis(4-hydroxycoumarin) and named dicoumarol .[11][17][18] The team then confirmed its structure by synthesizing it in the lab.[11][16] It was established that fungi, such as Penicillium nigricans and Aspergillus, metabolize the naturally occurring, non-anticoagulant coumarin in sweet clover into the active dicoumarol in the presence of formaldehyde.[2][11][18][19]
Mechanism of Action: The Vitamin K Connection
The discovery of dicoumarol coincided with ongoing research into vitamin K, a fat-soluble vitamin essential for blood clotting.[6][8] Scientists had already noted the structural similarity between dicoumarol and vitamin K.[11] Karl Link's laboratory demonstrated that vitamin K could reverse the anticoagulant effects of dicoumarol.[16]
4-hydroxycoumarin anticoagulants exert their effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR) .[19][20][21] This enzyme is a critical component of the vitamin K cycle.
The Vitamin K Cycle and its Inhibition:
Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on several clotting factors (II, VII, IX, and X). This carboxylation is essential for their biological activity, allowing them to bind calcium and participate in the coagulation cascade.[22]
During this process, vitamin K is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide must be reduced back to its active hydroquinone form. This reduction is carried out by VKOR.[21][22]
4-hydroxycoumarins are competitive inhibitors of VKOR.[23] By blocking this enzyme, they prevent the regeneration of active vitamin K, leading to a depletion of reduced vitamin K in the liver.[19][21] This, in turn, results in the production of under-carboxylated, inactive clotting factors, thereby impairing coagulation.[21]
Caption: The Vitamin K cycle and the inhibitory action of warfarin on Vitamin K Epoxide Reductase (VKOR).
From Rat Poison to Blockbuster Drug: The Birth of Warfarin
Following the success of dicoumarol, which was released for clinical use in 1941, Link's laboratory synthesized over a hundred related compounds.[1][8][16] In 1945, while recovering from tuberculosis, Link reviewed his lab's data and identified a particularly potent analogue, initially designated "coumarin 42."[11][16]
This compound was developed as a rodenticide and named warfarin , an acronym for the W isconsin A lumni R esearch F oundation (which funded the research) and the "-arin" from coumarin.[2][11][16] Warfarin was a commercial success as a rat poison because it was highly effective and posed little risk to other animals.[16]
The transition of warfarin to human medicine was spurred by a failed suicide attempt by a US army inductee in the early 1950s who ingested a large amount of warfarin-based rat poison and survived after being treated with vitamin K.[10] This demonstrated its potential for safe clinical use. Clinical studies began, and in 1954, warfarin was approved for human use, eventually supplanting dicoumarol due to its greater potency and more predictable pharmacokinetic profile.[1][3][24]
Table 1: Comparison of Early 4-Hydroxycoumarin Anticoagulants
| Feature | Dicoumarol | Warfarin |
| Source | Natural (from spoiled sweet clover)[19][25] | Synthetic derivative of dicoumarol[26] |
| Potency | Lower[24] | Higher[24] |
| Pharmacokinetics | Less predictable, slower onset[24] | More predictable, faster onset |
| Primary Use | Initially clinical, now largely superseded[24][27] | Rodenticide, then widespread clinical use[3][9] |
The Modern Era and Beyond
For decades, warfarin remained the standard for oral anticoagulant therapy.[28] However, its use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for regular monitoring with the PT/INR test.[29]
These challenges spurred the development of new generations of anticoagulants. The so-called "superwarfarins" like brodifacoum were developed as rodenticides to combat warfarin-resistant rodents; these have much longer half-lives and are not used in humans.[19][30]
More recently, the landscape of anticoagulation has been transformed by the introduction of Direct Oral Anticoagulants (DOACs), which include direct thrombin inhibitors (e.g., dabigatran) and direct factor Xa inhibitors (e.g., rivaroxaban, apixaban).[31][32] These agents offer more predictable pharmacokinetics and do not require routine monitoring, representing a significant evolution in the field that began with observations of bleeding cattle.[28][32]
Caption: The drug discovery and development workflow of 4-hydroxycoumarin anticoagulants.
Conclusion
The history of 4-hydroxycoumarin anticoagulants is a powerful testament to the value of interdisciplinary research, from veterinary science to biochemistry and clinical medicine. A story that began with an agricultural crisis culminated in the development of life-saving drugs that have benefited millions. The journey from dicoumarol to warfarin and the subsequent evolution to modern anticoagulants highlight a continuous drive for improved therapeutic safety and efficacy, a process rooted in the careful observation of a seemingly isolated veterinary problem.
References
- On the history of vitamin K, dicoumarol and warfarin. ResearchGate.
- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, The Journal of the American Society of Hematology.
- Missing Link: The Story of Karl Paul Link. Toxicological Sciences, Oxford Academic.
- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Taylor & Francis Online.
- On the history of vitamin K, dicoumarol and warfarin. PubMed.
- Milestones in Anticoagulant Drugs. American Society of Hematology.
- The history of warfarin. National Center for Biotechnology Information.
- This month in 1939: How dead cattle led to the discovery of warfarin. PMLiVE.
- 4-Hydroxycoumarins. Wikipedia.
- The Invention of Warfarin. American Chemical Society.
- Development and clinical applications of novel oral anticoagulants. Part I. Clinically approved drugs. PubMed.
- Warfarin traps human vitamin K epoxide reductase in an intermediate state during electron transfer. Office of Scientific and Technical Information.
- Structure and function of vitamin K epoxide reductase. PubMed.
- Warfarin and vitamin K compete for binding to Phe55 in human VKOR. PubMed.
- Warfarin: An Historical Perspective. ASH Education Program, American Society of Hematology.
- A pharmacological review of dicoumarol: An old natural anticoagulant agent. Pinelli Nutraceuticals.
- Clinical use and laboratory testing of oral anticoagulation therapy: experience from Finland. Annals of Blood.
- Sweet Clover Disease. The Journal of the American Medical Association.
- Dicoumarol THE MOST COMMONLY USED DRUG. SlideShare.
- Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism. PubMed.
- Karl Paul Link. Wikipedia.
- Screening Tests in Haemostasis: The Prothrombin Time [PT]. Practical-Haemostasis.com.
- Crucial Data for the Clinical Development of New Oral Anticoagulants. Medscape.
- The Discovery of Dicumarol and Its Sequels. Circulation, American Heart Association Journals.
- Dicoumarol. Wikipedia.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
- 4-Hydroxycoumarins – Knowledge and References. Taylor & Francis Online.
- Did You Know That the Diagnosis of Sweet Clover Disease in Bleeding Cattle in the 1920's Led to the Discovery of Vitamin K Antagonists?. The Blood Project.
- Development and Clinical Applications of Novel Oral Anticoagulants. Part II. Drugs Under Clinical Investigation. ResearchGate.
- Prothrombin Time (PT). LearnHaem | Haematology Made Simple.
- Dicoumarol – Knowledge and References. Taylor & Francis Online.
- Karl Paul Link's research works. ResearchGate.
- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. National Center for Biotechnology Information.
- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega, American Chemical Society.
- Direct Oral Anticoagulant Use: A Practical Guide to Common Clinical Challenges. Journal of the American Heart Association.
- Prothrombin time. Wikipedia.
- Moldy Sweet Clover Poisoning in Animals. MSD Veterinary Manual.
- Sweet Clover Poisoning. Merck Veterinary Manual.
- New book explores Wisconsin origins of common blood-thinning medication also used as rat poison. Wisconsin Public Radio.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
- Pharmacogenomics of 4-hydroxycoumarin anticoagulants. PubMed, National Center for Biotechnology Information.
- Structures of coumarin and 4-hydroxycoumarin. ResearchGate.
- Prothrombin Time. StatPearls, National Center for Biotechnology Information.
- Turbidimetric determination of prothrombin time by clotting in a centrifugal analyzer. Clinical Chemistry, Oxford Academic.
Sources
- 1. hematology.org [hematology.org]
- 2. pmlive.com [pmlive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Moldy Sweet Clover Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. [On the history of vitamin K, dicoumarol and warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thebloodproject.com [thebloodproject.com]
- 8. researchgate.net [researchgate.net]
- 9. Karl Paul Link - Wikipedia [en.wikipedia.org]
- 10. New book explores Wisconsin origins of common blood-thinning medication also used as rat poison - WPR [wpr.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 13. learnhaem.com [learnhaem.com]
- 14. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Prothrombin time - Wikipedia [en.wikipedia.org]
- 16. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. ahajournals.org [ahajournals.org]
- 19. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 20. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. osti.gov [osti.gov]
- 23. Dicoumarol THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]
- 24. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 25. Dicoumarol - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Clinical use and laboratory testing of oral anticoagulation therapy: experience from Finland - Helin - Annals of Blood [aob.amegroups.org]
- 29. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. taylorandfrancis.com [taylorandfrancis.com]
- 31. Development and clinical applications of novel oral anticoagulants. Part I. Clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note & Protocol: Pechmann Condensation for the Synthesis of 6,8-Dichloro-4-hydroxycoumarin
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of 6,8-dichloro-4-hydroxycoumarin, a key intermediate in the development of various pharmaceutical agents. The protocol herein utilizes the Pechmann condensation, a robust and widely adopted method for coumarin synthesis.[1][2][3] This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices and potential challenges. The information is curated to empower researchers in synthetic and medicinal chemistry to confidently and efficiently produce this valuable compound.
Introduction: The Significance of this compound
Coumarins and their derivatives are a class of benzopyrone compounds that are of significant interest due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties.[4] Specifically, 4-hydroxycoumarin derivatives are foundational scaffolds in the synthesis of numerous clinically relevant molecules, most notably the oral anticoagulant warfarin.[5][6] The targeted compound, this compound, with its specific substitution pattern, serves as a crucial building block for creating novel therapeutic agents with potentially enhanced efficacy and tailored pharmacological profiles.
The Pechmann condensation, discovered by Hans von Pechmann, is a classic and efficient one-pot reaction for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[7][8][9] Its versatility and reliability make it the method of choice for accessing a diverse array of substituted coumarins.[10]
The Pechmann Condensation: A Mechanistic Overview
The synthesis of this compound is achieved through the acid-catalyzed reaction between 2,4-dichlorophenol and diethyl malonate. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the key steps of the condensation.[7][11] While the precise sequence of events in the Pechmann condensation has been a subject of discussion, the generally accepted mechanism involves the following key transformations:[12][13]
-
Initial Reaction: The synthesis of 4-hydroxycoumarins can be achieved by heating a phenol with malonic acid in the presence of a condensing agent like phosphorus oxychloride and anhydrous zinc chloride.[14][15] In this specific synthesis, 2,4-dichlorophenol reacts with diethyl malonate.
-
Intramolecular Acylation (Cyclization): An intramolecular Friedel-Crafts-type acylation occurs, where the electron-rich aromatic ring of the phenol attacks the electrophilic carbonyl carbon of the ester. This step forms the core heterocyclic ring structure of the coumarin.
-
Dehydration/Aromatization: The final step involves the elimination of a water molecule to form the stable, aromatic benzopyrone ring system of the coumarin.
The presence of electron-withdrawing chloro-substituents on the phenol ring can decrease its nucleophilicity, potentially requiring more stringent reaction conditions compared to the synthesis of coumarins from more activated phenols like resorcinol.[8]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 1.63 g (10 mmol) | Phenolic Substrate |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.76 g (1.6 mL, 11 mmol) | β-dicarbonyl reactant |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | Catalyst & Dehydrating Agent |
| Crushed Ice / Ice Water | H₂O | 18.02 | ~200 mL | Precipitation Medium |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reagent Preparation and Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 2,4-dichlorophenol (1.63 g, 10 mmol) and diethyl malonate (1.76 g, 1.6 mL, 11 mmol).
-
Place the flask in an ice-water bath and cool the mixture to 0-5 °C with gentle stirring.
-
-
Catalyst Addition:
-
While maintaining the low temperature and stirring vigorously, slowly add concentrated sulfuric acid (10 mL) dropwise using a dropping funnel. Critical Note: The addition is exothermic and must be controlled to prevent side reactions.
-
After the complete addition of the acid, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.
-
-
Reaction Progression:
-
Heat the reaction mixture in a water bath or on a heating mantle to 70-80 °C for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting phenol is a key indicator of reaction completion.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the viscous reaction mixture onto approximately 200 g of crushed ice in a beaker with constant stirring. This will cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water to remove any residual acid.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from aqueous ethanol to yield a solid product.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Characterization
The identity and purity of the synthesized this compound (C₉H₄Cl₂O₃, Molecular Weight: 231.03 g/mol ) can be confirmed by standard analytical techniques.[16]
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
Spectroscopy (NMR, IR, MS):
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the hydroxyl proton.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and other carbons in the coumarin core.
-
IR Spectroscopy: Look for characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.
-
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is lower than expected, ensure that the reaction temperature was adequately controlled during the acid addition and that the heating period was sufficient for the reaction to go to completion. The purity of the starting materials is also crucial.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended, or a slight increase in temperature may be necessary.
-
Safety:
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Always handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,4-dichlorophenol is toxic and an irritant. Avoid inhalation and contact with skin.
-
The reaction should be performed in a well-ventilated area.
-
Conclusion
The Pechmann condensation provides a direct and effective route for the synthesis of this compound. The protocol detailed in this application note, when followed with precision and adherence to safety guidelines, offers a reliable method for obtaining this important synthetic intermediate. The mechanistic insights and procedural details provided are intended to support researchers in their efforts to synthesize this and other related coumarin derivatives for applications in drug discovery and materials science.
References
- Wikipedia.
- Tyndall, J. D. A., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]
- Kumar, R., et al. (2018). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- Organic Chemistry Portal.
- Joshi, U. D., & Chudasama, U. V. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
- El-Sayed, N. N. E., et al. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society. [Link]
- Patel, H. D., et al. (2021).
- Taylor & Francis Online.
- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.
- Journal of Medicinal and Nanomaterials Chemistry. (2024).
- Scribd. Facile Synthesis of 4-Hydroxycoumarin. [Link]
- Kouamé, B. K., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- ResearchGate. (2015).
- Singh, P., & Singh, P. (2022). Synthesis of coumarin by Pechman reaction -A Review.
- Patel, H. D., et al. (2021).
- Slideshare. (2015). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]
- ResearchGate. (2014). Coumarin synthesis viapechmann condensation utilizing starch sulfuric acid as a green and efficient catalyst under solvent-free conditions. [Link]
- ResearchGate. (2014).
- Khurana, J. M., & Kumar, S. (2009).
- Jetir.org. (2020).
- PubChemLite. This compound (C9H4Cl2O3). [Link]
- RSC Advances. (2015). The plausible reaction mechanism. [Link]
- LookChem. This compound. [Link]
- Zhang, C., et al. (2023). De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli.
- ResearchGate. (2016). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]
- ResearchGate. (2017). Recent Application of 4-Hydroxycoumarin in Multi-Component Reactions. [Link]
- PubMed. (2022).
Sources
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 15. sciepub.com [sciepub.com]
- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Protocol for the synthesis of 3-substituted-4-hydroxycoumarins.
Protocol for the Synthesis of 3-Substituted-4-Hydroxycoumarins
Introduction
The 4-hydroxycoumarin scaffold is a privileged heterocyclic nucleus present in a multitude of natural products and synthetic compounds of significant medicinal importance.[1][2] Derivatives substituted at the 3-position are particularly noteworthy, forming the structural basis for a wide range of pharmacological agents, most famously the oral anticoagulants like warfarin and dicoumarol.[2][3][4][5] Beyond their effects on blood coagulation, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and anti-HIV properties.[2][3][5]
The development of robust, efficient, and versatile synthetic protocols for accessing 3-substituted-4-hydroxycoumarins is therefore a critical endeavor for researchers in medicinal chemistry and drug development. This guide provides detailed, field-proven protocols for the synthesis of this important class of compounds, focusing on the underlying chemical principles and practical experimental considerations. We will explore several key synthetic strategies, from classical named reactions to modern functionalization techniques, designed to provide researchers with a reliable toolkit for their synthetic campaigns.
Core Synthetic Strategies: An Overview
The synthesis of 3-substituted-4-hydroxycoumarins can be broadly approached via two main pathways:
-
Construction of the Coumarin Ring with a Pre-installed C-3 Substituent: This involves cyclization reactions where one of the starting materials already contains the desired C-3 side chain or a precursor to it.
-
Functionalization of a Pre-formed 4-Hydroxycoumarin Core: This strategy leverages the inherent reactivity of the C-3 position of the 4-hydroxycoumarin scaffold to introduce a variety of substituents.
This document will detail protocols for the most reliable and commonly employed methods within these strategies.
Method 1: Synthesis via Phenol and Malonic Acid Derivatives (Pechmann Condensation Type)
This is a powerful and versatile method for constructing the 4-hydroxycoumarin ring system. The general principle involves the acid-catalyzed reaction of a phenol with a malonic acid derivative. The choice of the malonic acid derivative determines the substituent at the C-3 position.
Causality and Mechanistic Insight: The reaction is typically promoted by a combination of a Lewis acid (like ZnCl₂) and a dehydrating agent/acid catalyst (like POCl₃). The Lewis acid activates the carboxylic acid groups of the malonic acid derivative towards acylation of the phenol. An intramolecular Friedel-Crafts-type acylation then occurs, followed by cyclization and tautomerization to yield the stable 4-hydroxycoumarin product.
Workflow for Synthesis from Phenol and Malonic Acid Derivatives
Caption: Workflow for the synthesis of 3-substituted-4-hydroxycoumarins from phenols.
Protocol 1.1: Synthesis of 3-Benzyl-4-hydroxycoumarin
This protocol is adapted from a procedure for preparing 3-substituted-4-hydroxycoumarins which are key intermediates for various biologically active molecules.[3][6]
Materials:
-
Phenol
-
Benzylmalonic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Phosphorus Oxychloride (POCl₃)
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine phenol (1 equivalent), benzylmalonic acid (1 equivalent), and anhydrous zinc chloride (2-3 equivalents).
-
Addition of Catalyst: Carefully add phosphorus oxychloride (2-3 equivalents) to the mixture in a fume hood. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. A precipitate should form.
-
Isolation: Stir the mixture until all the ice has melted. Acidify with 2M HCl if necessary. Filter the solid product, wash thoroughly with cold water, and air dry.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 3-benzyl-4-hydroxycoumarin.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The characteristic IR spectrum should show a broad -OH stretch (around 3000-3400 cm⁻¹) and a strong C=O stretch (around 1660-1680 cm⁻¹).[1]
Method 2: Functionalization of the Pre-formed 4-Hydroxycoumarin Ring
An alternative and highly effective strategy is to first synthesize the parent 4-hydroxycoumarin and then introduce the desired substituent at the C-3 position. The C-3 position is activated by the adjacent carbonyl and enol-like hydroxyl group, making it susceptible to reaction with various electrophiles.
Causality and Mechanistic Insight: 4-Hydroxycoumarin exists in equilibrium with its 2,4-dione tautomer. The C-3 proton is acidic and can be removed by a base, generating a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) or undergo condensation reactions like Michael additions or Knoevenagel condensations.
General Mechanism of C-3 Functionalization
Caption: General mechanism for C-3 functionalization of 4-hydroxycoumarin.
Protocol 2.1: Synthesis of 3-Acetyl-4-hydroxycoumarin (C-Acylation)
This protocol describes the acylation of 4-hydroxycoumarin, a key intermediate for many other derivatives.[1][7][8]
Materials:
-
4-Hydroxycoumarin
-
Glacial Acetic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Ice water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-hydroxycoumarin (1 equivalent) in glacial acetic acid (used as both reagent and solvent).
-
Catalyst Addition: In a fume hood, carefully and slowly add phosphorus oxychloride (2-3 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (around 110-120 °C) for 1-2 hours. The suspension should gradually dissolve.
-
Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto a generous amount of crushed ice with stirring.
-
Isolation: A solid precipitate will form. Continue stirring until the ice melts completely. Filter the solid, wash extensively with cold water to remove any residual acid, and then dry.
-
Purification: The crude 3-acetyl-4-hydroxycoumarin can be purified by recrystallization from ethanol or acetic acid.
Self-Validation: The product should be characterized by its melting point and spectroscopic data. ¹H NMR will show a characteristic singlet for the acetyl methyl group.
Protocol 2.2: Synthesis of Warfarin Analogs via Michael Addition
This protocol outlines the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, a classic method for synthesizing warfarin and its analogs.[3]
Materials:
-
4-Hydroxycoumarin
-
Benzylideneacetone (or other α,β-unsaturated ketone)
-
A basic catalyst (e.g., piperidine, pyridine, or a solid base)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
Reaction Setup: Dissolve 4-hydroxycoumarin (1 equivalent) and benzylideneacetone (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Isolation: The residue is typically triturated with a non-polar solvent (like hexane) or a mixture of ether/hexane to induce crystallization or solidify the product. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization, typically from ethanol or an ethanol/water mixture.
Self-Validation: Purity is assessed by melting point and chromatography. The structure is confirmed by NMR, where the coupling patterns of the newly formed stereocenter protons are diagnostic.
Data Summary Table
The following table summarizes typical reaction conditions for the synthesis of various 3-substituted-4-hydroxycoumarins.
| Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Pechmann-type | Phenol, Benzylmalonic acid | ZnCl₂, POCl₃ | - | 80-100 | 2-4 | 3-Benzyl-4-hydroxycoumarin | Good | [3][6] |
| Pechmann-type | Phenol, Malonic acid | ZnCl₂, POCl₃ | - | Reflux | - | 4-Hydroxycoumarin | Good | [1][7] |
| C-Acylation | 4-Hydroxycoumarin, Acetic acid | POCl₃ | Acetic Acid | 110-120 | 1-2 | 3-Acetyl-4-hydroxycoumarin | ~90 | [7] |
| Michael Addition | 4-Hydroxycoumarin, Benzaldehyde, Malononitrile | Piperidine | Ethanol | Reflux | - | 2-Amino-4-phenyl-5-oxo-4,5-dihydropyrano[3,2-c]chromene | High | [1] |
| Michael Addition | 4-Hydroxycoumarin, Chalcones | Basic Catalyst | Ethanol | Reflux | - | Warfarin analogs | Good | [3] |
Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying solid products. Ethanol, methanol, acetic acid, and their aqueous mixtures are frequently used solvents.
-
Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, silica gel column chromatography is employed, typically using hexane/ethyl acetate or dichloromethane/methanol solvent systems.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR of the 4-hydroxycoumarin moiety typically shows aromatic protons in the range of 7-8 ppm. The enolic hydroxyl proton can be a broad singlet, often exchangeable with D₂O.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (around 3000-3400 cm⁻¹) and a strong lactone carbonyl (C=O) stretch (1650-1700 cm⁻¹).[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structure confirmation.
Conclusion
The synthesis of 3-substituted-4-hydroxycoumarins is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice between building the ring system with the substituent in place or functionalizing a pre-formed 4-hydroxycoumarin core depends on the availability of starting materials and the nature of the desired C-3 substituent. The protocols outlined in this guide provide a solid foundation for accessing these valuable compounds. By understanding the underlying mechanisms, researchers can adapt and optimize these procedures to synthesize novel derivatives for applications in drug discovery and materials science.
References
- El-Sayed, R., & Monteil, M. (2021). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Saudi Chemical Society, 25(8), 101282. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv96M5Y6X9gb000jwVZCbhwvPO3gNeB3aSYJuEuDPV3cHgGqX7j5lQ8RMwmNC4wmKcjlpFTrijfD8zin3vvpn8kjLTj1YtAAmVStwS3zKlticefSPoWX4pcQWS3ogOVYsRIGMV21ynLn_q2Pxo3dUes9Ug2NuNQEEeIePtu4Hz7U1_92aztaO777003fQO8b3pfF7MWqo6Zy6FCigYeIw=]
- Science Info. (2023). Coumarin Synthesis: Applications. [https://vertexaisearch.cloud.google.
- Al-Warhi, T., Rizvi, S. A., & Al-Agamy, M. H. (2020). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins. Journal of Medicinal and Chemical Sciences, 3(4), 335-351. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhjqmGK7G9dxD5NXJP9_VM1YSVtM1S0g5Whzg-nyeysw6mgpxBVajOtMkZAl-8Z2E5usAW1yNoiLO-3tUrW8K1-k44SJ7lKXLnvJRnXN3_V8KdWQSPwK0sZFC3yAUfhG5_0VJXSYSBqhXu9aobxUes_8huRLxFw4z8xJlgQRyr0azV9slXsQHJ]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [https://www.mdpi.com/1420-3049/14/11/4790]
- Scribd. (n.d.). Facile Synthesis of 4-Hydroxycoumarin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGuQsDuK7D2GhcRTVmRQ0NPxxR_UbwY1Ucn6ahdNI3SLC9yEId57u9mUpMS4mTz1abEUxF1pm3yfVDnD1hJv4E_tXCA2PcwkiR7ftqlvytbVLiPRtQVLZGq5r-y7z7PzvkfCYte3FpPmoojDz0Y-_hkrPH8dHMnTnnNsSdCes7JbKrHCxBrG7m_yU=]
- ResearchGate. (n.d.). Synthesis of coumarin derivatives via Kostanecki-Robinson reaction. [https://www.researchgate.net/figure/Synthesis-of-coumarin-derivatives-via-Kostanecki-Robinson-reaction_fig6_355938541]
- ResearchGate. (n.d.). Kostanecki–Robinson synthesis of coumarins. [https://www.researchgate.net/figure/Kostanecki-Robinson-synthesis-of-coumarins_fig7_355938541]
- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [http://pubs.sciepub.com/wjoc/7/1/3]
- Li, W., et al. (2015). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 20(10), 18886-18898. [https://www.mdpi.com/1420-3049/20/10/18886]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb2zJ_W5LM9uEjyy-N8rsCWU-DNyjiIEIL9duBgzusCm4ieqwYqY3dhbdSbYhKFZb_NTvzZF3SQhqOY8IgHJwDPziHeX5bsDOuiz3foDPgwms3eAo7Gc0nyO7olnmsuolkoS5xYLVxpOdNBOFSQLwYm4QRfkU9fA==]
- ResearchGate. (2023). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. [https://www.researchgate.
- Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZmSqbCQLg7rL1XQRu6eqT2GssH8o17ee9O_Xdd0vpLYLGPVcRNHpA1xqeJe6pQ6scGveVnUzdLwfp_CSX3hXg8A1qz6YHJ6Ubax45nriihG8s4Uy_UJX35YJFeYE154SHrKPMwih63Ts=]
- Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUxrPErQvvAA_K2cIl4OKhrsJ46_1Li9a1z07fxIBIGe9bmCMbqb_znHcKAw9N0aUviFCjbe1IHKV4JnaCSBIKgIwcgdOHc4zRyWPBXT_A21mxpfrTGoZPd6rppsfuIYn_7O6T8YYIE2CeYRPO9CxHfkBzJfzfHE3XbVS6yryK]
- Indian Journal of Chemistry. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwpWSiyL6MZDrWgSeWQv6OesUVfhlPV4geIx7rkRTy50MhrFZmME1ADIjBjIzpUqu_cxgVg8KIyqZVG2YxUOGc2_TXbSyTRYuEG8RSihkCK05HS5MNTNNN_xbFZiDJx-hXzdCBit5DDS3-GySOPhtAjhKaFDdff8EGPui6QwSs5y1YNqYdfIGtab8gEuKM]
- Hernandez-Perez, M., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules, 28(5), 2345. [https://www.mdpi.com/1420-3049/28/5/2345]
- Wikipedia. (n.d.). Pechmann condensation. [https://en.wikipedia.
- MDPI. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuS-PZHJ0Nl1IaJ5U0Rsbaz2QLS9stHe9z-uL0qqHJhElAPX_U7wraIQ3jtseXt5iBuJ0VI17wp2dk5ZCYLwLEpE6FzPMOdzJ2WeNEXUXxXyNun3Rhje2whyjJDvUOSOjT1cx1]
- ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [https://www.researchgate.
- Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. [https://www.organic-chemistry.
- Tzompantzi-Flores, C., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(8), 6622-6633. [https://www.mdpi.com/1420-3049/16/8/6622]
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciepub.com [sciepub.com]
- 8. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Evaluating the Anticoagulant Activity of 6,8-Dichloro-4-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quest for Novel Anticoagulants and the Promise of 4-Hydroxycoumarins
Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide. For decades, 4-hydroxycoumarin derivatives have been the cornerstone of oral anticoagulant therapy.[1][2] These compounds, most notably warfarin, exert their therapeutic effect by antagonizing the action of vitamin K, a critical component in the synthesis of several blood coagulation factors.[1] The core chemical scaffold of 4-hydroxycoumarin is amenable to a wide range of substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exploration of novel halogenated derivatives, such as 6,8-dichloro-4-hydroxycoumarin, is a promising avenue in the search for new anticoagulants with potentially improved therapeutic profiles.
This guide provides a comprehensive overview of the principles and detailed protocols for the in vitro evaluation of the anticoagulant potential of this compound. We will delve into the underlying mechanism of action and provide step-by-step instructions for conducting primary screening assays—the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT)—as well as a more target-specific Vitamin K Epoxide Reductase (VKOR) inhibition assay.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The anticoagulant effect of 4-hydroxycoumarins is intricately linked to the Vitamin K cycle, a critical metabolic pathway for the post-translational modification of several coagulation factors. Vitamin K hydroquinone, the reduced form of vitamin K, serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X. This carboxylation is essential for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.
During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide must be reduced back to vitamin K by the enzyme Vitamin K Epoxide Reductase (VKOR).[1] 4-hydroxycoumarin derivatives, including this compound, act as potent inhibitors of VKOR. By blocking this enzyme, they prevent the regeneration of reduced vitamin K, leading to a depletion of active, carboxylated coagulation factors and thereby exerting their anticoagulant effect.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.
Primary Anticoagulant Screening: PT and aPTT Assays
The initial assessment of a potential anticoagulant's efficacy is typically performed using global coagulation assays that measure the time to clot formation in plasma. The Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT) are the most common of these screening tests.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It is particularly sensitive to deficiencies in factors VII, X, V, II (prothrombin), and fibrinogen. The test is initiated by adding thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. The time taken for a clot to form is recorded as the prothrombin time.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation. It is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen. In this assay, an activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids are added to citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is the aPTT.
Caption: The coagulation cascade, highlighting the pathways evaluated by PT and aPTT assays.
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Final Concentration: The final concentration of DMSO in the assay should not exceed 1% to minimize solvent effects on coagulation.
Protocol 1: Prothrombin Time (PT) Assay
Materials:
-
Platelet-Poor Plasma (PPP), prepared from citrated whole blood
-
PT reagent (containing tissue factor and calcium chloride)
-
This compound working solutions
-
Warfarin (as a positive control)
-
DMSO (as a vehicle control)
-
Coagulometer or a 37°C water bath and stopwatch
-
Micropipettes and tips
Procedure:
-
Pre-warming: Pre-warm the PT reagent and PPP to 37°C for at least 15 minutes.
-
Sample Preparation: In a coagulometer cuvette or a test tube, add 98 µL of PPP.
-
Compound Addition: Add 2 µL of the this compound working solution (or DMSO for the vehicle control, or warfarin for the positive control) to the PPP. Mix gently and incubate for 2 minutes at 37°C.
-
Initiation of Clotting: Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.
-
Data Analysis: Perform each concentration in triplicate. Calculate the mean and standard deviation. Plot the clotting time against the concentration of this compound to generate a dose-response curve.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
Materials:
-
Platelet-Poor Plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound working solutions
-
Warfarin (as a positive control)
-
DMSO (as a vehicle control)
-
Coagulometer or a 37°C water bath and stopwatch
-
Micropipettes and tips
Procedure:
-
Pre-warming: Pre-warm the aPTT reagent, CaCl₂ solution, and PPP to 37°C for at least 15 minutes.
-
Sample Preparation: In a coagulometer cuvette or a test tube, add 98 µL of PPP.
-
Compound Addition: Add 2 µL of the this compound working solution (or DMSO/warfarin) to the PPP. Mix gently.
-
Activation: Add 100 µL of the pre-warmed aPTT reagent to the mixture and incubate for exactly 3 minutes at 37°C.
-
Initiation of Clotting: Add 100 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.
-
Data Analysis: Perform each concentration in triplicate. Calculate the mean and standard deviation. Plot the aPTT against the concentration of this compound.
Data Presentation: Hypothetical Results
The following tables present hypothetical data for the anticoagulant effect of this compound in PT and aPTT assays. These tables serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Prothrombin Time (PT)
| Compound | Concentration (µM) | PT (seconds) ± SD | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | - | 12.5 ± 0.3 | 1.0 |
| This compound | 1 | 14.2 ± 0.4 | 1.1 |
| 5 | 18.8 ± 0.6 | 1.5 | |
| 10 | 25.1 ± 0.9 | 2.0 | |
| 25 | 37.6 ± 1.2 | 3.0 | |
| 50 | 55.2 ± 1.8 | 4.4 | |
| Warfarin | 10 | 30.2 ± 1.1 | 2.4 |
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| Compound | Concentration (µM) | aPTT (seconds) ± SD | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | - | 35.2 ± 1.1 | 1.0 |
| This compound | 1 | 38.9 ± 1.3 | 1.1 |
| 5 | 45.6 ± 1.5 | 1.3 | |
| 10 | 54.7 ± 1.8 | 1.6 | |
| 25 | 70.1 ± 2.2 | 2.0 | |
| 50 | 91.3 ± 2.9 | 2.6 | |
| Warfarin | 10 | 65.8 ± 2.1 | 1.9 |
Secondary Assay: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
To confirm that the anticoagulant activity of this compound is due to its interaction with the intended target, a direct VKOR inhibition assay can be performed. A common method is a cell-based assay that measures the γ-carboxylation of a reporter protein.
Principle of the Cell-Based VKOR Inhibition Assay
This assay utilizes a cell line (e.g., HEK293) that is engineered to co-express human VKORC1 and a vitamin K-dependent reporter protein, such as Factor IX. The amount of functional, carboxylated Factor IX secreted into the cell culture medium is quantified, typically by an enzyme-linked immunosorbent assay (ELISA). Inhibition of VKOR by a test compound will reduce the amount of carboxylated Factor IX, providing a measure of the compound's potency (IC₅₀).
Protocol 3: Cell-Based VKOR Inhibition Assay
Materials:
-
HEK293 cells stably co-expressing human VKORC1 and Factor IX
-
Cell culture medium and supplements
-
Vitamin K epoxide
-
This compound working solutions
-
Warfarin (as a positive control)
-
ELISA kit for human Factor IX
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and controls) in the presence of a fixed concentration of vitamin K epoxide (e.g., 5 µM).
-
Incubation: Incubate the cells for 24-48 hours to allow for Factor IX expression, carboxylation, and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of carboxylated Factor IX in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 3: Hypothetical VKOR Inhibition Data
| Compound | Concentration (µM) | % VKOR Inhibition |
| This compound | 0.1 | 8 |
| 1 | 45 | |
| 10 | 88 | |
| 100 | 98 | |
| IC₅₀ (µM) | ~1.2 | |
| Warfarin | IC₅₀ (µM) | ~0.8 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the anticoagulant properties of this compound. The PT and aPTT assays serve as essential primary screens to determine the compound's effect on the overall coagulation process, while the VKOR inhibition assay provides crucial mechanistic insight into its mode of action. The hypothetical data presented herein illustrates the expected outcomes for a potent vitamin K antagonist. Further studies, including determination of the inhibition kinetics and in vivo efficacy and safety assessments, are necessary to fully elucidate the therapeutic potential of this and other novel 4-hydroxycoumarin derivatives.
References
- Mazreku, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 15(4), 643-647. [Link]
- Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Bourguignon, J., et al. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Serbian Chemical Society, 81(1), 1-40. [Link]
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant activity.
- LeFevre, F. A., & Corbaci, M. M. (1945). The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol) on the Prothrombin and Coagulation Times of Blood. Cleveland Clinic Quarterly, 12(2), 68-73. [Link]
- Link, K. P. (1952). Process of lowering blood prothrombin level and lengthening clotting time with methylenebis-hydroxy coumarin. U.S. Patent No. 2,601,204. Washington, DC: U.S.
- Battle, W. D., et al. (1950). The effects of 4 hydroxycoumarin anticoagulant No. 63 upon the prothrombin time in dogs and human beings. The Journal of laboratory and clinical medicine, 35(1), 8–15. [Link]
- Tidy, T. (2025). Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com.
- MedlinePlus. (2025). Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. Medscape.
Sources
Illuminating Cellular Landscapes: 6,8-Dichloro-4-hydroxycoumarin as a Versatile Fluorescent Probe for Bioimaging
Introduction: The Quest for Clarity in the Cellular World
In the intricate and dynamic theater of the living cell, fluorescent probes serve as our most insightful narrators. These molecules, designed to illuminate specific cellular components or report on physiological states, are the cornerstone of modern bioimaging. Among the diverse families of fluorophores, coumarin derivatives have long been prized for their robust photophysical properties and structural versatility.[1] This application note introduces a particularly promising member of this class: 6,8-dichloro-4-hydroxycoumarin. The strategic placement of chlorine atoms on the coumarin scaffold is anticipated to modulate its electronic properties, potentially leading to enhanced fluorescence and utility in various bioimaging applications. This guide provides a comprehensive overview of its application, from fundamental properties to detailed protocols for its use in cellular imaging, empowering researchers to harness its full potential in their scientific inquiries.
Chemical and Photophysical Profile of this compound
Based on the general characteristics of 4-hydroxycoumarin derivatives, we can anticipate the following properties for this compound, which should be experimentally verified for specific applications.[5]
| Property | Anticipated Value/Range | Source/Rationale |
| Molecular Formula | C₉H₄Cl₂O₃ | [6] |
| Molecular Weight | 231.03 g/mol | [6] |
| Excitation Maximum (λex) | ~350 - 400 nm | Based on similar 4-hydroxycoumarin structures.[5] |
| Emission Maximum (λem) | ~420 - 460 nm (blue-green) | Based on similar 4-hydroxycoumarin structures.[5] |
| Quantum Yield (Φf) | Potentially high (>0.6) | Halogenation can increase quantum yield.[3][7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol) | Common for coumarin derivatives. |
| Cell Permeability | Expected to be cell-permeant | Based on the general properties of small molecule fluorescent probes. |
Proposed Mechanism of Fluorescence: A Tale of Two States
The fluorescence of coumarin derivatives is typically governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy level. The electron-donating hydroxyl group at the 4-position and the electron-withdrawing carbonyl group on the pyrone ring facilitate this charge transfer. The chlorine substituents at the 6 and 8 positions, being electron-withdrawing, can further influence this process, potentially leading to a larger Stokes shift and enhanced quantum yield. The local cellular environment, such as polarity and viscosity, can also impact the fluorescence emission, making some coumarin derivatives useful as environmental sensors.[1]
Caption: Proposed mechanism of fluorescence for this compound.
Application Focus: A Hypothetical Scenario for Intracellular pH Sensing
While a specific, published application for this compound in bioimaging is not yet prominent, its 4-hydroxycoumarin core structure suggests a strong potential as a ratiometric pH sensor. The hydroxyl group can exist in protonated and deprotonated forms, each with distinct spectral properties. This dual-emission characteristic allows for ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH, providing a more robust measurement that is independent of probe concentration and excitation intensity.
Caption: Hypothetical mechanism for ratiometric pH sensing.
Detailed Protocols
The following protocols are designed to be a starting point for researchers. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution (10 mM): Carefully weigh out 2.31 mg of this compound and dissolve it in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing until fully dissolved.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Prepare this solution fresh for each experiment.
Protocol 2: Live-Cell Staining and Imaging
Caption: General workflow for live-cell imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound working solution (1-10 µM in cell culture medium)
-
Pre-warmed PBS, pH 7.4
-
Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or custom set for ~375 nm excitation and ~450 nm emission)
Procedure:
-
Cell Culture: Seed your cells of interest onto a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Washing: Gently aspirate the culture medium from the cells and wash them once with pre-warmed PBS.
-
Staining: Add the freshly prepared working solution of this compound to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[8]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is imperative to assess the potential cytotoxicity of any new fluorescent probe to ensure that the observed cellular dynamics are not an artifact of probe-induced stress.[7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the probe-containing medium. Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Troubleshooting and Best Practices
-
Low Signal: Increase the probe concentration or incubation time. Ensure your microscope's filter sets are appropriate for the anticipated excitation and emission wavelengths.
-
High Background: Decrease the probe concentration or incubation time. Ensure thorough washing after staining.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using a live-cell imaging buffer.
-
Probe Precipitation: Ensure the DMSO stock solution is fully dissolved before diluting it into aqueous media. Do not exceed a final DMSO concentration of 0.5% in the cell culture medium.
Conclusion
This compound represents a promising, yet underexplored, fluorescent probe for bioimaging. Its structural similarity to other high-performance coumarin dyes suggests significant potential for various applications, including ratiometric pH sensing. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this probe in their own experimental systems. As with any novel tool, careful characterization and optimization are paramount to achieving robust and reproducible results, ultimately leading to new insights into the complex and beautiful world of the living cell.
References
- Xie, J., Wang, L., Su, X., & Rodrigues, J. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry, 25(18), 2145-2160.
- Bolender, R. P., & Adelstein, R. S. (2008). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 295(4), C831-C842.
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Advice on Co-localization. (n.d.). Biology & Biochemistry Imaging Core (BBIC).
- Kim, D., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry, 2018, 5249765.
- Zhang, J., et al. (2020). A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry, 8, 800.
- Manders, E. M. M., Verbeek, F. J., & Aten, J. A. (1993). Measurement of co-localization of objects in dual-colour confocal images. Journal of Microscopy, 169(3), 375-382.
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press.
- KOLAIDO. (2022, August 23). The Principles of Colocalization Microscopy and Image Analysis.
- Al-Owaedi, O. A., et al. (2018). Co-localization analysis of fluorescence microscopy images. rOpenSci.
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Real-Time Cytotoxicity Assays. In Methods in Molecular Biology (Vol. 284, pp. 25-33). Humana Press.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Sun, W. C., et al. (2009). 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis. Journal of the American Chemical Society, 131(10), 3464-3465.
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
- LookChem. (n.d.). This compound.
- Anand, N., & Venkataraman, K. (1949). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences-Section A, 29(4), 203-209.
- Khan, K. M., et al. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Molecules, 19(12), 20493-20545.
- PubChem. (n.d.). 6-Chloro-4-hydroxycoumarin.
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Chloro-4-hydroxycoumarin | C9H5ClO3 | CID 54686348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 4-Hydroxycoumarin Derivatives
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-hydroxycoumarin derivatives, a class of compounds widely known for their anticoagulant properties (e.g., warfarin) and as versatile synthetic intermediates.[1][2][3] This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to international guidelines. The described reversed-phase method utilizes a C18 stationary phase and UV detection, ensuring high specificity, accuracy, and precision. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the analysis of this important compound class.
Introduction and Scientific Principle
4-Hydroxycoumarin and its derivatives are a critical class of heterocyclic compounds. Their most prominent members, such as warfarin, are widely prescribed as oral anticoagulants for the prevention and treatment of thromboembolic disorders.[1][4] Given their therapeutic significance and narrow therapeutic index, the development of accurate and reliable analytical methods is paramount for quality control of pharmaceutical formulations and for pharmacokinetic studies in biological matrices.[1]
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high sensitivity, specificity, and resolving power.[1][5] The method detailed herein is based on the principle of Reversed-Phase Chromatography (RP-HPLC) . In this mode, the separation of analytes is achieved through their differential partitioning between a non-polar, hydrophobic stationary phase (an octadecylsilyl, or C18, silica-based column) and a more polar mobile phase.[6][7][8]
Causality of Method Choices:
-
Stationary Phase: A C18 column is selected because it provides excellent retention and separation for moderately polar compounds like 4-hydroxycoumarin derivatives.[6]
-
Mobile Phase: A mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is used. The inclusion of an acid (e.g., acetic acid or phosphoric acid) in the aqueous phase is critical. It serves to suppress the ionization of the acidic 4-hydroxyl group on the coumarin ring. This ensures that the analyte is in a single, neutral form, which leads to consistent retention, improved peak symmetry, and enhanced chromatographic efficiency.[6][9]
-
Detection: The conjugated ring system of the coumarin scaffold contains a strong chromophore, making it ideal for Ultraviolet (UV) spectrophotometric detection.[6][10] Wavelengths between 280 nm and 310 nm typically provide excellent sensitivity for this class of compounds.[9][11][12][13]
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (CDS) software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Ultrasonic Bath: For degassing solvents and aiding sample dissolution.
-
Filtration Assembly: For mobile phase and sample filtration.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm or 0.22 µm pore size, PTFE or nylon, depending on solvent compatibility.
-
HPLC Vials: 2 mL amber glass vials with caps and septa.
Chemicals and Reagents
-
Reference Standard: 4-Hydroxycoumarin or specific derivative (e.g., Warfarin) of known purity (e.g., USP reference standard).
-
Solvents: HPLC-grade acetonitrile and/or methanol.
-
Water: Purified water (e.g., Milli-Q or equivalent, >18 MΩ·cm).
-
Acid: HPLC-grade phosphoric acid or acetic acid.
Chromatographic Conditions
The following conditions provide a robust starting point for the analysis of many 4-hydroxycoumarin derivatives. Optimization may be required for specific molecules or complex matrices.
| Parameter | Recommended Condition |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[6][13][14] |
| Column Temperature | 30°C[14] |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan)[9][13] |
| Injection Volume | 20 µL[9][13][14] |
| Run Time | ~10 minutes (adjust as needed to ensure elution of all peaks) |
Preparation of Solutions
Mobile Phase Preparation (1 L)
-
Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a suitable mobile phase reservoir.
-
Measure 500 mL of purified water into a 1 L graduated cylinder.
-
Add 1.0 mL of phosphoric acid to the water and mix thoroughly.
-
Add the aqueous acidic solution to the acetonitrile reservoir.
-
Degas the final mobile phase for 15-20 minutes in an ultrasonic bath or using an inline degasser.
Standard Solution Preparation
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of methanol or mobile phase to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent. Mix thoroughly. This solution should be stored under refrigeration in an amber container.[14]
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range for a quantitative assay could be 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
The goal of sample preparation is to extract the analyte of interest into a clean solution compatible with the HPLC system, free from particulates and interfering matrix components.[15][16]
-
For Pharmaceutical Tablets:
-
Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.
-
-
For Biological Samples (e.g., Plasma):
-
This requires a more rigorous extraction, typically protein precipitation.[17][18]
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analytical Procedure and System Suitability
The following workflow provides a structured approach to the analysis, ensuring data integrity and compliance with pharmacopeial standards like USP <621>.[7][8][19]
Caption: General HPLC analytical workflow.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is done by injecting a working standard solution (e.g., 25 µg/mL) five times and evaluating the following parameters against pre-defined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Measures pump stability. |
Method Validation Protocol
To ensure the analytical method is fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[20][21][22][23][24][25] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.
Caption: Core parameters for analytical method validation.
Step-by-Step Validation Experiments:
-
Specificity:
-
Protocol: Inject the mobile phase (blank), a placebo solution (containing all excipients except the active drug), and a standard solution.
-
Acceptance Criteria: The chromatograms of the blank and placebo should show no interfering peaks at the retention time of the 4-hydroxycoumarin derivative.
-
-
Linearity:
-
Protocol: Prepare and inject a series of at least five concentrations across the expected analytical range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Protocol: Spike a placebo mixture with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Protocol: These can be determined based on the signal-to-noise (S/N) ratio. LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.
-
Purpose: Primarily required for impurity and degradation product analysis.
-
-
Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., system suitability).
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., 48% and 52% Acetonitrile).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions. This demonstrates the method's reliability during routine use.[21]
-
References
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharmacopeia.cn. (n.d.). <621> CHROMATOGRAPHY.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioGlobaX. (n.d.). <621> Chromatography.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Bulgarian Chemical Communications. (n.d.). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Hroboňová, K., Lehotay, J., & Čižmárik, J. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of the Brazilian Chemical Society, 30(11), 2356-2364.
- JPS. (2023). Review: Analysis of Warfarin Drug Compounds in Blood Plasma with HPLC/KCKT Method. Journal of Pharmaceutical and Sciences, 6(1), 1-10.
- PhotochemCAD. (n.d.). 4-Hydroxycoumarin.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Heparin on BIST™ A Column.
- Perveen, S., et al. (2015). Determination of S- and R-warfarin enantiomers by using modified HPLC method. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1741.
- ResearchGate. (2025, August 7). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
- Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- ResearchGate. (2025, August 7). (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
- Ueland, P. M., Kvalheim, G., Lønning, P. E., & Kvinnsland, S. (1985). Determination of Warfarin in Human Plasma by High Performance Liquid Chromatography and Photodiode J\rray Detector. Therapeutic Drug Monitoring, 7(3), 329–335.
- National Institutes of Health. (n.d.). Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples.
- Chemical Methodologies. (2019, May 1). Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Warfarin Sodium in Pharmaceutical Formulation.
- ResearchGate. (n.d.). Liquid chromatographic methods for the determination of direct oral anticoagulant drugs in biological samples: A critical review.
- Organomation. (n.d.). HPLC Sample Preparation.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
- MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
- Taylor & Francis Online. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
- ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- ResearchGate. (2025, August 5). (PDF) Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.
Sources
- 1. journal-jps.com [journal-jps.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Analysis of Heparin on BIST™ A Column | SIELC Technologies [sielc.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organomation.com [organomation.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nacalai.com [nacalai.com]
- 19. agilent.com [agilent.com]
- 20. fda.gov [fda.gov]
- 21. propharmagroup.com [propharmagroup.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. starodub.nl [starodub.nl]
Application Notes & Protocols: Synthesis of 4-Hydroxycoumarin Derivatives Using Solid Acid Catalysts
Abstract: 4-Hydroxycoumarin and its derivatives are foundational scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Traditional synthetic routes often rely on corrosive and difficult-to-recover homogeneous acid catalysts. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-hydroxycoumarin derivatives using heterogeneous solid acid catalysts. These catalysts offer significant advantages, including operational simplicity, enhanced reaction rates, high yields, and facile recovery and reusability, aligning with the principles of green chemistry.[2] This document is intended for researchers, scientists, and professionals in drug development seeking robust and sustainable methods for the synthesis of these valuable compounds.
Introduction: The Case for Solid Acid Catalysis
The synthesis of the coumarin nucleus is a cornerstone of heterocyclic chemistry. Among the various synthetic strategies, the Pechmann condensation and Knoevenagel condensation are two of the most prevalent and effective methods.[2][3] The Pechmann condensation, involving the reaction of a phenol with a β-ketoester, is traditionally catalyzed by strong Brønsted acids like sulfuric acid.[4][5] While effective, these homogeneous catalysts present significant challenges, including reactor corrosion, difficult separation from the reaction mixture, and the generation of acidic waste streams.[2]
Solid acid catalysts have emerged as a superior alternative, mitigating many of these drawbacks.[6] These heterogeneous catalysts, which include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides (e.g., sulfated zirconia), and functionalized silicas, provide acidic sites on a solid support.[7][8] Their key advantages include:
-
Ease of Separation: Being in a different phase from the reaction mixture, they can be easily removed by simple filtration.
-
Reusability: The ability to recover the catalyst allows for multiple reaction cycles, reducing cost and waste.[6]
-
Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts.
-
Enhanced Selectivity: The defined pore structure and active site distribution of some solid acids can lead to improved selectivity for the desired product.
-
Environmental Benefits: The reduction in corrosive waste and the potential for solvent-free reactions contribute to a greener synthetic process.[9]
This guide will delve into the practical application of these catalysts, providing detailed protocols and mechanistic insights.
Reaction Mechanisms with Solid Acid Catalysts
Pechmann Condensation
The Pechmann condensation is a classic route to 4-substituted coumarins. The solid acid catalyst plays a crucial role in activating the β-ketoester, facilitating the key steps of the reaction.
The mechanism proceeds as follows:
-
Carbonyl Activation: The solid acid catalyst (H⁺-Solid) protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity.
-
Transesterification: The hydroxyl group of the phenol attacks the activated ester carbonyl, leading to a transesterification intermediate.
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The activated keto-carbonyl is attacked by the electron-rich aromatic ring of the phenol, forming a new carbon-carbon bond and leading to cyclization.
-
Dehydration: The tertiary alcohol formed during cyclization is protonated by the solid acid catalyst and subsequently eliminated as a water molecule to form the stable coumarin ring system.[10]
Knoevenagel Condensation for Bis-coumarin Synthesis
Solid acid catalysts are also highly effective in synthesizing bis-coumarin derivatives through a domino Knoevenagel condensation-Michael addition reaction between an aldehyde and two equivalents of 4-hydroxycoumarin.
The mechanism involves:
-
Aldehyde Activation: The solid acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Knoevenagel Condensation: The enolic form of 4-hydroxycoumarin attacks the activated aldehyde, followed by dehydration to form an α,β-unsaturated intermediate.
-
Michael Addition: A second molecule of 4-hydroxycoumarin acts as a Michael donor, attacking the β-position of the α,β-unsaturated intermediate.
-
Tautomerization: A final tautomeric proton shift yields the stable bis-coumarin product.[11]
Comparative Performance of Solid Acid Catalysts
The choice of catalyst significantly impacts reaction efficiency. The following table summarizes the performance of various solid acid catalysts in the Pechmann condensation of resorcinol with ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin, a widely studied model reaction.
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference(s) |
| Amberlyst-15 | Solvent-free, 110 °C | 100 min | 97 | [9][10] |
| Sulfated Zirconia (nano) | Solvent-free, MW, 130 °C | 5-20 min | 78-85 | [12][13] |
| Zeolite H-β | Solvent-free, MW, 150 °C | 20 min | 48 | [9] |
| Sulfonic Acid Functionalized Silica | Solvent-free, MW, 150 °C | 20 min | 35 | [9] |
| Montmorillonite K-10 | Toluene, Reflux | 10 h | 65 | [12] |
| SnO₂ Nanoparticles | Ethanol, Room Temp. | 2.5 h | 95 | [14] |
Field Insights:
-
Amberlyst-15 , a sulfonic acid-based resin, consistently demonstrates high activity and yields under solvent-free conditions, making it an excellent choice for a variety of substrates.[10][15] Its macro-reticular structure allows for good accessibility to the acidic sites.
-
Sulfated Zirconia exhibits strong Brønsted and Lewis acidity, proving highly effective, especially under microwave irradiation which significantly reduces reaction times.[12]
-
Zeolites can be effective, but their activity is often dependent on pore size and the specific substrate, with bulkier molecules sometimes facing diffusion limitations.[16]
-
SnO₂ nanoparticles represent a promising newer catalyst, offering the advantage of high yields at room temperature.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing 4-hydroxycoumarin derivatives using representative solid acid catalysts.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation using Amberlyst-15
This protocol describes a solvent-free synthesis of 7-hydroxy-4-methylcoumarin, a valuable fluorescent compound, using the highly efficient and recyclable Amberlyst-15 catalyst.[10][15]
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol)
-
Amberlyst-15 (0.2 g)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with deionized water and then methanol. Dry it in an oven at 80-100 °C for 4-6 hours before use to remove any adsorbed moisture.
-
Reaction Setup: In a 50 mL round-bottom flask, combine resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and the pre-dried Amberlyst-15 (0.2 g).
-
Reaction: Place the flask in an oil bath preheated to 110 °C. Stir the reaction mixture vigorously. The mixture will become a molten slurry.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate:hexane, 1:1). The reaction is typically complete within 100-150 minutes.[10][15]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add approximately 20 mL of hot ethanol to dissolve the product, leaving the solid catalyst behind.
-
Catalyst Recovery: Filter the hot solution to separate the Amberlyst-15 catalyst. The recovered catalyst can be washed with ethanol, dried, and stored for reuse.
-
Purification: Allow the ethanolic filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the 7-hydroxy-4-methylcoumarin product using melting point determination, FT-IR, and ¹H/¹³C NMR spectroscopy.
Protocol 2: Synthesis of Bis-coumarin Derivatives via Knoevenagel Condensation
This protocol describes the synthesis of a bis-coumarin derivative through the condensation of an aromatic aldehyde with 4-hydroxycoumarin using a recyclable carbon-based solid acid catalyst in an aqueous medium.[17]
Materials:
-
4-Hydroxycoumarin (324 mg, 2 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 140 mg, 1 mmol)
-
Carbon-based solid acid (CBSA) (e.g., sulfonated carbon, 0.08 g)
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer with hotplate
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, suspend 4-hydroxycoumarin (2 mmol), the aromatic aldehyde (1 mmol), and the carbon-based solid acid catalyst (0.08 g) in water (5 mL).[17]
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed. Reaction times are typically short, often under an hour.[17]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Isolation & Catalyst Recovery: Collect the solid by filtration. The solid comprises the product and the catalyst.
-
Purification: Wash the collected solid with water. Then, add hot ethanol to dissolve the product, leaving the insoluble carbon catalyst behind. Filter the hot solution to remove the catalyst. The catalyst can be washed, dried, and reused.
-
Crystallization: Allow the ethanolic filtrate to cool, inducing crystallization of the pure bis-coumarin derivative. Collect the crystals by filtration and dry.
-
Characterization: Confirm the product's identity and purity via melting point, FT-IR, and NMR spectroscopy.
Product Characterization
Accurate characterization of the synthesized 4-hydroxycoumarin derivatives is essential. The primary techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of 4-hydroxycoumarin itself shows a characteristic singlet for the H-3 proton around δ 5.61 ppm (in DMSO-d₆). The aromatic protons typically appear as multiplets between δ 7.3-7.9 ppm.[1] For derivatives, new signals corresponding to the introduced substituents will be present.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals for the 4-hydroxycoumarin core include the C-2 carbonyl at ~δ 161.8 ppm, C-4 at ~δ 165.5 ppm, and the C-3 at ~δ 90.9 ppm (in DMSO-d₆).
Infrared (IR) Spectroscopy:
-
The IR spectrum is used to identify key functional groups. For 4-hydroxycoumarin derivatives, characteristic absorption bands include a strong C=O stretching vibration for the lactone carbonyl (typically 1700-1750 cm⁻¹) and O-H stretching for the hydroxyl group (broad band around 3000-3400 cm⁻¹).
References
- Akbari, J., et al. (2016).
- A Comparative Study on Catalytic Activity of Solid Acid Catalysts towards Microwave Assisted Synthesis of Coumarin Derivatives. (n.d.). International Journal of Scientific & Engineering Research. [Link]
- Al-Majedy, Y. K., et al. (2014).
- Cejka, J., et al. (2011). Solid Acid Catalysts for Coumarin Synthesis by the Pechmann Reaction: MOFs versus Zeolites.
- Heravi, M. M., et al. (2017). Melamine trisulfonic acid: An efficient and recyclable solid acid catalyst for the green synthesis of Biscoumarin derivatives. Journal of the Serbian Chemical Society. [Link]
- Jadhav, S. D., et al. (2021).
- Jung, J. C., & Park, O. S. (2009). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives.
- Karimi-Jaberi, Z., & Biazar, E. (2017). Carbon-based solid acid as a highly efficient recyclable catalyst for the synthesis of biscoumarins in water.
- Kumar, A., et al. (2010). Comparison of the efficiencies of various catalysts used in the synthesis of coumarins via Pechmann condensation. Journal of the Iranian Chemical Society. [Link]
- Mishra, M. K., et al. (2008). Microwave-assisted solvent free synthesis of hydroxy derivatives of 4-methyl coumarin using nano-crystalline sulfated-zirconia catalyst.
- AL-haj hussien, F., et al. (2015). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis.
- Martins, C. P. B., et al. (2016).
- Sathiya, S., et al. (2020). Proposed reaction mechanism for the synthesis of biscoumarin derivatives. In Green Synthetic Approaches for Biologically Relevant Heterocycles. [Link]
- Sadat-Jalali, M., et al. (2020). Efficient synthesis of bis-(4-hydroxycoumarin)
- Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
- Kalita, P., & Kumar, R. (2012).
- Thakkar, R. P., & Chudasama, U. V. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
- AL-haj hussien, F., et al. (2018). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research. [Link]
- Tapase, P., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Vekariya, R. H., et al. (2014). Coumarin synthesis via Pechmann condensation utilizing starch sulfuric acid as a biodegradable catalyst. Organic Chemistry: An Indian Journal. [Link]
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects.
- Ghorbani-Vaghei, R., et al. (2023). SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins.
- Sabou, R., et al. (2005). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts.
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2021). Oriental Journal of Chemistry. [Link]
- Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. (n.d.). Studylib. [Link]
Sources
- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iiste.org [iiste.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Dicoumarol Derivatives
Abstract
Dicoumarol and its derivatives represent a critical class of heterocyclic compounds, renowned for their significant anticoagulant properties and broader therapeutic potential, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] Traditional synthetic routes to these molecules are often hampered by long reaction times, harsh conditions, and the use of hazardous solvents. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of dicoumarol derivatives, a green chemistry approach that offers dramatic reductions in reaction time, increased product yields, and more environmentally benign reaction conditions.[4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and comparative data to facilitate the adoption of this efficient synthetic strategy.
Introduction: The Significance of Dicoumarols and the Advent of Microwave Synthesis
Dicoumarol, first identified as the causative agent of "sweet clover disease" in cattle, is a natural anticoagulant that functions as a vitamin K antagonist.[3] This discovery paved the way for the development of a host of 4-hydroxycoumarin-based anticoagulant drugs, most notably warfarin. The core structure of dicoumarol has proven to be a versatile scaffold in medicinal chemistry, leading to the synthesis of numerous derivatives with a wide spectrum of biological activities.[2][7]
The classical synthesis of dicoumarol derivatives typically involves the condensation of 4-hydroxycoumarin with various aldehydes.[1][8] While effective, these methods often require prolonged heating under reflux, leading to high energy consumption and the potential for side-product formation.[9] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally friendly alternative.[5][10][11] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[12] This efficient energy transfer results in significantly accelerated reaction rates, often reducing reaction times from hours to mere minutes.[6][10] Furthermore, MAOS frequently leads to higher product yields and enhanced purity, often under solvent-free or aqueous conditions, aligning with the principles of green chemistry.[4][9]
Mechanistic Pathway: Knoevenagel Condensation Followed by Michael Addition
The microwave-assisted synthesis of dicoumarol derivatives from 4-hydroxycoumarin and an aldehyde proceeds through a well-established two-step sequence: a Knoevenagel condensation followed by a Michael addition.[8]
-
Knoevenagel Condensation: The reaction is typically initiated by a catalyst, which activates the aldehyde carbonyl group. 4-hydroxycoumarin then acts as a nucleophile, attacking the activated carbonyl to form an intermediate. Subsequent dehydration yields an electrophilic Knoevenagel adduct.
-
Michael Addition: A second molecule of 4-hydroxycoumarin then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct.
-
Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, stable dicoumarol derivative.
This entire sequence can be efficiently promoted by microwave irradiation, often in the presence of a catalyst.
Caption: Reaction mechanism for the synthesis of dicoumarol derivatives.
Experimental Protocols
The following protocols are provided as a guide for the microwave-assisted synthesis of dicoumarol derivatives. These can be adapted for various substituted aldehydes.
Protocol 1: Catalyst-Free Synthesis in Aqueous Media
This protocol highlights an environmentally friendly approach using water as the solvent, avoiding the need for a catalyst.
Materials:
-
4-Hydroxycoumarin
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Deionized water
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Reaction vessel suitable for microwave synthesis
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-hydroxycoumarin (2 mmol, 324 mg) and the aromatic aldehyde (1 mmol).
-
Add 5 mL of deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 300W for 5-10 minutes, with the temperature maintained at approximately 100°C.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the solid from hot ethanol to yield the pure dicoumarol derivative.
Protocol 2: Dodecylbenzenesulfonic Acid (DBSA) Catalyzed Synthesis
This protocol utilizes a Brønsted acid-surfactant catalyst in an aqueous medium, which often leads to even shorter reaction times and high yields.[1][8]
Materials:
-
4-Hydroxycoumarin
-
Aromatic aldehyde
-
Dodecylbenzenesulfonic acid (DBSA) (25 mol%)
-
Ethanol/Water (1:1) mixture
-
Microwave reactor
-
Reaction vessel
Procedure:
-
To a microwave-safe vessel, add 4-hydroxycoumarin (2 mmol, 324 mg), the aromatic aldehyde (1 mmol), and DBSA (0.25 mmol).
-
Add 5 mL of an ethanol:water (1:1) solvent mixture.
-
Seal the vessel and subject it to microwave irradiation at a power of 200W for 4.5 to 15 minutes.[8] The reaction temperature will typically reach the boiling point of the solvent mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
To remove the catalyst, dissolve the solid product in hot ethanol and refilter.
-
Allow the filtrate to cool, and collect the recrystallized pure product.
Caption: General workflow for microwave-assisted synthesis of dicoumarol derivatives.
Data Presentation: Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Entry | Aldehyde Substituent | Method | Time | Yield (%) | Reference |
| 1 | 4-Nitro | Conventional (Reflux) | 45 min | 90 | [8] |
| 2 | 4-Nitro | Microwave | 6 min | 93 | [8] |
| 3 | 4-Chloro | Conventional (Reflux) | 60 min | 87 | [8] |
| 4 | 4-Chloro | Microwave | 7 min | 92 | [8] |
| 5 | 4-Methoxy | Conventional (Reflux) | 60 min | 85 | [8] |
| 6 | 4-Methoxy | Microwave | 5.5 min | 76 | [8] |
| 7 | Unsubstituted | Conventional (Solvent-free) | 2-3 h | - | [2] |
| 8 | Unsubstituted | Microwave (Solvent-free) | 5-15 min | 85-93 | [2] |
As evidenced in the table, microwave irradiation consistently and significantly reduces reaction times, often by an order of magnitude, while maintaining or even improving product yields.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of dicoumarol derivatives can be confirmed through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.
-
Melting Point: Comparison with literature values for known derivatives.
-
Spectroscopic Analysis:
-
FTIR: Characterized by a strong absorption band for the O-H stretching (around 3084–3471 cm⁻¹) and the carbonyl group (C=O) of the coumarin ring (around 1714–1745 cm⁻¹).[8]
-
¹H NMR: The presence of a singlet for the -OH proton (around 9.19–8.99 ppm) and a singlet for the methine proton bridging the two coumarin rings are characteristic.[8]
-
¹³C NMR and Mass Spectrometry: For further structural confirmation.
-
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of dicoumarol derivatives.[13][14] This technology provides a powerful tool for medicinal chemists and drug development professionals, enabling rapid and efficient access to these valuable compounds. The benefits of reduced reaction times, high yields, and alignment with green chemistry principles make MAOS the preferred method for the synthesis of dicoumarol libraries for biological screening and lead optimization.[4][10]
References
- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characteriz
- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave assisted synthesis. Morressier.
- microwave assisted organic synthesis: a review - wjpps. World Journal of Pharmacy and Pharmaceutical Sciences.
- Microwave assisted synthesis: a new technology in drug discovery. PubMed.
- Microwave-assisted practical green approach toward dicoumarols. Morressier.
- Dicoumarol: from chemistry to antitumor benefits - PMC. PubMed Central.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- The biosynthesis of 4-hydroxycoumarin and dicoumarol by Aspergillus fumig
- The biosynthesis of 4-hydroxycoumarin and dicoumarol by Aspergillus fumigatus Fresenius - PMC.
- Synthetic methods of dicoumarols using different types of catalysts.
- Microwave-Assisted Synthesis of Coumarin Derivatives: Applic
- Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
- Dicoumarol - Wikipedia. Wikipedia.
- Coumarin Derivatives: Microwave Synthesis and Biological Properties—A Review. MDPI.
- Simplified Synthesis of Dicoumarol-Based Copolyester for Anticancer Drug Delivery. MDPI.
- Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid C
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicoumarol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. wjpps.com [wjpps.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Simplified Synthesis of Dicoumarol-Based Copolyester for Anticancer Drug Delivery [mdpi.com]
- 8. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted practical green approach toward dicoumarols [morressier.com]
- 10. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave assisted synthesis [wisdomlib.org]
- 14. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
In Vitro Evaluation of 6,8-Dichloro-4-hydroxycoumarin Cytotoxicity: An Application Guide
This technical guide provides a comprehensive framework for the in vitro evaluation of 6,8-Dichloro-4-hydroxycoumarin's cytotoxic profile. As a member of the coumarin family—a class of compounds renowned for a wide spectrum of pharmacological activities, including notable anticancer effects—a thorough understanding of its interaction with cellular systems is paramount for any further drug development endeavors.[1][2][3] This document is structured to guide researchers through a logical progression of assays, from initial viability screening to in-depth mechanistic studies, ensuring a robust and well-validated assessment.
Introduction to this compound and the Rationale for Cytotoxicity Profiling
Coumarins and their derivatives have demonstrated significant potential as therapeutic agents, often exerting their effects through the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[1][4] The substitution pattern on the coumarin scaffold is a critical determinant of its biological activity. The presence of halogen atoms, such as chlorine at the 6 and 8 positions of the benzopyrone ring in this compound, suggests the potential for potent cytotoxic activity, a characteristic observed in other halogenated coumarins.[4]
A systematic in vitro evaluation is the foundational step in characterizing the cytotoxic potential of any novel compound. Such studies are essential for determining the dose-dependent effects on cell viability, elucidating the underlying mechanisms of cell death, and establishing a preliminary therapeutic window.[5][6] This guide outlines a multi-faceted approach to achieving these objectives.
Phase 1: Primary Cytotoxicity Screening - The MTT Assay
The initial step in assessing the cytotoxic potential of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[7] It provides a quantitative measure of metabolically active cells, which are capable of reducing the yellow MTT tetrazolium salt to a purple formazan product.[8]
Principle of the MTT Assay
The conversion of MTT to formazan is catalyzed by mitochondrial dehydrogenases in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
| Parameter | Description |
| Cell Line | e.g., MCF-7, A549, HepG2 |
| Seeding Density | 1 x 10⁴ cells/well |
| Treatment Duration | 24, 48, 72 hours |
| Compound Concentrations | Logarithmic or linear dilutions |
| IC₅₀ Value | Concentration for 50% inhibition |
Phase 2: Elucidating the Mechanism of Cytotoxicity
Following the confirmation of dose-dependent cytotoxicity, the subsequent phase of investigation focuses on unraveling the underlying molecular mechanisms. This is achieved through a series of targeted assays designed to probe specific cellular events associated with cell death.
Workflow for Mechanistic Cytotoxicity Studies
Figure 1: Experimental workflow for the in vitro evaluation of this compound cytotoxicity.
A. Assessment of Membrane Integrity: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells. A stable cytosolic enzyme, LDH is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9] This assay helps to distinguish between cytotoxic and cytostatic effects.[10]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Preparation of Controls:
-
Background Control: Medium without cells.
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8]
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[3]
B. Detection of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[11] Its detection involves a multi-pronged approach, examining key events from early membrane changes to the activation of executioner enzymes.
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][11] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where membrane integrity is compromised.[4]
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a predetermined time.
-
Cell Collection: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
| Annexin V | PI | Cell Population |
| Negative | Negative | Live cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
Caspases are a family of proteases that play a central role in the execution of apoptosis.[1][13] Measuring the activity of specific caspases can confirm the apoptotic pathway and provide insights into whether it is initiated intrinsically (via mitochondria) or extrinsically (via death receptors).[13]
-
Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).
-
Executioner Caspases: Caspase-3 and Caspase-7.
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
The fold increase in caspase activity in treated cells is calculated relative to untreated controls. Similar assays are available for Caspase-8 and Caspase-9.
Apoptotic Signaling Pathway
Sources
- 1. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytostatic hydroxycoumarin OT52 induces ER/Golgi stress and STAT3 inhibition triggering non-canonical cell death and synergy with BH3 mimetics in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
Docking studies of 4-hydroxycoumarin derivatives with target proteins.
Application Notes & Protocols
Topic: Docking Studies of 4-Hydroxycoumarin Derivatives with Target Proteins For: Researchers, scientists, and drug development professionals.
Abstract
4-hydroxycoumarin and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for their anticoagulant properties and emerging potential as anticancer, antiviral, and antimicrobial agents.[1][2][3] Understanding the molecular interactions between these compounds and their protein targets is paramount for rational drug design and optimization. Molecular docking is an indispensable computational tool that predicts the binding mode and affinity of a ligand to a macromolecular target, providing critical insights at the atomic level.[4] This guide offers a comprehensive protocol for performing docking studies of 4-hydroxycoumarin derivatives, focusing on the practical application of AutoDock Vina, a widely used open-source docking engine.[5][6] We provide a detailed, step-by-step workflow from protein and ligand preparation to result analysis and protocol validation, emphasizing the scientific rationale behind each procedure to ensure robust and reliable outcomes.
Scientific Background: The "Why" of Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the most stable binding conformation. This process is governed by two key components: a search algorithm , which explores the conformational space of the ligand within the target's binding site, and a scoring function , which estimates the binding affinity (typically as a free energy value) for each generated pose.[7] A lower, more negative binding energy score generally indicates a more favorable and stable interaction.[8]
For 4-hydroxycoumarin derivatives, the primary and most well-established target is Vitamin K epoxide reductase (VKOR) , the inhibition of which leads to their anticoagulant effect.[9] However, the versatility of the coumarin scaffold allows these derivatives to interact with a range of other significant biological targets, including:
-
Receptor Tyrosine Kinases (RTKs): Implicated in cancer cell signaling.[10]
-
Cyclin-Dependent Kinase 8 (CDK-8): A target in cancer therapy.[11]
-
Viral Proteases: Such as HIV-1 Protease and the SARS-CoV-2 main protease, crucial for viral replication.[12][13]
-
Acetylcholinesterase (AChE): A target for Alzheimer's disease.[14]
Docking studies allow researchers to visualize potential binding modes, identify key interacting amino acid residues, and rank compounds based on predicted affinity, thereby guiding the synthesis of more potent and selective derivatives.
Experimental Workflow: A Comprehensive Docking Protocol
This protocol utilizes AutoDockTools (ADT) for system preparation and AutoDock Vina for the docking calculation. These tools are freely available for academic use and provide a powerful platform for molecular modeling.[5][15]
Phase 1: Pre-Docking - System Preparation
Accurate preparation of both the receptor and ligand is the most critical phase for a successful docking experiment. The principle "garbage in, garbage out" applies unequivocally here.
Protocol 1: Receptor (Protein) Preparation
-
Obtain Structure: Download the 3D crystal structure of your target protein from the RCSB Protein Data Bank (PDB). For this example, let's consider the SARS-CoV-2 main protease (PDB ID: 6LU7).[12]
-
Clean the PDB File: Open the PDB file in a molecular viewer like Discovery Studio Visualizer or UCSF Chimera.[16]
-
Rationale: PDB files often contain crystallographic water molecules, co-factors, and other "heteroatoms" that are not relevant to the binding interaction and can interfere with the docking algorithm.
-
Action: Delete all water molecules. Remove any co-crystallized ligands or ions unless they are known to be essential for the protein's structural integrity or binding activity.[4][10][17] If the protein is a multimer, retain only the biologically relevant monomeric or dimeric unit.
-
-
Prepare in AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Rationale: Hydrogen atoms are typically absent in PDB files but are essential for defining correct hydrogen bonding patterns. Adding only polar hydrogens is a standard practice to reduce computational complexity.[18]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Rationale: The scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a well-established parameter set for proteins.[10]
-
Go to Grid -> Macromolecule -> Choose. Select the protein and save it in the PDBQT format (e.g., 6LU7_protein.pdbqt). This format includes charge and atom type information required by Vina.[18]
-
Protocol 2: Ligand (4-Hydroxycoumarin Derivative) Preparation
-
Obtain Structure: Draw your 4-hydroxycoumarin derivative using software like MarvinSketch or ChemDraw, or download its structure from a database like PubChem. Save it in a 3D format like SDF or MOL2.[4][17]
-
Energy Minimization:
-
Rationale: The initial 3D structure from drawing software or a database may not be in its lowest energy conformation. Energy minimization corrects unrealistic bond lengths and angles, resulting in a more stable structure.[4][17]
-
Action: Use a program like Avogadro or the tools within UCSF Chimera to perform an energy minimization using a force field like MMFF94 or UFF.
-
-
Prepare in AutoDockTools (ADT):
-
Open the energy-minimized ligand file in ADT (Ligand -> Input -> Open).
-
ADT will automatically compute charges (Gasteiger charges for ligands) and detect the rotatable bonds.
-
Rationale: Defining rotatable bonds allows the docking program to explore the conformational flexibility of the ligand, which is crucial for finding the best fit in the binding pocket.[19]
-
Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT), for example, ligand.pdbqt.
-
Phase 2: Docking Simulation
Protocol 3: Defining the Search Space and Running Vina
-
Load Prepared Molecules in ADT: Load the prepared receptor (6LU7_protein.pdbqt) and ligand (ligand.pdbqt).
-
Generate the Grid Box:
-
Go to Grid -> Grid Box. A box will appear around the protein.
-
Rationale: The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. Its size and location are critical. For site-specific docking, the box should encompass the entire active site. For blind docking, it should cover the entire protein surface.[6][18]
-
Position and resize the box to cover the known active site of the target protein. Note the center coordinates (x, y, z) and dimensions (x, y, z) from the grid box panel.
-
-
Create the Configuration File:
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the command: ./vina --config conf.txt[15]
-
Phase 3: Post-Docking Analysis
Protocol 4: Interpreting and Visualizing Results
-
Analyze the Log File: Open results_log.txt. This file contains a table with the binding affinities (in kcal/mol) for the top predicted poses. The pose with the lowest energy is considered the best prediction.[8]
-
Visualize the Poses:
-
Open the receptor PDBQT file (6LU7_protein.pdbqt) in PyMOL.
-
Open the results file (results.pdbqt). This will load all the predicted binding poses. You can view them individually.
-
Rationale: Visualization is essential to assess the plausibility of the binding mode and to understand the specific molecular interactions driving the binding.[22]
-
Identify key interactions:
-
Hydrogen Bonds: Use the measurement wizard or specific plugins to find H-bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Look for close contacts between non-polar regions of the ligand (e.g., benzene rings) and hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
π-π Stacking: Identify parallel arrangements between aromatic rings of the ligand and aromatic residues (e.g., Phe, Tyr, Trp).[23][24]
-
-
Data Presentation and Interpretation
Summarize your findings in a clear, tabular format. This allows for easy comparison between different 4-hydroxycoumarin derivatives.
| Compound ID | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| Derivative A | -8.5 | 3 | HIS 41, CYS 145, GLU 166 |
| Derivative B | -7.9 | 2 | HIS 41, GLN 189 |
| Warfarin (Control) | -7.2 | 2 | SER 144, GLU 166 |
Binding affinities and interacting residues are hypothetical examples for the SARS-CoV-2 main protease (PDB: 6LU7).
Trustworthiness: A Self-Validating System
A docking protocol is only reliable if it has been validated. The most common and essential validation method is re-docking .[25]
Protocol 5: Docking Protocol Validation
-
Select a System: Choose a PDB structure of your target protein that has a co-crystallized ligand similar to your compound series (e.g., another coumarin derivative or a known inhibitor).
-
Prepare System: Separate the native ligand from the protein. Prepare the protein as described in Protocol 1. Prepare the native ligand as described in Protocol 2.
-
Re-Dock: Use the exact same docking parameters (grid box location and size) from the original crystal structure to dock the native ligand back into the protein.[25][26]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[25] If the RMSD is high, you may need to adjust the grid box parameters, charge models, or even consider a different docking program.
Mechanistic Insight: Signaling Pathway Visualization
Docking can provide clues about how a compound might interfere with cellular processes. For example, some 4-hydroxycoumarin derivatives have shown anticancer activity, potentially through modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[27]
References
- 4-Hydroxycoumarins - Wikipedia. [Link]
- How does one prepare proteins for molecular docking? - Quora. [Link]
- How to validate the molecular docking results ?
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
- Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]
- How can I validate docking result without a co-crystallized ligand?
- Beginner's Guide for Docking using Autodock Vina - Bioinform
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC - PubMed Central. [Link]
- Basic docking — Autodock Vina 1.2.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
- Session 4: Introduction to in silico docking. [Link]
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Validation of docking performance in context of a structural water molecule-using model system - DiVA portal. [Link]
- Molecular docking proteins preparation - ResearchG
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube. [Link]
- Learn Maestro: Preparing protein structures - YouTube. [Link]
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary c
- Molecular Docking Study of the Benzylidene-bis-(4-Hydroxycoumarin)
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. [Link]
- HTML - System
- Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease - PMC - PubMed Central. [Link]
- In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PubMed Central. [Link]
- Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | bioRxiv. [Link]
- (PDF)
- Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Deriv
- Key Topics in Molecular Docking for Drug Design - PMC - NIH. [Link]
- How can I analyze docking result (hydrogen binding)?
- 4-Hydroxycoumarin - Wikipedia. [Link]
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. [Link]
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents - Oriental Journal of Chemistry. [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. youtube.com [youtube.com]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Synthesis of Dicoumarols via Knoevenagel Condensation of 4-Hydroxycoumarin
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and broad applicability.[1] A particularly significant application of this reaction is the synthesis of 3,3'-arylidenebis(4-hydroxycoumarins), commonly known as dicoumarols, through the condensation of 4-hydroxycoumarin with various aldehydes.[2][3] These resulting scaffolds are not merely synthetic curiosities; they are of profound interest to medicinal chemists and drug development professionals. Dicoumarol itself is a naturally occurring anticoagulant, and its derivatives are widely explored for a range of pharmacological activities.[2][3]
Historically, the synthesis of these compounds involved long reaction times and often relied on hazardous solvents. However, modern synthetic chemistry has driven the evolution of this protocol towards greater efficiency and sustainability. The adoption of green chemistry principles, including the use of aqueous media, recyclable catalysts, and energy-efficient microwave-assisted organic synthesis (MAOS), has revolutionized the preparation of these valuable molecules.[4][5][6][7][8] This guide provides an in-depth look at the underlying mechanism and offers detailed, field-proven protocols for researchers.
Reaction Mechanism: A Domino Knoevenagel-Michael Sequence
The formation of dicoumarols is a classic example of a domino reaction, where a single procedural setup facilitates multiple, sequential bond-forming events. The process begins with a base- or acid-catalyzed Knoevenagel condensation, which is immediately followed by an intramolecular Michael addition.
The accepted mechanism proceeds as follows:
-
Knoevenagel Condensation: The reaction initiates with the condensation of an aldehyde with one molecule of 4-hydroxycoumarin. This step forms a reactive Knoevenagel adduct, an electrophilic intermediate.
-
Michael Addition: A second molecule of 4-hydroxycoumarin, acting as a potent nucleophile, attacks the α,β-unsaturated system of the Knoevenagel adduct in a conjugate or Michael-type addition.[2][3]
-
Enolization: The resulting intermediate rapidly undergoes enolization to yield the final, thermodynamically stable 3,3'-arylidenebis(4-hydroxycoumarin) product.[2]
Caption: Fig. 1: Domino Knoevenagel-Michael Reaction Mechanism
Experimental Design: Protocols and Workflow
The synthesis of dicoumarols is highly adaptable. The choice of catalyst, solvent, and energy source can be tailored to meet specific laboratory constraints, yield requirements, and green chemistry goals. Below are three robust protocols, ranging from conventional methods to modern, rapid techniques.
Caption: Fig. 2: General Experimental Workflow
Protocol 1: Conventional Synthesis using a Brønsted Acid Catalyst in Aqueous Media
This method leverages an inexpensive, environmentally benign Brønsted acid catalyst in a water-ethanol mixture, making it a green and cost-effective choice.[2][9]
-
Materials and Reagents:
-
4-Hydroxycoumarin (2.0 mmol, 324.3 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106.1 mg)
-
Sulfanilic Acid (SA) or Dodecylbenzenesulfonic Acid (DBSA) (10-25 mol%, 0.1-0.25 mmol)
-
Solvent: Water or Ethanol:Water (1:1), 5 mL
-
-
Apparatus:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
-
Procedure:
-
To the round-bottom flask, add 4-hydroxycoumarin (2.0 mmol), the selected aromatic aldehyde (1.0 mmol), the catalyst (e.g., SA, 10 mol%), and the solvent (5 mL).
-
Attach the reflux condenser and place the flask in a heating mantle on the magnetic stirrer.
-
Heat the mixture to reflux (approx. 80-100°C) with continuous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
-
Work-up and Purification:
-
Collect the solid crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water or a cold ethanol-water mixture.
-
For purification, dissolve the crude solid in a minimal amount of hot ethanol.[2][3]
-
Filter the hot solution to remove any catalyst contamination.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystalline product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
-
Characterization:
-
The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.[2]
-
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation dramatically accelerates the reaction, reducing synthesis times from hours to mere minutes.[4][10][11] This protocol can be performed in a solvent or under solvent-free conditions.
-
Materials and Reagents:
-
4-Hydroxycoumarin (2.0 mmol, 324.3 mg)
-
Aromatic Aldehyde (1.0 mmol)
-
Catalyst: Piperidine (2-5 mol%) or DBSA (25 mol%)
-
Optional Solvent: Ethanol:Water (1:1), 3-5 mL
-
-
Apparatus:
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Scientific microwave reactor
-
-
Procedure:
-
In the microwave vessel, combine 4-hydroxycoumarin, the aromatic aldehyde, and the catalyst. If using a solvent, add it at this stage.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with a set power (e.g., 300-400W) for 2-10 minutes, maintaining a temperature of approximately 80-120°C.[10] The optimal time and power may vary depending on the specific aldehyde and catalyst used.
-
After irradiation, cool the vessel to room temperature. Often, the product will solidify directly in the vessel.[4]
-
-
Work-up and Purification:
-
If the product has solidified, add a small amount of cold ethanol and break up the solid.
-
Collect the crude product by vacuum filtration.
-
Purify by recrystallization from hot ethanol as described in Protocol 1. The work-up is often exceptionally simple, a key advantage of this method.[10]
-
Comparative Performance Data
The efficiency of the Knoevenagel condensation of 4-hydroxycoumarin is highly dependent on the chosen methodology. The following table summarizes typical results obtained under various conditions, demonstrating the impact of catalyst selection and heating method on reaction time and yield.
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | DBSA (25 mol%) | EtOH:H₂O | Reflux | 2.5 h | 92 | |
| 2 | 4-Nitrobenzaldehyde | DBSA (25 mol%) | EtOH:H₂O | Microwave | 4 min | 96 | [2] |
| 3 | 4-Chlorobenzaldehyde | Sulfanilic Acid (10 mol%) | H₂O | 80 °C | 1.5 h | 95 | [9] |
| 4 | 3-Nitrobenzaldehyde | RuCl₃·nH₂O (5 mol%) | H₂O | 80 °C | 25 min | 95 | [12] |
| 5 | Salicylaldehyde | Piperidine | None | Microwave (10% Power) | 10 s | 89 | |
| 6 | 4-Methoxybenzaldehyde | Piperidine | None | Microwave (20% Power) | 60 s | 94 | [10] |
| 7 | Benzaldehyde | Molecular Iodine (10 mol%) | Ethanol | Ultrasound | 30 min | 94 | [5] |
Causality Behind Experimental Choices: A Scientist's Perspective
-
The Role of the Catalyst: The reaction can be catalyzed by both acids and bases. Basic catalysts like piperidine deprotonate the active methylene group of 4-hydroxycoumarin, forming the nucleophile for the initial condensation.[13] Acid catalysts, such as DBSA or RuCl₃, function by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[2][12] The wide variety of effective catalysts—including ionic liquids, solid-supported acids, and nanoparticles—demonstrates the reaction's robustness and allows for optimization based on cost, reusability, and environmental impact.[3][9]
-
Solvent Selection and Green Chemistry: The move from traditional organic solvents like pyridine or DMF to greener alternatives like water or ethanol-water mixtures is a significant advancement.[9][14] Water is not only environmentally benign but can also enhance reaction rates through hydrophobic effects. Solvent-free, or "neat," conditions, particularly when paired with microwave heating, represent the pinnacle of this green approach, minimizing waste and simplifying product isolation.[1][10][15]
-
Energy Input: Conventional vs. Microwave Heating: The primary difference lies in the mode of energy transfer. Conventional heating relies on conduction and convection, which is slow and can create temperature gradients. Microwave irradiation, conversely, heats the bulk of the reaction mixture simultaneously through direct interaction with polar molecules.[4] This leads to rapid, uniform heating, which dramatically accelerates the reaction rate, often reducing completion times from hours to minutes while improving yields by minimizing the formation of side products.[11]
Conclusion
The Knoevenagel condensation of 4-hydroxycoumarin with aldehydes is a powerful and highly adaptable method for synthesizing a diverse library of biologically relevant dicoumarol derivatives. By understanding the underlying domino mechanism and the influence of key parameters like catalyst, solvent, and energy source, researchers can select or design a protocol that is best suited to their objectives. The modern protocols presented here, particularly those employing microwave assistance and green solvent systems, offer significant advantages in terms of speed, efficiency, and environmental sustainability, making them the preferred choice in both academic and industrial drug discovery settings.
References
- Al-Warhi, T., et al. (2022). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega.
- Jalali, M. S., et al. (2017). EFFICIENT SYNTHESIS OF BIS-(4-HYDROXYCOUMARIN) USING SULFANILIC ACID AS RECYCLABLE CATALYST IN WATER. Revue Roumaine de Chimie.
- Al-Warhi, T., et al. (2022). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Publications.
- Bogdă, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research.
- Tabatabaeian, K., et al. (2011). Synthesis of biscoumarin derivatives by the reaction of aldehydes and 4-hydroxycoumarin using ruthenium (III) chloride hydrate as a versatile homogeneous catalyst. ResearchGate.
- Lončarić, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI.
- Slideshare (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin.
- ResearchGate (2024). Mechanism for the synthesis of coumarins via Knoevenagel condensation...
- El-Mekabaty, A. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Saudi Chemical Society.
- Krutošíková, A., et al. (2004). Reactions of 4-hydroxycoumarin with heterocyclic aldehydes. ResearchGate.
- Završnik, D., et al. (2018). Green Chemistry Approach to the Synthesis of Biscoumarins from 4-Hydroxycoumarin. ResearchGate.
- Kim, J. S., et al. (2012). Benzocoumarins and their applications. Journal of Materials Chemistry C.
- ResearchGate (n.d.). Domino Knoevenagel condensation/Michael addition of 4-hydroxycoumarin (7) and benzaldehyde.
- Chen, I-J., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules.
- Hidayah, N., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Publishing.
- Mishra, A., et al. (2023). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Atlantis Press.
- Molnar, M., et al. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. OUCI.
- Molnar, M., et al. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Bentham Science.
- Sebti, S., et al. (2011). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI.
- Shaabani, A., et al. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate.
- ChemHelpASAP (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.
- Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. RSC Publishing.
- Sefako Makgatho Health Sciences University (2025). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties.
- Mistry, K., et al. (2024). A unified continuous flow platform for the synthesis of butenolides and coumarins. Reaction Chemistry & Engineering.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Green Chemistry Approaches to the Synthesis of Coumarin Derivatives [ouci.dntb.gov.ua]
- 8. eurekaselect.com [eurekaselect.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 15. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coumarin Synthesis via the Pechmann Condensation
Welcome to the technical support center for optimizing the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and efficiency of coumarin synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format.
Section 1: Foundational FAQs
This section covers the core principles of the Pechmann condensation, providing the fundamental knowledge needed to make informed experimental decisions.
Q1: What is the Pechmann condensation and what is its general mechanism?
The Pechmann condensation is a classic acid-catalyzed reaction used to synthesize coumarins from a phenol and a β-ketoester.[1][2][3] The reaction is prized for its use of simple starting materials to create the valuable benzopyrone core structure found in many pharmaceuticals and natural products.[4]
The mechanism proceeds through three key stages:
-
Transesterification/Initial Adduct Formation: The reaction begins with the acid-catalyzed formation of an intermediate from the phenol and the β-ketoester. While traditionally viewed as a transesterification, recent evidence suggests the reaction may proceed first through an electrophilic aromatic substitution (EAS) where the keto-group of the ester attacks the activated phenol ring.[1][5][6][7]
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular ring closure. This step is an electrophilic aromatic substitution where the hydroxyl group of the phenol attacks a carbonyl carbon, forming the new heterocyclic ring.[1][8]
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[1]
The precise order of these steps can be debated and may depend on the specific reactants and catalysts used.[6] However, understanding these fundamental transformations is crucial for troubleshooting.
Caption: General Mechanism of Pechmann Condensation
Q2: What are the most critical factors influencing the success of a Pechmann condensation?
The outcome of the reaction is highly dependent on three interconnected factors[8][9]:
-
The Phenol's Structure: The electronic nature of the phenol is paramount. Electron-donating groups (like -OH, -OR, -NH2) on the phenol ring activate it for the crucial electrophilic aromatic substitution step, facilitating the reaction under milder conditions.[2][8] Conversely, electron-withdrawing groups (-NO2, -CN, -SO3H) deactivate the ring, often leading to poor or no yield.[2] Highly activated phenols like resorcinol are benchmark substrates for this reason.[1]
-
The β-Ketoester's Structure: The choice of β-ketoester determines the substitution pattern on the pyrone ring of the resulting coumarin. Ethyl acetoacetate is the most common choice, leading to a 4-methyl substituted coumarin.
-
The Choice of Catalyst: The acidity and type of catalyst (Brønsted vs. Lewis, homogeneous vs. heterogeneous) dramatically impact the reaction rate, temperature requirements, and yield.[8]
Q3: How do I choose the right catalyst for my substrates?
Catalyst selection is a critical decision point. While traditionally strong mineral acids were used, modern methods offer a wider, more adaptable toolkit.
-
Brønsted Acids (e.g., H₂SO₄, p-TsOH, Methanesulfonic acid): These are the classic, powerful catalysts.[4] They are effective but can be corrosive, require harsh conditions, and often lead to difficult workups and the formation of sulfonated or charred byproducts.[10][11]
-
Lewis Acids (e.g., ZnCl₂, AlCl₃, FeCl₃, InCl₃): These are highly effective and can often promote the reaction under milder conditions than strong Brønsted acids.[4] They are a good alternative, especially for sensitive substrates.
-
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites, Montmorillonite K-10, Sulfated Zirconia): This class represents a significant advancement, offering major advantages in terms of environmental impact and process efficiency.[8][11] Their key benefits include simple removal from the reaction mixture by filtration, potential for recycling and reuse, and often milder reaction conditions.[10][12] Amberlyst-15, a sulfonic acid resin, is particularly effective and widely used.[10][12][13]
Recommendation: For initial explorations, especially with activated phenols, a heterogeneous catalyst like Amberlyst-15 is an excellent starting point due to its efficiency and ease of use.[10][13] For deactivated phenols, a stronger Lewis acid or a classic Brønsted acid may be necessary.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Q4: My reaction yield is very low or I'm getting no product. What are the first things to check?
Low or no yield is the most common issue. A systematic check of the following points will often reveal the cause.
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarlyworks.adelphi.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. iiste.org [iiste.org]
- 11. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts [mdpi.com]
- 13. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,8-Dichloro-4-hydroxycoumarin
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of 6,8-Dichloro-4-hydroxycoumarin. We will move beyond simple procedural lists to explain the underlying principles of each technique, empowering you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically stem from the starting materials or side reactions during synthesis. Common contaminants include unreacted 2,4-dichlorophenol, diethyl malonate, and related intermediates. Side-products from incomplete cyclization or undesired side reactions can also be present. The presence of these impurities can hinder crystallization and affect the final product's biological activity and stability.
Q2: Which analytical techniques are most effective for assessing the purity of this compound?
A2: A multi-pronged approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.[1] It provides a quick snapshot of the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the desired product and helping to identify and quantify impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation, making it ideal for quantitative purity analysis (e.g., determining purity as a percentage).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (231.03 g/mol for C₉H₄Cl₂O₃) and can help identify impurities.[3]
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and widely used methods are recrystallization and silica gel column chromatography.
-
Recrystallization is ideal when the crude product is relatively pure (>85-90%) and a suitable solvent system can be identified that dissolves the compound when hot but has low solubility when cold, while impurities remain in solution.
-
Column Chromatography is necessary for separating the target compound from impurities with similar polarities or when the crude mixture is complex.[4][5]
Q4: What is the expected appearance and general solubility profile of pure this compound?
A4: Pure this compound is a solid at room temperature. As a 4-hydroxycoumarin derivative, it is generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[6] The two chlorine atoms increase its lipophilicity compared to the parent 4-hydroxycoumarin, affecting its solubility in non-polar solvents.
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental challenges you may encounter.
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the solute's melting point is lower than the solution's temperature or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[7]
Causality & Solution:
-
High Impurity Load: The presence of significant impurities can disrupt the crystal lattice. The primary solution is to first purify the crude material using column chromatography to remove the bulk of contaminants and then proceed with recrystallization.
-
Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating. Try a more non-polar solvent or a solvent mixture.
-
Cooling Too Rapidly: Rapid cooling favors precipitation over crystallization. Allow the solution to cool slowly to room temperature, then transfer it to an ice bath.
-
Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.[7]
Q: My final product has a low yield after recrystallization. What are the likely causes?
A: Low yield is a common issue and can be attributed to several factors:
Causality & Solution:
-
Using Too Much Solvent: The most common cause. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
Product Solubility: The product might be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice using the data in Table 1 or by testing different solvent systems on a small scale.
Column Chromatography Issues
Q: I'm seeing multiple spots or streaks on my TLC after column chromatography. How do I improve separation?
A: This indicates poor separation, which can be due to co-elution with impurities or issues with the column itself.[7]
Causality & Solution:
-
Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing all components to move too quickly down the column without separating.
-
Action: Decrease the polarity of the mobile phase. For example, if you are using a 20% Ethyl Acetate in Hexane mixture, try reducing it to 10% or 15%. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can significantly improve the separation of complex mixtures.[7]
-
-
Column Overloading: Loading too much crude material onto the column results in broad bands that overlap.
-
Action: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
-
Choice of Adsorbent: If silica gel fails to provide adequate separation due to the chemical nature of the impurities, consider an alternative stationary phase.
-
Action: Alumina (neutral or acidic) can sometimes offer a different selectivity compared to silica gel.[4]
-
Q: My column is running very slowly or has developed cracks. What went wrong?
A: Poor flow rate or a cracked column bed compromises separation efficiency.
Causality & Solution:
-
Improper Packing: Air bubbles trapped during packing or an unevenly settled bed can lead to cracks and channels.
-
Action: Pack the column carefully as a slurry to ensure a homogenous bed. Gently tap the column as the silica settles. Ensure the bed is never allowed to run dry.[8]
-
-
Fine Particles Clogging the Frit: Very fine silica particles or precipitated sample can clog the column frit.
-
Action: Always filter your sample before loading if it contains particulates. Placing a thin layer of sand on top of the silica bed can help prevent the top of the bed from being disturbed during solvent addition.[8]
-
-
Precipitation on Column: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, blocking flow.
-
Action: Ensure your crude material is fully dissolved in a minimum amount of the initial mobile phase or a slightly stronger solvent before loading.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes a starting material of ~90% purity.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol/water, ethyl acetate/hexane) dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good. The ideal solvent will dissolve the solid when heated but show poor solubility at room temperature.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., 15-20 mL of an ethanol/water mixture) and heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a glass funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for purifying a complex mixture.
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides a retention factor (Rf) of ~0.25-0.35 for the desired product. This ensures good separation on the column.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure an even, compact bed. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Section 4: Data Presentation & Visualization
Data Tables
Table 1: Recrystallization Solvent Selection Guide for Dichlorinated Coumarins
| Solvent System | Polarity | Suitability Profile |
| Ethanol / Water | High | Good for moderately polar compounds. Dissolves well in hot ethanol; addition of water induces precipitation upon cooling. |
| Ethyl Acetate / Hexane | Medium | Excellent for compounds of intermediate polarity. Dissolves in hot ethyl acetate; addition of hexane reduces solubility.[7] |
| Toluene | Low-Medium | Suitable for less polar compounds. Good temperature-dependent solubility. |
| Acetic Acid | High (Polar Protic) | Can be effective for acidic compounds like 4-hydroxycoumarins, but can be difficult to remove completely. |
Table 2: Column Chromatography Mobile Phase Optimization (Silica Gel)
| Mobile Phase (Ethyl Acetate / Hexane) | Polarity | Effect on Elution |
| 5% EtOAc / 95% Hexane | Very Low | Slow elution. Good for separating non-polar impurities from the product. |
| 15% EtOAc / 85% Hexane | Low-Medium | Typical starting point. Should provide good separation with a reasonable elution time. |
| 30% EtOAc / 70% Hexane | Medium | Faster elution. May cause co-elution of the product with more polar impurities. |
Experimental Workflows (Graphviz)
Caption: Decision tree for selecting the primary purification method.
Caption: Troubleshooting flowchart for common recrystallization failures.
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Purification of Coumarins from 2,4-Difluororesorcinol. Retrieved from
-
Benchchem. (2025). Identifying and removing impurities from synthetic dihydrocoumarin. Retrieved from
-
Jingwen, C. (2022). What are the techniques that can be use to purify coumarins? ResearchGate. Retrieved from [Link]
-
Reddy, et al. (n.d.). A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly. Retrieved from
-
El-Sayed, N. K. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from
-
YouTube. (2018). Column chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Low Yields in Trifluoromethyl-Coumarin Synthesis
Welcome to the technical support center for the synthesis of trifluoromethyl-coumarins. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are encountering challenges with low yields in their synthetic protocols. The unique electronic properties of the trifluoromethyl group, while beneficial for the final compound's application, can introduce complexities into the synthesis. This resource provides in-depth, troubleshooting guidance in a question-and-answer format to help you diagnose and resolve common issues, thereby improving your reaction outcomes.
Frequently Asked Questions (FAQs)
General Questions
1. Why is the synthesis of trifluoromethyl-coumarins often associated with low yields?
The synthesis of trifluoromethyl-coumarins can be challenging due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This property significantly influences the reactivity of the starting materials and intermediates. For instance, in the widely used Pechmann condensation, ethyl 4,4,4-trifluoroacetoacetate is a key precursor. The -CF3 group in this molecule can make the reaction more sluggish compared to its non-fluorinated counterparts, often leading to lower yields or requiring more forcing reaction conditions.[1] The stability of intermediates can also be affected, potentially leading to side reactions or incomplete conversion to the desired product.
Troubleshooting the Pechmann Condensation
The Pechmann condensation is a cornerstone for synthesizing 4-substituted coumarins. However, when adapting this reaction for trifluoromethyl analogs, several issues can arise.
2. My Pechmann condensation of a phenol with ethyl 4,4,4-trifluoroacetoacetate is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in the Pechmann condensation for trifluoromethyl-coumarins are a common issue. The primary reasons often revolve around suboptimal reaction conditions and catalyst choice. The reaction between an activated phenol and ethyl 4,4,4-trifluoroacetoacetate can be sluggish.[1]
Causality and Troubleshooting:
-
Insufficient Catalyst Activity: The choice of catalyst is critical. While traditional Brønsted acids like sulfuric acid are used, they can lead to charring and side reactions. Lewis acids are often more effective.
-
Inadequate Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. However, prolonged heating can also lead to decomposition.
-
Formation of Stable Intermediates: An intermediate, such as 4,7-dihydroxy-4-(trifluoromethyl)chroman-2-one, has been isolated in some cases.[1] If this intermediate is not efficiently dehydrated to the final coumarin, the yield will be low.
Optimization Workflow:
Caption: A workflow for troubleshooting low yields in the Pechmann condensation.
Experimental Protocol: Catalyst Screening for Improved Yield
This protocol outlines a screening process to identify a more effective catalyst for the synthesis of a target 7-alkoxy-4-trifluoromethylcoumarin.
-
Reaction Setup: In separate reaction vessels, combine the substituted phenol (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: To each vessel, add a different catalyst (10-20 mol%). See the table below for suggested catalysts.
-
Reaction Monitoring: Heat the reactions to an appropriate temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reactions, perform an appropriate work-up (e.g., washing with sodium bicarbonate solution), and purify the crude product by flash chromatography.[2][3]
-
Analysis: Characterize the purified products by NMR and determine the yield for each catalyst.
Table 1: Comparison of Catalysts for the Pechmann Condensation
| Catalyst | Reported Yields for Trifluoromethyl-Coumarins | Reference |
| Iodine (I₂) | 24-71% | [2] |
| Iron(III) Chloride (FeCl₃·6H₂O) | Moderate to excellent yields for various coumarins | [4] |
| Boron Trifluoride Dihydrate | Excellent yields (98-99%) for 4-methylcoumarins | [5] |
| Amberlyst-15 | Effective for various coumarin syntheses | [6] |
3. I am observing multiple spots on my TLC plate, and purification is difficult. What are the potential side products?
The formation of multiple products can be due to incomplete reaction, side reactions, or the presence of isomers.
-
Unreacted Starting Materials: This is a common issue, especially if the reaction has not gone to completion.
-
Intermediate Products: As mentioned, stable intermediates that have not dehydrated can persist.[1]
-
Hydrolysis of the β-ketoester: The trifluoromethyl β-ketoester can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of trifluoroacetic acid and acetone.[7][8]
Troubleshooting Purification:
-
Optimize Chromatography: A gradient elution during column chromatography, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[3]
Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation offers an alternative route to coumarins and can sometimes provide better yields for trifluoromethyl derivatives.
4. I am attempting a Knoevenagel condensation between a salicylaldehyde and ethyl trifluoroacetoacetate, but the yield is low. How can I optimize this reaction?
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[9] Low yields can result from an inappropriate choice of catalyst, solvent, or reaction conditions.
Causality and Troubleshooting:
-
Catalyst Choice: The basicity of the catalyst is crucial. A base that is too strong can promote side reactions, while one that is too weak may not facilitate the initial condensation. Piperidine or piperidinium acetate are commonly used.[10][11]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Removing water, for instance by azeotropic distillation with a Dean-Stark trap, can drive the reaction to completion.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.
Optimization Workflow:
Caption: A workflow for troubleshooting low yields in the Knoevenagel condensation.
Experimental Protocol: Optimizing Knoevenagel Condensation
-
Reaction Setup: To a solution of the salicylaldehyde (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in a suitable solvent (e.g., toluene or ethanol), add the base catalyst (e.g., piperidine, 0.1 eq).
-
Water Removal (Optional but Recommended): If using a non-polar solvent like toluene, equip the reaction flask with a Dean-Stark apparatus to remove water as it forms.
-
Reaction Monitoring: Heat the reaction to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and perform an acidic work-up to neutralize the base and facilitate product precipitation or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 2: Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Conditions | Outcome | Reference |
| Piperidinium acetate | Toluene | Reflux with Dean-Stark | Good yields of intermediate chromenes | [10] |
| Piperidine | Ethanol | Reflux | Good to high yields | [11] |
| Ionic Liquid (TMGT) | Solvent-free, Microwave | Rapid reaction, high yields |
Alternative and Catalyst-Free Approaches
5. Are there any catalyst-free methods for synthesizing trifluoromethyl-coumarin derivatives?
Interestingly, some reactions for the synthesis of coumarin derivatives have been shown to proceed with high yields in the absence of a catalyst. For example, the reaction of 3-(trifluoroacetyl)coumarin with pyrrole to form α-trifluoromethylated tertiary alcohols has been reported to give a 97% yield without a catalyst in methylene chloride.[12][13][14][15] While this is not a direct synthesis of the coumarin ring itself, it highlights that for certain transformations involving trifluoromethylated coumarins, a catalyst may not always be necessary and, in some cases, can even be detrimental to the yield.[12][13]
Key Considerations:
-
Substrate Scope: These catalyst-free conditions are often highly substrate-specific.
-
Reaction Media: The choice of solvent can have a significant impact on the reaction outcome.[12][13]
References
- Chen, L., Wu, L., Duan, W., Wang, T., Li, L., Zhang, K., Zhu, J., Peng, Z., & Xiong, F. (2021). Visible-Light-Induced Trifluoromethylation/Cyclization of Ester 3-Arylpropiolates: A Route to 3-Trifluoromethyl Coumarins. The Journal of Organic Chemistry.
- Synthesis of 7-Alkoxy-4-trifluoromethylcoumarins via the Pechmann Condensation Reaction Using Catalytic Iodine. (n.d.). Rose-Hulman Scholar.
- Jiang, S., Yang, G., Chen, Z., Li, Y., & Zhang, H. (2023). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 28(1), 260.
- The First Synthesis of 4-Unsubstituted 3-(Trifluoroacetyl)coumarins by the Knoevenagel Condensation of Salicylaldehydes with Ethyl Trifluoroacetoacetate Followed by Chromene-Coumarin Recyclization. (2015). ResearchGate.
- Jiang, S., Yang, G., Chen, Z., Li, Y., & Zhang, H. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Semantic Scholar.
- Jiang, S., Yang, G., Chen, Z., Li, Y., & Zhang, H. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. PubMed.
- Shaabani, A., Maleki, A., & Mofakham, H. (2009). COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE I. SID.
- Boguñ, M., & Kois, J. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central.
- A mild and fast continuous-flow trifluoromethylation of coumarins with CF3 radical derived from CF3SO2Na and TBHP. (2021). ResearchGate.
- Valdomir, G., et al. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals.
- 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. (n.d.). Semantic Scholar.
- Synthesis of trifluorocoumarins. (n.d.). ResearchGate.
- Optimization of the Pechmann reaction conditions a. (n.d.). ResearchGate.
- The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. (2020). ResearchGate.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). ResearchGate.
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (n.d.). ResearchGate.
- Pechmann Condensation. (n.d.). Organic Reactions.
- Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals.
- Pechmann Reaction Promoted by Boron Trifluoride Dihydrate. (n.d.). PubMed Central.
- Optimization of the Pechmann reaction conditions a. (n.d.). ResearchGate.
- Jiang, S., Yang, G., Chen, Z., Li, Y., & Zhang, H. (2023). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. PubMed Central.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. (2024). PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Hydroxylation of Coumarin Rings
Welcome to the technical support center for challenges in the selective hydroxylation of coumarin rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a hydroxyl group onto the coumarin scaffold with precision. The inherent challenge of controlling regioselectivity in C-H functionalization makes this a non-trivial task. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the selective hydroxylation of coumarins. The format is designed to help you quickly identify your issue and find actionable solutions based on mechanistic principles.
Problem 1: Poor Regioselectivity & Undesired Isomer Formation
Q: My reaction is producing a mixture of hydroxylated isomers (e.g., 3-, 6-, and 7-hydroxycoumarin) instead of the single, desired product. Why is this happening and how can I improve selectivity?
A: Achieving high regioselectivity in the hydroxylation of an aromatic system like coumarin is a significant challenge, as multiple C-H bonds are susceptible to oxidation. The distribution of isomers is dictated by the interplay of electronic effects, steric hindrance, and the nature of the catalytic system employed.
-
Mechanistic Insight: The coumarin ring has several positions with varying electron densities, making them all potential sites for electrophilic attack by a hydroxylating agent. For instance, while enzymatic systems can achieve near-perfect selectivity, methods like photocatalysis using hydroxyl radicals often result in a mixture of products because the radical attack is less discriminate.[1][2]
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Catalytic System: The choice of catalyst is the most critical factor for controlling regioselectivity.
-
Enzymatic Catalysis (Highest Selectivity): Cytochrome P450 (CYP) enzymes are renowned for their high selectivity. The enzyme's active site precisely orients the substrate, exposing only a specific C-H bond to the reactive heme-iron center.[3][4] For example:
-
For 7-hydroxylation: Human CYP2A6 is the primary enzyme responsible for this transformation, making it the gold standard for producing 7-hydroxycoumarin (umbelliferone).[4][5][6]
-
For 3-hydroxylation or 3,4-epoxidation: CYP3A and CYP1A isoforms are known to catalyze oxidation at these positions.[4][7][8][9]
-
-
Transition Metal Catalysis (Tunable Selectivity): Metal-catalyzed C-H activation can be guided by directing groups. If your coumarin substrate lacks a directing group, the reaction may proceed based on the inherent reactivity of the C-H bonds, leading to mixtures.[10][11] Consider introducing a directing group ortho to the desired hydroxylation site to steer the metal catalyst.
-
Photocatalysis (Often Low Selectivity): Systems that generate hydroxyl radicals (•OH), such as TiO2 photocatalysis, tend to be less selective and produce a range of isomers, including 5-, 6-, 7-, and 8-hydroxycoumarins.[1][12][13] This method is generally not suitable when a single isomer is the goal.
-
-
Modify the Substrate: Introducing substituents on the coumarin ring can electronically or sterically block certain positions, favoring hydroxylation at the intended site. For instance, a bulky group at C-6 could disfavor hydroxylation at the neighboring C-5 and C-7 positions.[14]
-
Below is a decision tree to guide your troubleshooting process for poor regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity.
Problem 2: Low Conversion Rate or Poor Yield
Q: My reaction is not proceeding to completion, resulting in low yields of the hydroxylated product. What factors could be responsible?
A: Low conversion is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or insufficient reagents.
-
Mechanistic Insight: Hydroxylation reactions, particularly those catalyzed by P450 enzymes, involve a complex catalytic cycle that can be disrupted at multiple points.[6] For instance, the reduction of the ferric P450 enzyme is a critical step that is rapid only in the presence of the coumarin substrate.[6] Similarly, metal catalysts can fall out of the catalytic cycle if side reactions occur.[15]
-
Troubleshooting Steps & Solutions:
-
Verify Catalyst Activity & Stability:
-
Enzymatic Systems: P450 enzymes can be fragile. Ensure you are using a robust cofactor regeneration system (e.g., NADPH-P450 reductase).[5] The K476E mutant of P450 2A6, for example, showed decreased activity due to lower binding affinity for the reductase enzyme.[5] Confirm that the pH and temperature are optimal for your specific enzyme.
-
Metal Catalysts: The catalyst may be precipitating out of solution or being poisoned by impurities. Ensure all reagents and solvents are pure. Consider if the ligands are dissociating from the metal center, which can be influenced by solvent choice and temperature.
-
-
Check Reagent Stoichiometry:
-
Oxidant: The hydroxylating agent (e.g., H₂O₂, O₂, organic oxidant) may be insufficient or decomposing before it can react. Ensure the oxidant is added in the correct stoichiometry and is of high purity. For air/O₂-based reactions, ensure adequate aeration of the reaction mixture.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Perform a temperature screen to find the optimal balance.
-
Solvent: The solvent can impact catalyst solubility, stability, and reactivity. Screen a range of compatible solvents.
-
pH: For enzymatic reactions, operating outside the optimal pH range of the enzyme will drastically reduce its activity.
-
-
Problem 3: Formation of Undesired Byproducts
Q: Besides unreacted starting material and the desired product, I am observing significant byproducts, possibly from over-oxidation or ring opening. How can I suppress these side reactions?
A: The formation of byproducts is typically due to the high reactivity of the hydroxylating species, which can attack the coumarin ring at multiple sites or react with the newly formed hydroxylated product.
-
Mechanistic Insight: A well-documented side reaction is the formation of coumarin 3,4-epoxide.[7] This epoxide is an unstable intermediate that can lead to the formation of other products, such as o-hydroxyphenylacetaldehyde, which is considered a metabolic activation pathway.[4][8][9] The desired hydroxylated product can also be susceptible to further oxidation, leading to dihydroxylated or quinone-like species.
-
Troubleshooting Steps & Solutions:
-
Control Oxidant Concentration: Add the oxidant slowly over time (e.g., via syringe pump) rather than all at once. This keeps the instantaneous concentration of the oxidant low, reducing the likelihood of over-oxidation.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed or when the concentration of the desired product is maximized.
-
Choose a More Selective Catalyst: As mentioned in Problem 1, a highly selective catalyst like CYP2A6 is less likely to produce the 3,4-epoxide compared to other P450 isoforms.[4]
-
Work under Inert Atmosphere: If using a metal catalyst that is sensitive to air, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side oxidations.
-
| Issue | Potential Cause | Recommended Action |
| Poor Regioselectivity | Incorrect catalyst choice (e.g., using photocatalysis for a single isomer). | Switch to a highly selective system like a P450 enzyme (e.g., CYP2A6 for C7-OH).[4] |
| Lack of a directing group in metal-catalyzed reactions. | Redesign the substrate to include a directing group.[11] | |
| Low Conversion/Yield | Catalyst deactivation (enzyme denaturation or metal precipitation). | Optimize temperature/pH; for enzymes, ensure a robust cofactor regeneration system is in place.[5] |
| Insufficient oxidant or poor quality reagents. | Use fresh, high-purity oxidant; check stoichiometry. | |
| Byproduct Formation | Over-oxidation of product or starting material. | Add oxidant slowly over time; monitor the reaction and quench it once the product is maximized. |
| Formation of reactive intermediates like coumarin 3,4-epoxide. | Use a more selective catalyst that avoids this pathway (e.g., CYP2A6).[4][7] | |
| Difficult Purification | Similar polarity of isomers. | Use a high-resolution separation technique like HPLC with a suitable stationary phase (e.g., C18).[16][17] |
| Table 1: Troubleshooting Summary - Common Issues and Recommended Actions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving selective coumarin hydroxylation? The main strategies include enzymatic catalysis (using enzymes like Cytochrome P450s), transition-metal-catalyzed C-H activation (often requiring a directing group on the substrate), and photocatalysis (which typically provides lower selectivity).[1][4][10] Enzymatic methods generally offer the highest level of regioselectivity due to the specific substrate binding in the enzyme's active site.[3]
Q2: How can I reliably identify which hydroxylated coumarin isomer I have produced? A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating the isomers.[16][18] The identity of each separated peak can then be confirmed using mass spectrometry (MS) to verify the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine the position of the hydroxyl group on the coumarin ring.[19][20]
Q3: My hydroxylation reaction is targeting a peptide-conjugated coumarin. What special precautions should I take? When working with peptide conjugates, reaction conditions must be mild enough to avoid degrading the peptide. This makes enzymatic hydroxylation an ideal choice, as it occurs under physiological conditions (neutral pH, moderate temperature). Many chemical methods (strong acids/bases, high temperatures, harsh oxidants) will likely modify or cleave the peptide chain, which contains many reactive functional groups like amines, carboxyls, and thiols.[21]
Validated Experimental Protocols
Protocol 1: General Procedure for CYP2A6-Catalyzed Coumarin 7-Hydroxylation
This protocol provides a general framework for the in-vitro hydroxylation of coumarin to 7-hydroxycoumarin using recombinant human CYP2A6.
-
Workflow Diagram:
Caption: Experimental workflow for P450-catalyzed hydroxylation.
-
Step-by-Step Methodology:
-
Prepare Reagents:
-
Reaction Buffer: 100 mM Tris-HCl buffer, pH 7.4.
-
Substrate Stock: Prepare a 10 mM solution of coumarin in DMSO.
-
Enzyme Mix: Recombinant human CYP2A6 and NADPH-P450 reductase in appropriate concentrations as per manufacturer's instructions.
-
NADPH Regenerating System: A commercially available system containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺.
-
-
Reaction Setup (in a 96-well plate or microcentrifuge tube):
-
To the reaction buffer, add the CYP2A6 and reductase enzymes.
-
Add the coumarin substrate to achieve the desired final concentration (e.g., 10-50 µM). The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and substrate binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This will precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis. The formation of 7-hydroxycoumarin can be sensitively monitored by fluorescence detection.[5]
-
-
| P450 Isoform | Primary Hydroxylation Product(s) | Notes |
| CYP2A6 | 7-hydroxycoumarin | Highly selective; the canonical enzyme for this reaction.[4][8] |
| CYP1A1/1A2 | 3,4-epoxide -> o-hydroxyphenylacetaldehyde | Major pathway for metabolic activation/toxicity.[7][9] |
| CYP3A4 | 3-hydroxycoumarin, 3,4-epoxide | Also contributes to the formation of multiple products.[4] |
| CYP2E1 | 3,4-epoxide, 7-dealkylation (for alkoxycoumarins) | Plays a role in the formation of the reactive epoxide.[4] |
| Table 2: Regioselectivity of Common Cytochrome P450 Isoforms on Coumarin. |
References
- Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6.
- Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. PubMed.
- Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6. PubMed.
- Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxyl
- Coumarins and P450s, Studies Reported to-D
- Identification of Coumarin Isomers by Mass Spectrometry Using Breakdown Curves.
- Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characteriz
- Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver prepar
- Coumarin C−H Functionalization by Mn(I) Carbonyls : Mechanistic Insight by Ultra-Fast IR Spectroscopic Analysis. University of York Research Repository.
- Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. The Journal of Physical Chemistry A.
- Coumarins Synthesis and Transformation via C–H Bond Activ
- Regioselectivity of coumarin C–H functionalization.
- Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver prepar
- Natural coumarins: Methods of isolation and analysis.
- Photocatalytic Synthesis of Coumarin Derivatives Using Visible-Light-Responsive Strawberry Dye-Sensitized Titanium Dioxide Nanoparticles. MDPI.
- Reaction of coumarin with hydroxyl radical to form fluorescent...
- Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing.
- Coumarins in Food and Methods of Their Determin
- Highly chemoselective conjugate addition of lithium tetraorganozincates to coumarin derivatives and functionaliz
- Modern Analytical Tools for Assessing Coumarin in Distilled Alcohol.
- Quantification of Hydroxyl Radicals in Photocatalysis and Acoustic Cavitation: Utility of Coumarin as a Chemical Probe. Queen's University Belfast.
- Quantification of hydroxyl radicals in photocatalysis and acoustic cavitation: Utility of coumarin as a chemical probe. University of Limerick.
- Syntheses, reactivity, and biological applic
- An overview on synthesis and reactions of coumarin based compounds.
- Purification and Determination Procedure of Coumarin Deriv
- Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography.
- Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calcul
- Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. Semantic Scholar.
- POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research.
- Selective Coumarin modification or destruction. Sciencemadness Discussion Board.
- Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Deriv
- Boron-mediated directed aromatic C–H hydroxylation.
- Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Journal of Synthetic Chemistry.
- The reaction of coumarin with the OH radical revisited: Hydroxylation product analysis determined by fluorescence and chromatography.
- Hydroxylated Coumarin-Based Thiosemicarbazones as Dual Antityrosinase and Antioxidant Agents. PMC - PubMed Central.
- Syntheses, reactivity, and biological applic
- The hydroxylation of coumarin by •OH to produce the fluorescent...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations [jstage.jst.go.jp]
- 9. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sciencemadness Discussion Board - Selective Coumarin modification or destruction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Catalyst Conditions for Coumarin Synthesis
Welcome to the Technical Support Center for optimizing catalyst conditions in coumarin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of coumarin and its derivatives. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common issues and strategically optimizing your reactions for higher yields and purity.
Introduction to Catalysis in Coumarin Synthesis
Coumarin synthesis, most notably through reactions like the Pechmann condensation and Knoevenagel condensation, is highly dependent on the choice and optimization of the catalyst. [1][2]These reactions typically involve the acid-catalyzed condensation of a phenol with a β-ketoester (Pechmann) or a salicylaldehyde with an active methylene compound (Knoevenagel). [3][4]The catalyst's role is pivotal in activating the carbonyl group, facilitating cyclization, and promoting the final dehydration step. [3][5]Understanding the nuances of your catalytic system is the key to mastering coumarin synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental problems you may encounter. We will diagnose the likely causes and provide actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
This is one of the most frequent challenges in coumarin synthesis. The absence of the desired product can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. [6] Potential Causes & Solutions:
-
Inactive or Inappropriate Catalyst:
-
Causality: The catalyst, whether a Brønsted or Lewis acid, must be sufficiently strong to promote the requisite transesterification and intramolecular cyclization. [3][6]Catalyst deactivation can occur due to impurities or thermal degradation. [7] * Troubleshooting Steps:
-
Verify Catalyst Activity: If using a previously opened bottle of a solid acid catalyst, consider the possibility of hydration or degradation. For Lewis acids like AlCl₃ or ZnCl₂, ensure they are anhydrous.
-
Increase Catalyst Loading: Systematically increase the catalyst loading. Typical ranges are between 5 to 25 mol%. [6]A study on Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles showed a significant yield increase when the catalyst amount was raised from 5 to 10 mol%. [8][9] 3. Switch Catalyst Type: If a particular acid is proving ineffective, consider an alternative. The choice of acid can significantly affect the reaction outcome. [10]For instance, if sulfuric acid isn't working, you might try a solid acid catalyst like Amberlyst-15, which has shown high activity in solvent-free microwave-assisted syntheses. [11][12]
-
-
-
Suboptimal Reaction Temperature:
-
Causality: The Pechmann condensation often requires elevated temperatures to overcome the activation energy of the reaction. [3]However, excessively high temperatures can lead to byproduct formation and decomposition. [13] * Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. For simple phenols, harsher conditions, including higher temperatures, are often necessary. [10] 2. Consider Microwave Synthesis: Microwave irradiation can often accelerate the reaction and improve yields at lower overall temperatures. [11][12]
-
-
-
Poor Reactant Quality or Stoichiometry:
-
Causality: Impurities in the phenol or β-ketoester can poison the catalyst or participate in side reactions. [6]The electronic nature of substituents on the phenol is also critical; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it. [6][10] * Troubleshooting Steps:
-
Purify Starting Materials: Ensure the purity of your phenol and β-ketoester through recrystallization or distillation.
-
Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, using a slight excess of the β-ketoester (e.g., 1.0-1.5 equivalents) can sometimes drive the reaction to completion. [6]
-
-
Issue 2: Formation of Multiple Products & Purification Difficulties
The appearance of multiple spots on a TLC plate or challenges in isolating the pure coumarin derivative are common hurdles.
Potential Causes & Solutions:
-
Side Reactions due to Harsh Conditions:
-
Causality: High temperatures and strong acid catalysts can promote side reactions, such as the Simonis chromone cyclization, which can compete with the Pechmann condensation. [3] * Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can often minimize the formation of undesired byproducts. [6] 2. Use a Milder Catalyst: Switching to a less aggressive catalyst can improve selectivity. For example, some solid acid catalysts offer a milder alternative to strong mineral acids. [6]
-
-
-
Inadequate Purification Technique:
-
Causality: Coumarin derivatives can sometimes be challenging to purify due to similar polarities of the product and byproducts.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent combinations to achieve optimal crystal formation and recovery. [14]For instance, aqueous methanol or ethanol can be effective. [14] 3. Acid-Base Extraction: Coumarins can often be dissolved in a hot alkaline solution and then precipitated by the addition of acid, which can be an effective purification step. [15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for coumarin synthesis?
A1: A wide array of acid catalysts are employed. These can be broadly categorized as:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (CF₃COOH). [6]* Lewis Acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). [6][10]* Heterogeneous Solid Acids: These are increasingly popular due to their reusability and simplified workup. [2]Examples include Amberlyst-15, zeolites, sulfated zirconia, and various functionalized nanoparticles. [6][16][17] Q2: How does the choice of solvent affect the reaction?
A2: While many coumarin syntheses are performed under solvent-free conditions, the solvent can play a crucial role. [14][18]* Polar Aprotic Solvents: Solvents like acetonitrile may lead to better yields in some cases. [6]* Nonpolar Solvents: Nonpolar solvents are generally less effective. [19]* Solvent-Free: This approach is often preferred for being more environmentally friendly and can simplify the purification process. [13] Q3: My catalyst seems to deactivate after one use. How can I improve its recyclability?
A3: Catalyst deactivation can occur through poisoning, coking (carbon deposition), or structural changes. [7]For heterogeneous catalysts, the following steps can be taken:
-
Washing: After the reaction, filter the catalyst and wash it with a suitable solvent (e.g., ethanol) to remove adsorbed organic molecules. 2. Calcination: For some inorganic solid catalysts, heating at high temperatures can burn off carbon deposits and regenerate the active sites.
-
Acid/Base Treatment: Depending on the nature of the catalyst, washing with a dilute acid or base solution may help to restore its activity.
Q4: Can I use the same catalyst for both Pechmann and Knoevenagel condensations?
A4: While both reactions are acid-catalyzed, the optimal catalyst may differ. The Pechmann reaction often requires stronger acidic conditions. [3]The Knoevenagel condensation, on the other hand, can often be performed with weaker bases like piperidine. [20][21]However, some solid acid catalysts have been shown to be effective for both types of reactions.
Experimental Protocols & Data
General Protocol for a Pechmann Condensation
-
Reactant Mixture: In a round-bottom flask, combine the phenol (1.0 eq) and the β-ketoester (1.0-1.5 eq). [6]2. Catalyst Addition: Add the chosen acid catalyst (e.g., 10 mol% of a solid acid or a specified amount of a liquid acid). [6]3. Reaction Conditions:
-
For conventional heating, stir the mixture at the desired temperature (typically 80-130°C). [6] * For solvent-free conditions, the reactants and catalyst are mixed and heated without a solvent. [6]4. Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). [6]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration. Otherwise, an appropriate extraction and purification procedure should be followed. [6]
-
Catalyst Loading Optimization Data
The following table summarizes the effect of catalyst loading on the yield of a model Pechmann reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 5 | 67 | [8][9] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 2.5 | 88 | [8][9] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 2.5 | 88 | [8][9] |
| Amberlyst-15 | Varies (by weight) | 0.33 | 3.8-21.5 | [11][12] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low product yield in coumarin synthesis.
Sources
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. old.rrjournals.com [old.rrjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coumarin synthesis [organic-chemistry.org]
- 19. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. reddit.com [reddit.com]
Troubleshooting difficult hydrolysis of ketimine intermediates in coumarin synthesis.
Navigating a Critical Bottleneck: A Guide to Troubleshooting Difficult Ketimine Hydrolysis in Coumarin Synthesis
Introduction
The synthesis of coumarin scaffolds is a cornerstone of medicinal chemistry and materials science. While numerous synthetic routes exist, certain methods, particularly those involving the condensation of an activated methylene compound with an ortho-hydroxyaryl ketone, can generate highly stable ketimine intermediates. The subsequent hydrolysis of this C=N bond to yield the desired carbonyl, which is necessary for the final lactonization step, often presents a significant and frustrating bottleneck. Incomplete or sluggish hydrolysis can lead to low yields, complex purification challenges, and the formation of unwanted side products.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting framework. We will delve into the mechanistic underpinnings of ketimine stability, offer systematic, question-based solutions to common experimental failures, and provide validated protocols to overcome this critical step.
Section 1: Understanding the Challenge – The Ketimine Hydrolysis Step
The hydrolysis of an imine or ketimine is the reverse of its formation and is most effectively catalyzed by acid.[1][2] The general mechanism involves the protonation of the imine nitrogen, which significantly increases the electrophilicity of the imine carbon, making it susceptible to nucleophilic attack by water.[3][4]
The Acid-Catalyzed Hydrolysis Mechanism
The process proceeds through a carbinolamine intermediate, which, after a series of proton transfers, eliminates a molecule of the primary amine to form a protonated ketone (or aldehyde). A final deprotonation step yields the carbonyl product and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of a ketimine intermediate.
Why is Hydrolysis So Difficult? Key Stability Factors
Several factors can dramatically slow down or prevent hydrolysis, making the ketimine intermediate stubbornly persistent:
-
Steric Hindrance: This is the most common cause of difficult hydrolysis. Bulky substituents on the ketone-derived portion of the molecule or on the amine can physically block the approach of a water molecule to the electrophilic carbon.[5][6][7] Studies have shown that ortho-substituted diphenyl ketimines hydrolyze significantly slower than their meta- or para-substituted counterparts.[7][8]
-
Electronic Effects: The electronic nature of the substituents on the aromatic rings influences the electrophilicity of the imine carbon. Electron-donating groups can stabilize the C=N bond, making it less reactive, while electron-withdrawing groups can sometimes, but not always, accelerate hydrolysis by increasing the positive character of the carbon center.[9]
-
Tautomerism and Conjugation: The ketimine may exist in equilibrium with a more stable enamine tautomer.[5][6] This tautomerism removes the electrophilic C=N double bond, rendering the molecule unreactive towards hydrolysis until it reverts to the imine form. Extensive conjugation within the molecule can also contribute to overall stability.
Section 2: Troubleshooting Guide
This section is designed to directly address the common issues encountered in the lab.
Q1: My hydrolysis is extremely slow or has stalled completely. What are my primary levers to drive the reaction to completion?
A1: When a ketimine hydrolysis reaction is sluggish, a systematic adjustment of reaction parameters is necessary. The goal is to increase the rate of the desired hydrolysis without promoting side reactions.
Causality: The reaction rate is dependent on the concentration of the protonated iminium ion and the availability of water as a nucleophile. Temperature provides the necessary activation energy. By optimizing the acid catalyst, its concentration, the solvent system, and the temperature, you can find a kinetic sweet spot.
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using a dilute acid (e.g., 1M HCl), incrementally increase the concentration (e.g., to 3M, 6M). A higher concentration of H₃O⁺ will shift the initial equilibrium towards the more reactive iminium ion.[1]
-
Change the Acid Catalyst: Not all acids are equal. If HCl is ineffective, consider switching to a stronger non-coordinating acid like sulfuric acid (H₂SO₄) or a strong organic acid like trifluoroacetic acid (TFA). Sometimes, the counter-ion can play a role in the reaction medium.
-
Increase the Temperature: Many hydrolyses that are slow at room temperature proceed smoothly with heating. Start by gently warming the reaction to 40-50 °C, and if necessary, increase to reflux temperatures. Monitor carefully for decomposition.
-
Modify the Solvent System: If your substrate has poor solubility in purely aqueous acid, the reaction becomes mass-transport limited. Add a water-miscible co-solvent like Tetrahydrofuran (THF), Dioxane, or Ethanol to improve solubility and ensure the ketimine is available for reaction.
| Parameter | Initial Condition | Step 1 | Step 2 | Step 3 |
| Acid Catalyst | 1M HCl (aq) | 3-6M HCl (aq) | 1-3M H₂SO₄ (aq) | 50% TFA in H₂O |
| Temperature | Room Temp (20-25°C) | 50°C | 80°C | Reflux |
| Co-Solvent | None | 1:1 H₂O:THF | 1:1 H₂O:Dioxane | 1:1 H₂O:Ethanol |
| Monitoring | TLC, LC-MS | TLC, LC-MS | TLC, LC-MS | TLC, LC-MS |
Table 1. Recommended Screening Conditions for Difficult Ketimine Hydrolysis.
Q2: I'm seeing multiple new spots on my TLC plate and a complex mass spectrum. What side reactions are occurring?
A2: The formation of multiple side products indicates that the reaction conditions are too harsh for your specific molecule. Acid-sensitive functional groups elsewhere on the coumarin precursor or its substituents are likely reacting.
Causality: Strongly acidic conditions and high temperatures can catalyze a range of unwanted reactions, including:
-
Hydrolysis of Esters or Amides: If your molecule contains other sensitive functional groups, they may hydrolyze.
-
Dehydration or Rearrangement: Tertiary alcohols or other sensitive structures can undergo elimination or rearrangement.
-
Re-condensation: The newly formed ketone product could potentially react with the liberated amine under certain conditions, though this is less likely in a large excess of water.
Troubleshooting Steps:
-
Reduce Reaction Severity: Immediately return to milder conditions (lower acid concentration, lower temperature).
-
Use a Buffered System: Instead of strong mineral acids, consider using an acidic buffer system (e.g., an acetate buffer) to maintain a moderately acidic pH (around 4-5), which can be optimal for hydrolysis without being overly destructive.[1]
-
Protecting Groups: If a specific functional group is consistently causing issues, it may be necessary to reconsider your synthetic route to incorporate a protecting group strategy.
Q3: Are there alternatives if direct hydrolysis of my ketimine intermediate fails completely?
A3: Yes. If the ketimine is exceptionally stable due to severe steric hindrance or electronic factors, it may be more efficient to pursue an alternative synthetic strategy for the target coumarin.
Alternative Synthetic Routes: Many classical methods for coumarin synthesis bypass the formation of a stable ketimine intermediate. Consider these well-established reactions:
-
Pechmann Condensation: Reaction of a phenol with a β-ketoester under acidic conditions.[10][11]
-
Knoevenagel Condensation: Reaction of an ortho-hydroxybenzaldehyde with an active methylene compound.[12][13]
-
Perkin Reaction: Condensation of an ortho-hydroxybenzaldehyde with an acid anhydride and its sodium salt.[10][14]
-
Wittig Reaction: Reaction of an ortho-hydroxybenzaldehyde with a phosphonium ylide.[11][12]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for ketimine hydrolysis?
-
A: While it is substrate-dependent, the maximum rate of hydrolysis for many imines is observed in weakly acidic solutions (pH ~4-5).[1] This is because there needs to be enough acid to protonate the imine nitrogen, but not so much that the amine starting material (for the reverse reaction) is completely protonated and non-nucleophilic.
-
-
Q: Can I use a base to hydrolyze the ketimine?
-
A: Base-catalyzed hydrolysis of ketimines is possible but generally much slower and less effective than acid-catalyzed hydrolysis. The mechanism involves the direct attack of a hydroxide ion on the neutral, and less electrophilic, imine carbon. This pathway is typically only viable for highly activated or strained imines.
-
-
Q: How can I predict if my starting materials will lead to a difficult-to-hydrolyze ketimine?
-
Q: Are there any "green" or milder alternatives to strong mineral acids?
Section 4: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ketimine Hydrolysis
-
Dissolution: Dissolve the ketimine intermediate (1.0 eq) in a suitable water-miscible co-solvent (e.g., THF, 1,4-dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Acid Addition: To the stirred solution, add an equal volume of aqueous acid (e.g., 3M HCl, for a final acid concentration of 1.5M).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using an appropriate analytical technique (TLC or LC-MS) by quenching a small aliquot in saturated NaHCO₃ solution and extracting with ethyl acetate.
-
Heating (If Necessary): If no significant conversion is observed after 4-6 hours, gradually heat the reaction mixture to 50 °C and continue monitoring.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for optimizing the hydrolysis reaction.
Caption: Logical workflow for troubleshooting ketimine hydrolysis.
References
- Culbertson, J. B., Albright, R., et al. (1933). Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic Ketimines. Proceedings of the Iowa Academy of Science, 40(1), 113.
- Leonard, M. S. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/reaction-guide/hydrolysis-of-imines-to-give-ketones-or-aldehydes/
- Culbertson, J. B., Albright, R., et al. (1933). Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic Ketimines. UNI ScholarWorks. Available at: https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=4453&context=pias
- Culbertson, J. B., Reynolds, W., & Main, C. (1934). Hydrolysis Velocity of Ketimines - Steric Hindrance Effect. Proceedings of the Iowa Academy of Science, 41(1), 170-171.
- Culbertson, J. B., Reynolds, W., & Main, C. (1934). Hydrolysis Velocity of Ketimines - Steric Hindrance Effect. UNI ScholarWorks. Available at: https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=4610&context=pias
- Ghang, Y. J., et al. (2021). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[15]uril. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c01168
- Iida, H., et al. (2021). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Communications Chemistry. Available at: https://www.
- ResearchGate. (n.d.). Comparison of methods for the synthesis of coumarin derivatives from aldehydes. Available at: https://www.researchgate.
- ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Available at: https://www.researchgate.net/publication/326889417_A_Convenient_Synthesis_of_Coumarin-3-carboxylic_Acids_via_Knoevenagel_Condensation_of_Meldrum's_Acid_with_ortho-Hydroxyaryl_Aldehydes_or_Ketones
- American Chemical Society. (n.d.). Factors Affecting the Rate of Hydrolysis of Ketimines. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja01188a033
- Kempe, M., & Ferk, P. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Available at: https://www.mdpi.com/1420-3049/27/12/3899
- Gucma, M., & Wileńska, B. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics. Available at: https://www.mdpi.com/2304-6740/10/2/23
- IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Available at: https://www.intechopen.com/chapters/82153
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: https://www.chemistrysteps.com/imine-and-enamine-hydrolysis-mechanism/
- Leonard, M. S. (2013). Imine Formation and Hydrolysis. YouTube. Available at: https://www.youtube.
- ResearchGate. (n.d.). Relative hydrolysis rates of ketals based on the variation in the distance between the electron-withdrawing amide moiety and ketal moiety at pH 5 conditions. Available at: https://www.researchgate.net/figure/Relative-hydrolysis-rates-of-ketals-based-on-the-variation-in-the-distance-between-the_fig4_322646399
- Leonard, M. S. (n.d.). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. "Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic K" by J. B. Culbertson, Rachel Albright et al. [scholarworks.uni.edu]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. "Hydrolysis Velocity of Ketimines - Steric Hindrance Effect" by J. B. Culbertson, William Reynolds et al. [scholarworks.uni.edu]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of dicoumarols.
A Guide for Researchers on Preventing Byproduct Formation and Optimizing Reaction Conditions
Welcome to the technical support center for dicoumarol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of dicoumarol and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts.
The synthesis of dicoumarols, typically achieved through the condensation of 4-hydroxycoumarin with an aldehyde, is a cornerstone reaction in medicinal chemistry.[1][2][3] While seemingly straightforward, the reaction's success hinges on precise control of catalysts and conditions to prevent side reactions. This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing multiple spots on my TLC plate besides the desired dicoumarol. What are the common byproducts and why do they form?
Answer:
Byproduct formation in dicoumarol synthesis is a common issue that typically arises from the incomplete progression of the domino reaction sequence. The primary route to dicoumarol is a two-step process occurring in one pot: a Knoevenagel condensation followed by a Michael addition.[1][2]
The Core Reaction Pathway:
-
Knoevenagel Condensation: The first step involves the reaction of one molecule of 4-hydroxycoumarin with an aldehyde (e.g., formaldehyde or an aromatic aldehyde). This is catalyzed by a base or acid and results in the formation of a highly reactive α,β-unsaturated intermediate, often called a Knoevenagel adduct.[2][4]
-
Michael Addition: A second molecule of 4-hydroxycoumarin then acts as a Michael donor, attacking the electrophilic double bond of the Knoevenagel adduct.[2]
-
Tautomerization: The resulting intermediate enolizes to yield the final, stable dicoumarol product.[2][4]
Primary Byproduct:
-
Knoevenagel Intermediate: The most common byproduct is the unreacted intermediate from the first step. If the subsequent Michael addition is slow or inefficient, this intermediate can be isolated. This is more likely if the reaction is stopped prematurely, the temperature is too low, or the catalyst is not effective at promoting the second step.
Other Potential Byproducts:
-
Aldehyde Self-Condensation Products: While less common with the mild bases typically used for Knoevenagel condensations, stronger bases could induce the self-condensation of the aldehyde starting material.[5]
-
Over-alkylation or Side Reactions with Reactive Aldehydes: Highly reactive aldehydes or those with other functional groups may undergo side reactions if not properly controlled.
The key to preventing these byproducts is to ensure the reaction conditions strongly favor the full domino sequence, driving the reaction to completion.
Caption: Domino reaction pathway for dicoumarol synthesis.
Q2: The choice of catalysts is overwhelming. How do I select the right catalyst to maximize yield and minimize byproducts?
Answer:
Catalyst selection is the most critical factor in optimizing dicoumarol synthesis. The catalyst's role is to activate the reactants and facilitate both the Knoevenagel and Michael addition steps efficiently.[1][4] Different catalysts operate via different mechanisms, and the best choice often depends on your specific substrates, desired reaction conditions (e.g., solvent), and environmental considerations.
Mechanism of Catalysis:
-
Lewis Acid Catalysts (e.g., Zn(Proline)₂, Fe₃O₄@SiO₂-SP-DMG-Ni(II)): These catalysts activate the aldehyde by coordinating to the carbonyl oxygen.[1][6] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by 4-hydroxycoumarin, thereby accelerating the initial Knoevenagel condensation.[1]
-
Brønsted Acid Catalysts (e.g., p-Dodecylbenzenesulfonic acid - DBSA): These catalysts protonate the aldehyde's carbonyl group, which also enhances its electrophilicity.[2][3] DBSA has the added benefit of acting as a surfactant in aqueous media, creating micelles that can help bring the organic reactants together.[3]
-
Base Catalysts (e.g., Piperidine, DBU): Weakly basic amines are classic catalysts for the Knoevenagel condensation.[5][7] They operate by deprotonating the active methylene group (at position 3) of 4-hydroxycoumarin to form a nucleophilic enolate, which then attacks the aldehyde.[1][5]
-
Biocatalysts (e.g., Lipase): Enzymes like lipase can catalyze the reaction under very mild, aqueous conditions.[1] The mechanism involves the enzyme's active site (e.g., His-Asp residues) interacting with the hydroxyl group of 4-hydroxycoumarin to activate it for the condensation.[1] This is an excellent green chemistry approach.[1]
| Catalyst Type | Examples | Typical Conditions | Advantages | Considerations |
| Lewis Acids | Zn(Proline)₂[6][8] | Water, 80°C | Mild, non-toxic, often recyclable, high yields.[6] | May require specific ligand preparation. |
| Brønsted Acids | DBSA[2][3] | EtOH:H₂O (1:1), Reflux or Microwave | Environmentally benign (water medium), simple, high yields.[2][3] | Can be corrosive; requires neutralization. |
| Organocatalysts | Piperidine, DBU[9] | Ethanol, Reflux | Well-established, effective for standard Knoevenagel reactions. | Can be toxic; may require careful removal. |
| Biocatalysts | Lipase from Rhizomucor miehei[1] | Water | Environmentally friendly, high yields, mild conditions, recyclable.[1] | May have substrate specificity; higher initial cost. |
| Nanoparticles | Fe₃O₄@SiO₂-SP-DMG-Ni(II)[1] | Ethanol | Reusable (magnetic), efficient.[1] | Synthesis of the catalyst can be complex. |
Recommendation: For general purposes, a Brønsted acid like DBSA in an aqueous ethanol mixture offers a robust, high-yielding, and environmentally friendly starting point.[2][3] For sensitive substrates or a focus on green chemistry, exploring biocatalysts is highly recommended.[1]
Q3: My reaction is very slow, and I'm getting a low yield of a complex mixture. What experimental parameters should I adjust?
Answer:
Sluggish reactions and poor selectivity are often intertwined. Optimizing reaction conditions can dramatically increase the rate of the desired reaction, pushing the equilibrium towards the final dicoumarol product and minimizing the lifetime of reactive intermediates that could form byproducts.
1. Solvent Choice: The solvent plays a crucial role. Many modern protocols have moved towards greener solvents.
-
Water: "On water" synthesis can be surprisingly effective, often accelerating reactions due to hydrophobic effects.[1] Adding an electrolyte like NaCl (5M) can further reduce reaction times significantly.[1]
-
Ethanol/Water Mixtures: A 1:1 mixture of EtOH:H₂O is a common and effective medium, balancing the solubility of the organic reactants with the benefits of an aqueous system.[2][3]
-
Ethanol: A traditional solvent that works well but is more volatile and less environmentally friendly than water-based systems.[9]
2. Temperature and Energy Input:
-
Conventional Heating: Reactions are often performed at reflux temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate.[1][4] However, excessively high temperatures for prolonged periods can sometimes lead to degradation.
-
Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times—often from hours to minutes.[2][3] The rapid, uniform heating can significantly improve yields and reduce byproduct formation.
3. Reactant Stoichiometry: The synthesis requires a 2:1 molar ratio of 4-hydroxycoumarin to aldehyde .[1] This is mechanistically critical. Using an insufficient amount of 4-hydroxycoumarin will stall the reaction after the Knoevenagel condensation, leaving the intermediate as the main product. A large excess is generally not necessary and can complicate purification.
Caption: Troubleshooting logic for dicoumarol synthesis.
Q4: How can I effectively purify my dicoumarol product and remove persistent byproducts?
Answer:
One of the significant advantages of many modern dicoumarol synthesis protocols is the simplicity of purification.[2][3]
Standard Purification Protocol:
-
Precipitation and Filtration: In many cases, especially when using aqueous solvent systems, the dicoumarol product is insoluble and precipitates out of the reaction mixture upon cooling.[3] The crude product can be collected by simple vacuum filtration.
-
Recrystallization: The most common and effective method for purification is recrystallization from hot ethanol.[2][3]
-
Dissolve the crude solid product in a minimal amount of boiling ethanol.
-
If any catalyst or insoluble impurities remain, perform a hot filtration to remove them.[2]
-
Allow the filtrate to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization of the pure dicoumarol.
-
Collect the pure crystals by vacuum filtration.
-
This single recrystallization step is often sufficient to achieve high purity, removing unreacted starting materials and the Knoevenagel intermediate. Column chromatography is typically not necessary for these reactions.[2]
Validated Experimental Protocol
This protocol is based on an environmentally benign method using a Brønsted acid-surfactant catalyst, which has been shown to be effective for a variety of aromatic aldehydes.[2][3]
Synthesis of 3,3'-(Phenylmethylene)bis(4-hydroxycoumarin)
Materials:
-
4-Hydroxycoumarin (2.0 mmol, 324 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
p-Dodecylbenzenesulfonic acid (DBSA) (0.25 mmol, 82 mg)
-
Ethanol:Water (1:1 v/v), 10 mL
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxycoumarin (2.0 mmol), benzaldehyde (1.0 mmol), and DBSA (0.25 mmol).
-
Add the ethanol:water (1:1) solvent mixture (10 mL).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 45-150 minutes.[2]
-
Alternative (Microwave): Combine the reactants in a microwave-safe vessel. Irradiate in a scientific microwave reactor (e.g., 300W) for 5-15 minutes.[2]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: Transfer the crude solid to a new flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The expected product is a white solid.
This protocol provides a reliable, scalable, and environmentally conscious method for synthesizing dicoumarols with high purity and yield, often without the need for chromatographic purification.[2][3]
References
- Gomes, C., da Silva, A., & da Silva, F. (2022). Dicoumarol: from chemistry to antitumor benefits. PubMed Central. [Link]
- Al-Hazmy, S. M., et al. (2023). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega. [Link]
- Al-Hazmy, S. M., et al. (2023). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega. [Link]
- Liu, G., et al. (2007).
- Sharma, P., et al. (2011). Zn(Proline)2: a novel catalyst for the synthesis of dicoumarols. RSC Publishing. [Link]
- Sharma, P., et al. (2011). Zn(Proline)2: A novel catalyst for the synthesis of dicoumarols.
- Gomes, C., da Silva, A., & da Silva, F. (2022). Synthetic methods of dicoumarols using different types of catalysts.
- Al-Hazmy, S. M., et al. (2023). Dicoumarol – Knowledge and References. Taylor & Francis. [Link]
- Bye, A., & King, H. K. (1970).
- Bye, A., & King, H. K. (1970).
- Various Authors. (2019). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives.
- Wikipedia.
- Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]
Sources
- 1. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Zn(Proline)2 : a novel catalyst for the synthesis of dicoumarols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C1CY00110H [pubs.rsc.org]
- 7. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-Hydroxycoumarin Derivatives in Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-hydroxycoumarin derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. Understanding and controlling the stability of your compounds is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical stability of 4-hydroxycoumarin derivatives.
Q1: What are the primary factors that compromise the stability of 4-hydroxycoumarin derivatives in solution?
The stability of 4-hydroxycoumarin derivatives is primarily influenced by a combination of factors:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.
-
Light Exposure: Many coumarin derivatives are susceptible to photodegradation, particularly when exposed to UV light.[1][2][3][4]
-
Solvent Choice: The type of solvent can affect solubility, reactivity, and the rate of degradation.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[7]
-
Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species can contribute to degradation.[1][2][3][4]
Q2: How does pH specifically affect the stability of the 4-hydroxycoumarin core structure?
The 4-hydroxycoumarin structure contains a lactone (a cyclic ester) ring, which is susceptible to hydrolysis. This reaction is significantly accelerated under alkaline (basic) conditions, leading to the opening of the lactone ring. While more stable in neutral to acidic conditions, some derivatives can also undergo acid-catalyzed hydrolysis, although typically at a slower rate.[7][8][9] Therefore, maintaining a controlled, buffered pH is critical for experimental consistency.
Q3: My compound solution changes color/potency over time, even when stored in the dark. What could be the cause?
This is a classic sign of chemical instability. If photodegradation is ruled out, the most likely cause is pH-mediated hydrolysis or reaction with the solvent. The keto-enol tautomerism inherent to the 4-hydroxycoumarin structure can also play a role. The molecule exists in equilibrium between the 4-hydroxy-2-chromenone (enol) form and the 2,4-chromandione (keto) form.[10][11][12][13][14] While the enol form is generally more stable, the equilibrium allows for different reaction pathways, potentially leading to degradation or the formation of by-products over time, even without light.
Q4: Are all 4-hydroxycoumarin derivatives equally susceptible to photodegradation?
While the core 4-hydroxycoumarin chromophore is inherently susceptible to UVB photolysis, the rate and extent of degradation can vary between derivatives.[1][2][3] Substituents on the coumarin ring or at the 3-position can influence the molecule's electronic properties and, consequently, its photochemical reactivity. The primary mechanism of direct photolysis for both warfarin and the parent 4-hydroxycoumarin involves a ring-opening of the coumarin moiety.[1][2][3][4] It is best practice to assume all novel derivatives are light-sensitive until proven otherwise.
Q5: What are the best practices for preparing and storing stock solutions?
For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent like DMSO or ethanol, where solubility is high and the risk of hydrolysis is minimized.[15] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh daily from the stock solution using an appropriate buffer. Long-term storage of 4-hydroxycoumarin derivatives in aqueous solutions is not recommended.[15]
Troubleshooting Guide
Use this guide to diagnose and resolve common stability issues encountered during experiments.
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Inconsistent Results / Loss of Activity | pH-Mediated Hydrolysis | Solution: Use a well-buffered aqueous solution within the optimal pH range for your specific derivative (typically slightly acidic to neutral). Rationale: Buffering prevents pH shifts that can accelerate the hydrolysis of the lactone ring, a primary degradation pathway. |
| Rapid Signal Decrease in Analytical Runs (HPLC, LC-MS) | Photodegradation | Solution: Prepare and handle all solutions in amber glassware or vials wrapped in aluminum foil. Use an HPLC autosampler with a cooling function and protection from ambient light. Rationale: 4-hydroxycoumarins strongly absorb UVB light, which can cause rapid, light-induced degradation.[1][2][3][4] Minimizing light exposure is crucial. |
| Precipitate Formation in Aqueous Buffers | Poor Solubility / Solvent Choice | Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. Do not exceed 1% organic solvent in the final solution if it might interfere with the assay. Rationale: 4-hydroxycoumarins are often sparingly soluble in aqueous buffers.[15] Using a co-solvent ensures complete dissolution before dilution, preventing precipitation. |
| Appearance of Unexpected Peaks in Chromatograms | Oxidative Degradation or Hydrolysis | Solution: Prepare buffers with freshly deionized water and consider sparging solutions with an inert gas (nitrogen or argon) before sealing the container. Store solutions under an inert atmosphere. Rationale: Dissolved oxygen can contribute to oxidative degradation.[1][2][3][4] The appearance of new peaks often indicates the formation of degradation products, such as those from ring-opening.[16] |
Visualizing the Problem: A Troubleshooting Flowchart
This diagram outlines a logical sequence for diagnosing stability issues.
Caption: Troubleshooting flowchart for diagnosing stability issues.
Visualizing the Chemistry: Key Degradation Pathways
The primary degradation routes for the 4-hydroxycoumarin core involve attacks on the lactone ring.
Caption: Major degradation pathways for 4-hydroxycoumarin derivatives.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of a new 4-hydroxycoumarin derivative, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To determine the intrinsic stability of a 4-hydroxycoumarin derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
4-hydroxycoumarin derivative
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
HPLC system with a UV or PDA detector
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the 4-hydroxycoumarin derivative in a suitable organic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Application of Stress:
-
For each condition, dilute the stock solution with the stressor solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature and sample at 5, 15, and 30 minutes (base hydrolysis is often rapid).
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Dilute with a 50:50 organic:water mixture. Incubate at 60°C in the dark for 24 and 48 hours.
-
Photolytic Degradation: Expose the solution in a quartz cuvette or clear vial to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in foil and placed alongside.
-
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Inject all samples (including a non-stressed control) into an HPLC system. A reverse-phase C18 column is typically a good starting point.
-
Use a gradient elution method to ensure separation of the parent compound from any potential degradation products.[17][18]
-
Monitor the elution profile using a UV/PDA detector at the λmax of the parent compound.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak in each condition.
-
Assess "peak purity" of the parent peak to ensure co-eluting degradants are not present. This validates the method as "stability-indicating."
-
This structured approach will provide a comprehensive stability profile for your compound, enabling the development of robust analytical methods and appropriate handling and storage procedures.
References
- Richards, K. M., Erickson, P. R., & Arnold, W. A. (2025). Photochemistry of aqueous warfarin and 4-hydroxycoumarin.
- Feierabend, K. J., et al. (2025). Photochemistry of Aqueous Warfarin and 4-Hydroxycoumarin.
- Abdou, M. M. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. [Link]
- Figshare. (2025). Photochemistry of Aqueous Warfarin and 4‑Hydroxycoumarin. [Link]
- Traven, V. F., et al. (1997). Ketoenol tautomerism, NMR spectra, and HD exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry. [Link]
- de Witte, P., & Van den Bossche, W. (1978). [Stability of anticoagulant derivatives of 4-hydroxycoumarin. II. Structure of the principal degradation products of phenprocoumin, Clocoumarol, warfarin and acenocoumarin]. Pharmaceutica Acta Helvetiae. [Link]
- Google Grounding API Redirect. (n.d.).
- Marković, J. D., et al. (2018). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry. [Link]
- Traven, V. F., et al. (1997). Keto-enol tautomerism, NMR spectra, and H-D-exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry. [Link]
- Traven, V. F., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry. [Link]
- Djandé, Y. A., et al. (2020). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. [Link]
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
- Milenković, D., et al. (2021). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. [Link]
- Stanchev, S., et al. (2008). Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Derivatives.
- Abdou, M. M. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A. [Link]
- Traven, V. F., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Semantic Scholar. [Link]
- Marković, J. D., et al. (2018). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry. [Link]
- Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin.
- Kumar, A., et al. (2016). A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly substituted furo/pyrano[3,2-c]chromenes. RSC Advances. [Link]
- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]
- ResearchGate. (n.d.). Coumarin is oxidized to 4-hydroxycoumarin and then couples, through a... [Link]
- Olar, R., et al. (2011).
- Wikipedia. (n.d.). 4-Hydroxycoumarins. [Link]
- ResearchGate. (n.d.). Influence of pH on a)
- Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules. [Link]
- Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry. [Link]
- Shimadzu. (n.d.). 4-Hydroxycoumarin | 1076-38-6 | Metabolites. [Link]
- Wang, X., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Organic & Biomolecular Chemistry. [Link]
- International Journal in Management and Social Science. (2021).
- Deasy, B. (1996). Development of novel analytical methods to study the metabolism of coumarin. DORAS. [Link]
- Born, S. L., et al. (2014). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Metabolites. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 4-Hydroxycoumarin. [Link]
- Singh, S., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]
- ResearchGate. (2025).
Sources
- 1. Photochemistry of aqueous warfarin and 4-hydroxycoumarin - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Photochemistry of Aqueous Warfarin and 4âHydroxycoumarin - ACS ES&T Water - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly substituted furo/pyrano[3,2-c]chromenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 9. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 10. Ketoenol tautomerism, NMR spectra, and HD exchange of 4-hydroxyco...: Ingenta Connect [ingentaconnect.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. openalex.org [openalex.org]
- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. [Stability of anticoagulant derivatives of 4-hydroxycoumarin. II. Structure of the principal degradation products of phenprocoumin, Clocoumarol, warfarin and acenocoumarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmr.net.in [ijmr.net.in]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 6,8-Dichloro-4-hydroxycoumarin for Biological Assays
Introduction 6,8-Dichloro-4-hydroxycoumarin is a derivative of the 4-hydroxycoumarin class of compounds, which are of significant interest in medicinal chemistry and drug development for their diverse biological activities, including anticoagulant properties.[1][2] A primary and critical hurdle in the preclinical evaluation of this and similar lipophilic molecules is its inherently poor aqueous solubility.[3] This limitation can lead to compound precipitation in biological media, resulting in inaccurate, unreliable, and non-reproducible assay data.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting workflows, and detailed protocols to systematically address and overcome the solubility challenges associated with this compound, ensuring the integrity and success of your biological assays.
Section 1: Foundational Knowledge - Core Solubility FAQs
This section addresses the fundamental principles governing the solubility of this compound.
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A: The solubility behavior of this compound is primarily dictated by its chemical structure. Key properties include:
-
High Lipophilicity (LogP): The estimated LogP (a measure of lipophilicity) is approximately 2.8.[5] This value indicates a strong preference for non-polar (lipid-like) environments over aqueous ones, predicting poor water solubility.
-
Molecular Structure: The planar, aromatic coumarin ring system with two chlorine atoms contributes significantly to its hydrophobicity.
-
Acidic 4-Hydroxy Group: The hydroxyl group at the 4-position is acidic.[6] This is the most critical feature to exploit for solubility enhancement. At a pH above its pKa, this proton can be removed, forming a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.
-
Crystalline Solid Form: The compound is typically supplied as a crystalline solid. The energy required to break the crystal lattice structure before it can dissolve (lattice energy) also plays a role in its overall solubility.
Q2: Why is Dimethyl Sulfoxide (DMSO) the recommended starting solvent for preparing stock solutions?
A: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that is miscible with a wide range of both aqueous and organic solvents.[7] It is the industry-standard starting solvent for several reasons:
-
Exceptional Dissolving Power: DMSO is highly effective at dissolving a vast array of poorly water-soluble and lipophilic compounds, including coumarin derivatives.[3][8][9]
-
Water Miscibility: Its ability to mix with water in all proportions is essential for its use in biological assays, where a concentrated stock in DMSO is diluted into an aqueous cell culture medium or buffer.[10]
-
Established Use: There is extensive literature on its use in cell-based assays, and its effects on most biological systems are well-characterized.[11][12]
However, it is crucial to use anhydrous, high-purity DMSO, as absorbed water can reduce its ability to dissolve highly hydrophobic compounds.[13]
Q3: What is "solvent shock," and why does my compound precipitate when diluted into aqueous media?
A: "Solvent shock" describes the rapid precipitation of a compound when a concentrated solution in a strong organic solvent (like DMSO) is quickly diluted into a solvent in which it is poorly soluble (like an aqueous buffer).[13] This occurs because the solvent environment changes dramatically and abruptly from one that favors solubility (100% DMSO) to one that does not (e.g., >99% water). The compound molecules, suddenly finding themselves in a hostile aqueous environment, aggregate and crash out of the solution.[14] This is a common issue of kinetic solubility, where the compound doesn't have time to reach a stable, dissolved state in the new environment.[14]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A: The final concentration of DMSO in the assay medium should be kept as low as possible to prevent solvent-induced cytotoxicity or other off-target effects.[14]
-
General Guideline: A final DMSO concentration at or below 0.5% (v/v) is a widely accepted standard for most cell lines.[4][10][12] Some robust cell lines may tolerate up to 1%, but this is not universal.
-
Critical Validation Step: The tolerance to DMSO varies significantly between different cell types.[4] It is imperative to perform a solvent tolerance experiment for your specific cell line to determine the maximum concentration that does not impact cell viability or the biological endpoint being measured. Always include a vehicle control (medium with the same final DMSO concentration as your test samples) in your experiments.[11]
Section 2: Troubleshooting Guide for Compound Precipitation
This guide provides a systematic workflow for diagnosing and solving the most common solubility problems.
Problem: My compound precipitates, either immediately upon dilution or over time during incubation. What should I do?
A: Follow this systematic troubleshooting workflow. The goal is to find a set of conditions where the compound remains in solution for the entire duration of the experiment.
Caption: Troubleshooting workflow for compound precipitation.
Step 1: Optimize the Dilution Method Before changing concentrations, ensure your technique is optimal.
-
Pre-warm the Medium: Always pre-warm your aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).[15] Solubility is often temperature-dependent.
-
Vigorous Mixing: Add the DMSO stock solution dropwise or in small increments to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized areas of high concentration that can initiate precipitation.[16]
Step 2: Reduce the Final Compound Concentration The simplest solution is often to work below the compound's solubility limit.
-
Action: Perform a serial dilution of your compound in the final assay buffer to identify the highest concentration that remains clear.[14] You may need to adjust your experimental design to use lower, non-precipitating concentrations.
Step 3: Determine the Maximum Kinetic Solubility A solution that appears clear initially may precipitate over the course of an experiment (e.g., a 24- or 48-hour incubation).
-
Action: Prepare a full serial dilution of your compound in the final assay medium. Incubate the dilutions under the exact same conditions as your experiment (temperature, CO₂, duration). Visually inspect for precipitation at multiple time points (e.g., 0, 1, 4, 24 hours).[15] The highest concentration that remains precipitate-free for the entire duration is your maximum working concentration.
Step 4: Explore Advanced Solubilization Strategies If the maximum soluble concentration is still too low for your experimental needs, you must modify the formulation.
Section 3: Advanced Solubilization Strategies
When standard dilution from a DMSO stock is insufficient, these advanced methods can be employed.
Q: My compound's maximum soluble concentration in the assay medium is still too low. What are my next options?
A: You can fundamentally alter the properties of the solvent or the compound itself to improve solubility.
Strategy 1: pH Adjustment (Recommended First Advanced Step) This strategy leverages the acidic nature of the 4-hydroxy group. By increasing the pH of the solvent, we deprotonate the hydroxyl group, forming a much more water-soluble salt.[16][17]
-
Mechanism: In a basic environment (pH > pKa), the equilibrium shifts towards the ionized (phenolate) form, which has greatly enhanced aqueous solubility.
-
How to Implement:
-
Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in a dilute basic solution, such as 0.1 N NaOH. Use gentle warming or sonication to aid dissolution.
-
When preparing your working solutions, dilute this basic stock into your buffered cell culture medium. The buffering capacity of the medium will neutralize the small amount of base added, bringing the final pH into a physiologically compatible range (typically pH 7.2-7.4).
-
Crucial Control: Always verify the final pH of your highest concentration working solution to ensure it is within the acceptable range for your cells. Also, prepare your vehicle control by adding the same volume of 0.1 N NaOH to the medium to account for any effects of the pH shift or sodium ions.
-
Strategy 2: Use of Co-solvents A co-solvent is a water-miscible organic solvent that is added to the final aqueous medium to increase its overall solubilizing power.[4]
-
Mechanism: Co-solvents reduce the overall polarity of the aqueous medium, making it a more favorable environment for lipophilic compounds.
-
Common Co-solvents & Considerations:
| Co-Solvent | Typical Final Conc. Limit | Advantages | Disadvantages |
| Ethanol | ≤ 1% | Effective, readily available.[17] | Can be cytotoxic at higher concentrations.[12] |
| PEG-400 | ≤ 1% | Low toxicity, commonly used.[4] | Can be viscous. |
| Propylene Glycol | ≤ 1% | Good solubilizer.[4] | Cytotoxicity must be evaluated.[17] |
-
How to Implement:
-
Prepare your concentrated stock in 100% DMSO as usual.
-
When diluting into the final medium, you can add the co-solvent to the medium first or use a step-wise dilution approach.
-
Crucial Control: As with DMSO, you must determine the cytotoxic limit of any co-solvent on your specific cell line. Your vehicle control must contain the same final concentrations of both DMSO and the co-solvent.[17]
-
Strategy 3: Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are water-soluble.[7][18]
-
Mechanism: The cyclodextrin acts as a carrier, shielding the hydrophobic compound from the aqueous environment.[19]
-
Considerations: This is a more complex formulation approach. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) and the complexation efficiency depend on the specific compound. While effective, this may introduce a new variable into your experiment, as the cyclodextrin could potentially interact with cellular components.[11] This strategy is typically employed when others fail.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.[20][21]
Materials:
-
This compound (MW: 231.03 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tube (e.g., 1.5 mL)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 231.03 g/mol × 1000 mg/g = 2.31 mg
-
-
Weighing: Carefully weigh out 2.31 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in a 37°C water bath for 5-10 minutes or use a bath sonicator for brief intervals until the solution is completely clear. Visually inspect against a light source to ensure no solid particles remain.[4]
-
Storage: Store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[10][20]
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
This protocol is essential for identifying the highest reliable concentration for your experiments.[15]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (or assay buffer), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of pre-warmed medium to wells A2 through A12.
-
Prepare the highest desired concentration in well A1. For example, to make a 200 µM solution (with 2% DMSO, which is high and for testing purposes only), add 4 µL of the 10 mM stock to 196 µL of medium. Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A11. Do not add compound to well A12 (medium-only control).
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the full duration of your planned assay.
-
Observation: At regular intervals (e.g., 0, 1, 4, 24, 48 hours), carefully inspect each well for signs of precipitation (cloudiness, visible crystals, or a film on the bottom of the well). Viewing the plate under a light microscope can help detect fine precipitates.
-
Determine Limit: The highest concentration that remains completely clear for the entire incubation period is the maximum kinetic solubility limit for your compound under these specific assay conditions. Do not use concentrations at or above the point where precipitation is observed.[7]
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Pawar, P., & Vavia, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 4(4), 403-416.
- Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- Roy, S., et al. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing).
- BenchChem. (2025). Solubility of 4-(2,3-dimethylanilino)-2H-chromen-2-one in DMSO and other organic solvents.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 13-Dehydroxyindaconitine for Cell Assays.
- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Cayman Chemical. (2022). 4-Hydroxycoumarin - Product Information.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- BenchChem. (2025). Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers.
- BenchChem. (2025). Troubleshooting precipitation of methyl p-coumarate in cell culture media.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate.
- LookChem. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro.
- Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed.
- PubChem. (n.d.). 6-Chloro-4-hydroxycoumarin.
- Stanchev, S., et al. (n.d.). Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Derivatives. ResearchGate.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Reitti, M., et al. (2022). Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. PMC.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Henriksen, P. A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- CRISP Maastricht University. (2017). Preparation stock solution solid compound(s).
- Bircan, R. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Wikipedia. (n.d.). 4-Hydroxycoumarin.
- Pal, S., et al. (2025). Solvation dynamics of coumarin 153 in dimethylsulfoxide-water mixtures: Molecular dynamics simulations. ResearchGate.
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). PMC - PubMed Central.
Sources
- 1. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. crispmaastricht.nl [crispmaastricht.nl]
Validation & Comparative
A Comparative Analysis of the Anticoagulant Properties of 6,8-Dichloro-4-hydroxycoumarin and Warfarin
A Technical Guide for Researchers in Thrombosis and Hemostasis
In the landscape of anticoagulant research, the 4-hydroxycoumarin scaffold remains a cornerstone for the development of novel vitamin K antagonists. Warfarin, a long-established therapeutic agent, serves as a benchmark for anticoagulant efficacy. This guide provides a comparative overview of 6,8-dichloro-4-hydroxycoumarin and warfarin, delving into their shared mechanism of action, the potential influence of halogenation on anticoagulant activity, and the standardized methodologies for evaluating their effects on blood coagulation.
Introduction to 4-Hydroxycoumarin Anticoagulants
4-hydroxycoumarin and its derivatives are a major class of oral anticoagulants used in the management of thromboembolic disorders.[1] Warfarin, a synthetic derivative, has been a mainstay in clinical practice for decades.[2] The anticoagulant effect of these compounds is not immediate but develops over time as the synthesis of functional vitamin K-dependent clotting factors is inhibited.[3] The focus of this guide, this compound, represents a structural analog of the basic 4-hydroxycoumarin molecule, with the addition of two chlorine atoms to the benzene ring. The exploration of such halogenated derivatives is driven by the quest for compounds with potentially enhanced potency or modified pharmacokinetic profiles.[4]
Chemical Structures:
| Compound | Chemical Structure |
| Warfarin | |
| This compound |
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
Both this compound and warfarin exert their anticoagulant effects by targeting the vitamin K cycle.[4] Specifically, they act as potent inhibitors of the enzyme Vitamin K epoxide reductase (VKOR).[4] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues in several blood clotting factors, namely factors II (prothrombin), VII, IX, and X.[2] Without this post-translational modification, these clotting factors are synthesized but remain functionally inactive, leading to a significant impairment of the coagulation cascade.
The shared 4-hydroxycoumarin moiety is essential for this inhibitory activity. It is believed to mimic a transition state in the enzymatic reaction, thereby competitively inhibiting VKOR.
Caption: General workflow for in vitro evaluation of anticoagulant activity.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation, which involve factors VII, X, V, II, and fibrinogen. It is particularly sensitive to deficiencies in vitamin K-dependent factors.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time taken for a fibrin clot to form is measured.
Step-by-Step Protocol:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant in a 9:1 blood-to-anticoagulant ratio.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP and the PT reagent (a commercial preparation of thromboplastin and calcium chloride) to 37°C.
-
Assay Performance:
-
Pipette 100 µL of PPP into a pre-warmed cuvette.
-
Incubate for 3-5 minutes at 37°C.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot. This can be detected manually or using an automated coagulometer.
-
-
Data Interpretation: An increase in the prothrombin time compared to a control sample indicates inhibition of the extrinsic pathway.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation, involving factors XII, XI, IX, VIII, X, V, II, and fibrinogen.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is then measured.
Step-by-Step Protocol:
-
Blood Collection and Plasma Preparation: Follow steps 1 and 2 as described for the PT assay.
-
Incubation:
-
Pipette 100 µL of PPP into a pre-warmed cuvette.
-
Add 100 µL of the aPTT reagent (containing an activator and phospholipids) and incubate the mixture for a specified time (typically 3-5 minutes) at 37°C.
-
-
Assay Performance:
-
Add 100 µL of pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
-
-
Data Interpretation: A prolongation of the aPTT compared to a control sample signifies inhibition of the intrinsic pathway.
Conclusion and Future Directions
Both this compound and warfarin are expected to exhibit anticoagulant properties through the inhibition of Vitamin K epoxide reductase. The presence of chlorine atoms on the coumarin ring of this compound may influence its potency, though this remains to be experimentally verified through direct comparative studies. The PT and aPTT assays provide robust and standardized methods for quantifying the anticoagulant effects of these compounds.
To advance our understanding of the structure-activity relationship of halogenated 4-hydroxycoumarins, it is imperative that future research endeavors include direct, quantitative comparisons of compounds like this compound with established anticoagulants such as warfarin. Such studies will be invaluable for the rational design and development of next-generation oral anticoagulants.
References
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]
- Manolov, I., & Danchev, N. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(5), 246–252. [Link]
- Fasco, M. J., & Principe, L. M. (1982). Warfarin inhibition of vitamin K 2,3-epoxide reductase in rat liver microsomes. Journal of Biological Chemistry, 257(9), 4894–4901. [Link]
- O'Reilly, R. A., Aggeler, P. M., & Leong, L. S. (1964). Studies on the coumarin anticoagulant drugs: a comparison of the pharmacodynamics of dicumarol and warfarin in man.
- Taylor & Francis. (n.d.). 4-Hydroxycoumarins – Knowledge and References.
- Tunali, T., Yanardag, R., & Onaran, I. (2004). 6,7-Dihydroxy-3-phenylcoumarin inhibits thromboplastin induced disseminated intravascular coagulation.
- Brown, K. W., & MacMillan, R. L. (1964). A COMPARISON OF WARFARIN SODIUM AND BISHYDROXYCOUMARIN IN LONG-TERM ANTICOAGULANT THERAPY.
- Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation guide to warfarin therapy.
- Holford, N. H. (1986). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. Clinical pharmacokinetics, 11(6), 483–504. [Link]
- Kamal, A. H., Tefferi, A., & Pruthi, R. K. (2007). How to interpret and pursue an abnormal prothrombin time, activated partial thromboplastin time, and bleeding time in adults. Mayo Clinic proceedings, 82(7), 864–873. [Link]
- van Veen, J. J., & Makris, M. (2010). Three or four factor prothrombin complex concentrate for emergency anticoagulation reversal?. Blood transfusion = Trasfusione del sangue, 8(3), 147–150. [Link]
- Vo, K., & Gurney, D. (2022). Comparison of 3-factor versus 4-factor prothrombin complex concentrate for emergent warfarin reversal: a systematic review and meta-analysis. BMC emergency medicine, 22(1), 14. [Link]
- Rettie, A. E., & Tai, G. (2006). The pharmacogenomics of warfarin: closing in on personalized medicine. Molecular interventions, 6(4), 223–227. [Link]
- Battle, W. D., Capps, R. T., Orth, O. S., & Meyer, O. O. (1950). The effects of 4 hydroxycoumarin anticoagulant No. 63 upon the prothrombin time in dogs and human beings. The Journal of laboratory and clinical medicine, 35(1), 8–15. [Link]
- Watzke, H., & Lechner, K. (2016). Monitoring anticoagulation with argatroban in critically ill patients: activated partial thromboplastin time versus diluted thrombin time. Thrombosis and haemostasis, 116(6), 1180–1181. [Link]
- Favaloro, E. J., & Lippi, G. (2022). Activated Partial Thromboplastin Time and Prothrombin Time Mixing Studies: Current State of the Art. Seminars in thrombosis and hemostasis, 49(6), 571–579. [Link]
- Hermodson, M. A., Barker, W. M., & Link, K. P. (1971). Studies on the 4-hydroxycoumarins. Synthesis of the metabolites and some other derivatives of warfarin. Journal of medicinal chemistry, 14(2), 167–169. [Link]
- Murray, R. D. H., Méndez, J., & Brown, S. A. (1982).
- Shapiro, S. (1951). Clinical Experiences with 4-Hydroxycoumarin Anticoagulant No. 63 and the Antagonistic Effect of Menadione and Vitamin K 1.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6,8-Dichloro-4-hydroxycoumarin by NMR and IR Spectroscopy
This guide provides an in-depth analysis and experimental framework for the structural validation of 6,8-dichloro-4-hydroxycoumarin, a key intermediate in the synthesis of various biologically active compounds.[1] We will objectively compare expected versus experimental spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, offering field-proven insights into the causality behind experimental choices and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require robust and self-validating methods for structural elucidation.
The Imperative of Structural Validation & The Coumarin Question
In synthetic chemistry and drug development, unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. For derivatives of 4-hydroxycoumarin, this process requires careful consideration of their potential for keto-enol tautomerism.[2] These compounds can theoretically exist in equilibrium between the 4-hydroxy-2-chromenone (enol) form and the 2,4-chromandione (keto) form. However, extensive spectroscopic studies have demonstrated that in solution, the 4-hydroxy-2-chromenone tautomer is overwhelmingly predominant, a critical fact that informs our entire analytical approach.[2][3][4] This guide will proceed with the validation of this specific tautomeric form.
Experimental Design & Rationale
The validation workflow is designed as a self-validating system, where data from multiple, independent spectroscopic techniques converge to support a single structural hypothesis.
Caption: Structure with atom numbering for NMR assignments.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will shift the aromatic protons downfield (to a higher ppm value). [5] Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~5.7 - 6.0 | Singlet (s) | 1H | Vinylic proton on the pyrone ring, adjacent to a quaternary carbon (C4) and a carbonyl group (C2). Unsplit. |
| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H | Aromatic proton ortho to the lactone oxygen and meta to H-7. Split by H-7 (small meta coupling, J ≈ 2-3 Hz). |
| H-7 | ~7.5 - 7.7 | Doublet (d) | 1H | Aromatic proton ortho to a chlorine atom and meta to H-5. Split by H-5 (small meta coupling, J ≈ 2-3 Hz). |
| 4-OH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | Acidic hydroxyl proton, often broad due to chemical exchange. Its chemical shift is highly dependent on concentration and temperature. [6] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbonyl carbons and those bonded to electronegative atoms appearing furthest downfield. [7][8] Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~160 - 162 | Lactone carbonyl carbon, highly deshielded. |
| C-3 | ~95 - 100 | Vinylic carbon adjacent to two deshielding carbons (C2 and C4). |
| C-4 | ~163 - 165 | Enolic carbon bonded to the hydroxyl group, highly deshielded. |
| C-4a | ~115 - 118 | Aromatic carbon at the ring junction. |
| C-5 | ~126 - 128 | Aromatic CH carbon. |
| C-6 | ~128 - 130 | Aromatic carbon directly bonded to an electronegative chlorine atom. |
| C-7 | ~123 - 125 | Aromatic CH carbon. |
| C-8 | ~120 - 122 | Aromatic carbon directly bonded to an electronegative chlorine atom. |
| C-8a | ~148 - 150 | Aromatic carbon bonded to the lactone oxygen. |
IR Spectral Analysis
The IR spectrum confirms the presence of the key functional groups that define the molecule's identity. Each absorption band corresponds to a specific molecular vibration. [9][10] Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Appearance | Vibrational Mode |
| O-H (hydroxyl) | 3300 - 3000 | Strong, Broad | O-H Stretch (H-bonded) |
| C-H (aromatic) | 3100 - 3000 | Medium, Sharp | C-H Stretch |
| C=O (lactone) | 1730 - 1680 | Very Strong, Sharp | C=O Stretch |
| C=C (aromatic/pyrone) | 1620 - 1450 | Medium to Strong (multiple bands) | C=C Ring Stretch |
| C-O (enol/ether) | 1300 - 1100 | Strong | C-O Stretch |
| C-Cl (chloro-aromatic) | 850 - 750 | Medium to Strong | C-Cl Stretch |
The region below 1400 cm⁻¹ is known as the fingerprint region. [11]While complex, the unique pattern of bands here serves as a holistic identifier for the entire molecule when compared against a known standard.
Comparison with Alternative Analytical Techniques
While NMR and IR are primary tools, their findings can be powerfully supplemented by other methods for absolute confirmation.
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight. For this compound (C₉H₄Cl₂O₃), high-resolution mass spectrometry (HRMS) would confirm the molecular mass of 231.03 g/mol . [12]Furthermore, the characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for ³⁵Cl/³⁷Cl) would result in a distinctive M, M+2, and M+4 pattern, providing definitive evidence for the presence of two chlorine atoms.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of every atom in the solid state. [13] NMR and IR spectroscopy, however, remain the most accessible, rapid, and information-rich techniques for routine structural validation in the research laboratory.
Conclusion
The structural validation of this compound is achieved through a logical, multi-faceted approach. The ¹H NMR spectrum confirms the proton count and their relative positions, the ¹³C NMR spectrum maps the complete carbon skeleton, and the IR spectrum verifies the presence of all key functional groups. The congruence between the predicted data, based on established chemical principles, and the experimental results provides a high degree of confidence in the assigned structure. This guide outlines a robust, self-validating methodology that upholds the principles of scientific accuracy and serves as a reliable framework for the characterization of related coumarin derivatives.
References
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto-enol tautomerism, NMR spectra, and H-D exchange of 4-hydroxycoumarins. Ingenta Connect.
- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto-enol tautomerism, NMR spectra, and H-D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry.
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Molecules, 8(1), 185-222.
- Özdemir, N., Gökçe, M., & Alpaslan, Y. B. (2015). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 20(10), 18726-18742. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.
- S. H., & Kumar, S. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 22-26.
- LibreTexts. (2021). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
- University College London. (n.d.). Chemical shifts.
- Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Kostova, I. (2007). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Synthesis, 4(4), 377-401. [Link]
- LibreTexts. (2021). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. jchps.com [jchps.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Hydroxycoumarin: A Guide for Researchers
4-Hydroxycoumarin stands as a cornerstone scaffold in medicinal chemistry, most notably as the precursor to a class of vital anticoagulant drugs, including warfarin. Its deceptively simple structure belies a rich and varied synthetic landscape. For researchers and professionals in drug development, selecting the optimal synthetic route is a critical decision, balancing factors of yield, purity, scalability, and environmental impact. This guide provides an in-depth comparative analysis of the most prominent synthetic pathways to 4-hydroxycoumarin, offering experimental insights and data to inform this crucial choice.
Introduction: The Significance of 4-Hydroxycoumarin
The 4-hydroxycoumarin nucleus is a privileged structure in drug discovery.[1] Beyond its well-established role in anticoagulants that function as vitamin K antagonists, its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anti-inflammatory, anti-viral, and anti-cancer properties.[1][2] This broad utility underscores the continued importance of efficient and robust methods for its synthesis.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 4-hydroxycoumarin is primarily achieved through a few classical name reactions and their modern variations. This guide will dissect and compare the following key approaches:
-
The Pechmann Condensation and Related Reactions from Phenols
-
Synthesis from o-Hydroxyacetophenones
-
The Perkin Reaction Pathway
The Pechmann Condensation and its Analogs: The Workhorse Route
The Pechmann condensation is a widely applied method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester or a suitable carboxylic acid under acidic conditions.[3][4] For the synthesis of 4-hydroxycoumarin, this typically involves the condensation of phenol with malonic acid or its derivatives.
Reaction Principle: The core of this method lies in the acid-catalyzed acylation of the phenol followed by an intramolecular cyclization and dehydration to form the coumarin ring.
Mechanism of Pechmann Condensation for 4-Hydroxycoumarin:
Caption: Synthesis of 4-hydroxycoumarin from o-hydroxyacetophenone.
Experimental Protocol:
A typical procedure involves the use of sodium hydride as a base in an anhydrous solvent like toluene or xylene. [5]
-
To a suspension of sodium hydride (1.1 eq) in anhydrous toluene, add a solution of o-hydroxyacetophenone (1.0 eq) dropwise at room temperature.
-
After the initial reaction subsides, add diethyl carbonate (1.1 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and cautiously quench with a proton source (e.g., dilute acid).
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Advantages:
-
High Yields: This method can provide nearly quantitative yields under optimal conditions. [6]* Regioselectivity: The starting material ensures the formation of the desired coumarin isomer.
Disadvantages:
-
Strong Base: The use of sodium hydride requires careful handling and anhydrous conditions.
-
Starting Material Availability: The availability and cost of substituted o-hydroxyacetophenones can be a limiting factor.
The Perkin Reaction: A Classical but Less Direct Route
While the Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, its application to generate coumarins involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride in the presence of the corresponding carboxylate salt. [7][8]For unsubstituted coumarin, this would involve salicylaldehyde and acetic anhydride. The direct synthesis of 4-hydroxycoumarin via a standard Perkin reaction is not a common or direct approach. However, derivatives of 4-hydroxycoumarin can be accessed through modifications of this reaction. The mechanism generally involves the formation of an enolate from the anhydride, which then adds to the aldehyde. [9][10] Given its indirect nature for the target molecule, a detailed protocol is omitted in favor of the more direct and efficient methods described above.
Comparative Data Summary
The following table provides a comparative overview of the key performance indicators for the primary synthetic routes to 4-hydroxycoumarin.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages |
| Pechmann Condensation | Phenol, Malonic Acid | ZnCl₂/POCl₃ | Several hours | 65-75 | 64 [2] | Versatile, good yields | Harsh conditions, potential byproducts |
| Pechmann (Meldrum's Acid) | Phenol, Meldrum's Acid | Eaton's Reagent/PPA | 3-4 hours (cyclization) | 70-100 | 60-75 [11] | Greener, good yields | Requires two steps |
| From o-Hydroxyacetophenone | o-Hydroxyacetophenone, Diethyl Carbonate | NaH | Several hours | Reflux | Up to quantitative [6] | High yields, regioselective | Requires strong base, anhydrous conditions |
Conclusion and Recommendations
The choice of synthetic route to 4-hydroxycoumarin is contingent upon the specific needs of the researcher and the project.
-
For versatility and general applicability , the Pechmann condensation remains a robust and reliable method, particularly when starting from readily available phenols.
-
For high-yield and regioselective synthesis , the route from o-hydroxyacetophenone is often superior, provided the starting material is accessible and the handling of strong bases is not a concern.
-
For a greener approach , the use of Meldrum's acid in a modified Pechmann condensation offers a more environmentally benign alternative, avoiding some of the harsher reagents of the classical method.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate and efficient synthetic strategy for the preparation of this important heterocyclic scaffold.
References
- Yoda, J., Djandé, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- (2013).
- Abdou, W. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A. [Link]
- Wikipedia. (n.d.).
- Yoda, J., Djandé, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Semantic Scholar. [Link]
- (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
- (2017).
- (2008).
- (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
- (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
- (1949). Synthesis of 4-hydroxycoumarins.
- (2015). Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare. [Link]
- (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
- (n.d.). Perkin Reaction Mechanism.
- (2022). Perkin Reaction: Definition & Mechanism. Study.com. [Link]
- (n.d.). Facile Synthesis of 4-Hydroxycoumarin. Scribd. [Link]
- (n.d.).
- (2023).
- (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
- (2012).
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions. [Link]
- (2015). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules. [Link]
- (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- (2011). Basic mechanism behind Perkin Reaction by AKG. YouTube. [Link]
- (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- (2017). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst.
- (2013). Mechanism of the Pechmann Reaction: A Theoretical Study.
- (2025). (PDF) Synthesis of coumarin by Pechman reaction -A Review.
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. sciepub.com [sciepub.com]
- 6. ias.ac.in [ias.ac.in]
- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 8. organicreactions.org [organicreactions.org]
- 9. sciforum.net [sciforum.net]
- 10. Perkin Reaction: Definition & Mechanism - Lesson | Study.com [study.com]
- 11. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated 4-Hydroxycoumarins
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of halogenated 4-hydroxycoumarin derivatives, a critical class of anticoagulants. We will delve into their mechanism of action, explore the structure-activity relationships (SAR) governed by halogenation, and provide detailed experimental protocols to empower your research.
The 4-Hydroxycoumarin Scaffold: A Foundation for Anticoagulant Activity
The 4-hydroxycoumarin core is the foundational structure for a major class of oral anticoagulants, including the well-known drug warfarin.[1] These compounds exert their therapeutic effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors (II, VII, IX, and X), thereby reducing their biological activity and producing an anticoagulant effect.[3] While the 4-hydroxycoumarin moiety is essential, substitutions on this scaffold are critical for potent anticoagulant activity.[1]
Mechanism of Action: The Vitamin K Cycle and VKOR Inhibition
The vitamin K cycle is a vital process for blood coagulation. Vitamin K hydroquinone, the reduced form of vitamin K, acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins. This carboxylation is essential for their ability to bind calcium and participate in the coagulation cascade. During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the cycle to continue, Vitamin K epoxide reductase (VKOR) must reduce vitamin K epoxide back to vitamin K, which is then further reduced to vitamin K hydroquinone. 4-hydroxycoumarin anticoagulants act as competitive inhibitors of VKOR, preventing the regeneration of reduced vitamin K and leading to the production of under-carboxylated, inactive clotting factors.[4]
Caption: The Vitamin K cycle and the inhibitory action of 4-hydroxycoumarins on Vitamin K epoxide reductase (VKOR).
The Influence of Halogenation on Anticoagulant Potency: A Comparative Analysis
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the 4-hydroxycoumarin scaffold can significantly modulate anticoagulant activity. The nature of the halogen, its position on the aromatic ring, and its electronic properties all contribute to the overall potency of the derivative.
Key Structure-Activity Relationship Principles:
-
Position of Halogenation: Substitution on the coumarin nucleus, particularly at the 6-position, has been shown to influence anticoagulant activity. For instance, a study comparing 6-chloro- and 6-bromowarfarin found that the 6-chloro derivative exhibited greater potency.[5] This suggests that both the electronegativity and the size of the halogen at this position are critical determinants of activity.
-
Halogenation on Phenyl Substituents: For 4-hydroxycoumarins with a phenyl group at the 3-position (e.g., warfarin analogues), halogenation on this phenyl ring is a common strategy to enhance activity. A chlorine atom at the para-position of the aromatic ring has been reported to lead to potent anticoagulant activity compared to other substituents.[1][2] This highlights the importance of electronic effects and potential interactions with the enzyme's active site.
-
Lipophilicity and Bioavailability: Halogenation generally increases the lipophilicity of a molecule. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn affect its overall in vivo efficacy. A balance must be struck, as excessive lipophilicity can lead to poor solubility and unfavorable pharmacokinetic profiles.
Comparative Data of Halogenated 4-Hydroxycoumarins
| Compound/Substitution | Halogen | Position | Observed Anticoagulant Activity | Data Type | Reference(s) |
| 6-Chlorowarfarin | Chlorine | 6 | More potent than 6-bromowarfarin | In vivo (rabbits) | [5] |
| 6-Bromowarfarin | Bromine | 6 | Less potent than 6-chlorowarfarin | In vivo (rabbits) | [5] |
| 3-(p-Chlorophenyl) derivative | Chlorine | para on phenyl | Potent anticoagulant activity | In vivo | [1][2] |
| 6-Bromo-4-hydroxycoumarin | Bromine | 6 | Significant anticoagulant effect | In vitro | [2] |
| 4-(3-bromo-phenyl)-...-3-yl) | Bromine | meta on phenyl | Higher anticoagulant activity than warfarin | In vivo (mice) | [6] |
This compiled data underscores that chloro- and bromo-substitutions can enhance anticoagulant activity, with the specific position of the halogen playing a crucial role.
Experimental Protocols for Assessing Anticoagulant Activity
To facilitate your research and enable robust comparisons, we provide detailed, step-by-step methodologies for two key assays used to evaluate the anticoagulant activity of 4-hydroxycoumarin derivatives.
Prothrombin Time (PT) Assay
The prothrombin time (PT) assay is a fundamental in vitro test that measures the time it takes for blood plasma to clot after the addition of thromboplastin and calcium. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on the vitamin K-dependent clotting factors.
Principle: In the presence of an effective 4-hydroxycoumarin anticoagulant, the levels of active clotting factors II, VII, and X are reduced, leading to a prolonged prothrombin time.
Step-by-Step Protocol:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate as an anticoagulant (typically a blue-top tube). The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent and Sample Preparation: Pre-warm the thromboplastin reagent (containing tissue factor and phospholipids) and the plasma sample to 37°C.
-
Clotting Initiation: Add a specific volume of the pre-warmed thromboplastin reagent to the plasma sample.
-
Time Measurement: Immediately upon the addition of the thromboplastin reagent, start a timer.
-
Clot Detection: Observe the sample for the formation of a fibrin clot. The time from the addition of the reagent to the formation of the clot is the prothrombin time, measured in seconds. This can be done manually or using an automated coagulometer.
-
Data Analysis: Compare the prothrombin time of the plasma treated with the test compound to that of a control plasma (treated with vehicle) and a reference standard like warfarin.
Caption: A simplified workflow for the Prothrombin Time (PT) assay.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the VKOR enzyme. It provides a more mechanistic understanding of the anticoagulant activity.
Principle: The assay quantifies the conversion of vitamin K epoxide to vitamin K, a reaction catalyzed by VKOR. The inhibition of this reaction by a test compound is measured and used to determine its inhibitory potency (e.g., IC50 value).
Step-by-Step Protocol (HPLC-Based Method):
-
Enzyme Source: Prepare microsomes from cells overexpressing VKOR or use a purified VKOR preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing a reducing agent such as dithiothreitol (DTT).
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture containing the enzyme source and pre-incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate, vitamin K epoxide.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of isopropanol and hexane.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper hexane layer containing the lipids (vitamin K and vitamin K epoxide).
-
Sample Preparation for HPLC: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase (e.g., methanol).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the vitamin K and vitamin K epoxide.
-
Data Analysis: Quantify the amount of vitamin K produced by measuring the peak area and comparing it to a standard curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The halogenation of the 4-hydroxycoumarin scaffold is a powerful strategy for modulating anticoagulant activity. The existing data strongly suggests that the type and position of the halogen significantly impact potency, with chloro- and bromo-substitutions often leading to enhanced effects. The provided experimental protocols offer robust methods for evaluating and comparing the anticoagulant efficacy of novel halogenated derivatives.
Future research should focus on systematic studies that directly compare a wide range of halogenated 4-hydroxycoumarins (including fluoro- and iodo-derivatives) to provide a more complete quantitative structure-activity relationship. Such studies will be invaluable for the rational design of new, more potent, and safer anticoagulant drugs.
References
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- The anticoagulant activity of some selected warfarin analogues. (1987). Journal of Pharmacy and Pharmacology. URL
- Therapeutic Effects of Coumarins with Different Substitution P
- [Effect of anticoagulants of the 4-hydroxycoumarin derivative group on aminotransferase activity in vitro and in vivo]. (1980). Folia Medica Cracoviensia. URL
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). Molecules. URL
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2016). Jordan Journal of Biological Sciences. URL
- In vitro metabolism of a new 4-hydroxycoumarin anticoagulant. Structure of an unusual metabolite. (1977). Journal of Medicinal Chemistry. URL
- Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Deriv
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2019). Arabian Journal of Chemistry. URL
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (2021). Molecules. URL
- Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. (2006). Archiv der Pharmazie. URL
- Novel 4-hydroxycoumarin anticoagulants active against resistant rats. (1975).
- Synthesis and Vasorelaxant and Platelet Antiaggregatory Activities of a New Series of 6-Halo-3-phenylcoumarins. (2018).
- SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. (2001). The Journal of Organic Chemistry. URL
- The progress of prothrombin time measurement. (2009).
- Prothrombin Time: Reference Range, Interpretation, Collection and Panels. (2021). Medscape. URL
- Chiral Anticoagulants Drugs Based on Coumarin. (2021). Aditum Journal of Clinical and Biomedical Research. URL
- Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Deriv
- PT (Prothrombin Time) and INR. (n.d.). MLabs. URL
- Laboratory Measurement of the Anticoagulant Activity of the Non–Vitamin K Oral Anticoagulants. (2013).
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The anticoagulant activity of some selected warfarin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
A Researcher's Guide to In Silico Bioactivity Prediction for Novel Coumarin Derivatives
In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity of novel compounds is paramount. This is particularly true for privileged scaffolds like coumarin, a versatile heterocyclic compound found in numerous natural and synthetic molecules with a wide array of pharmacological properties.[1][2][3][4][5] This guide provides an in-depth comparison of leading in silico methodologies for predicting the bioactivity of novel coumarin derivatives, offering a blend of theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.
The journey from a promising coumarin scaffold to a viable drug candidate is fraught with challenges, including the need to navigate vast chemical spaces efficiently.[6] Computational methods have emerged as indispensable tools in this process, enabling the prediction of bioactivity and pharmacokinetic properties, thereby reducing late-stage failures and accelerating discovery timelines.[6][7]
Comparative Analysis of In Silico Predictive Models
The prediction of a coumarin derivative's bioactivity hinges on understanding its interaction with biological targets. Several computational techniques can be employed, each with its own strengths and ideal applications.
1. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a cornerstone of predictive toxicology and pharmacology. It is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[8][9] For coumarin derivatives, QSAR models can effectively predict activities ranging from antioxidant to anticancer and antimicrobial.[3][8][10]
Causality Behind QSAR: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of coumarin derivatives with known activities, QSAR models can identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern their bioactivity.[8][10] This allows for the prediction of activity for new, untested coumarin analogues.[10][11][12]
Experimental Protocol: Building a Predictive QSAR Model for Coumarin Derivatives
-
Data Set Preparation:
-
Compile a dataset of coumarin derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Ensure the data is curated and consistent. For instance, a study on coumarin derivatives as α-glucosidase inhibitors utilized a dataset of 116 compounds.[13]
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This division is crucial for validating the model's predictive power.[8]
-
-
Molecular Descriptor Calculation:
-
For each coumarin derivative in the dataset, calculate a wide range of molecular descriptors. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area).
-
Software such as DRAGON and Molinspiration are commonly used for this purpose.[10][14]
-
-
Model Development:
-
Employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model using the training set.[9][10]
-
The goal is to create a mathematical equation that correlates the calculated descriptors with the observed biological activity.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness.
-
External Validation: Use the independent test set to evaluate the model's ability to predict the activity of compounds it has not seen before. A high correlation coefficient (R²) and a low root mean square error (RMSE) for the test set indicate a reliable model.[10]
-
2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] In the context of coumarin derivatives, docking is used to predict how these compounds will bind to the active site of a target protein, providing insights into their mechanism of action and potential efficacy.[15][16][17]
Causality Behind Molecular Docking: The principle behind molecular docking is to find the lowest energy conformation of the ligand-protein complex. This is achieved by sampling a large number of possible orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.[15] The resulting docking score can be used to rank and prioritize compounds for further experimental testing.[18]
Experimental Protocol: Molecular Docking of a Novel Coumarin Derivative
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein (receptor), typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structure of the novel coumarin derivative (ligand) and optimize its geometry. Software like Schrödinger's LigPrep can be used for this purpose.[16]
-
-
Binding Site Identification:
-
Identify the active site of the protein. This can be done based on experimental data or by using computational tools to predict potential binding pockets.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to place the coumarin derivative into the defined binding site. The program will explore various conformations and orientations of the ligand.
-
The interaction between the ligand and the protein is evaluated using a scoring function, which provides a numerical score representing the predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the coumarin derivative and the protein.
-
This analysis can provide valuable insights for optimizing the ligand's structure to improve its binding affinity and selectivity.[18]
-
3. Pharmacophore Modeling
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential structural features of coumarin derivatives that are responsible for their biological activity.[13][19]
Causality Behind Pharmacophore Modeling: This method identifies the common spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) in a set of active molecules.[13] This "pharmacophore hypothesis" can then be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.[20]
Experimental Protocol: Pharmacophore-Based Virtual Screening for Novel Coumarin Analogues
-
Pharmacophore Model Generation:
-
Select a set of known active coumarin derivatives with diverse structures.
-
Use software like Phase or Catalyst to generate pharmacophore models based on the common features of these active compounds.[13]
-
The generated models will consist of a 3D arrangement of pharmacophoric features.
-
-
Model Validation:
-
Validate the best pharmacophore model by using it to screen a database containing both active and inactive compounds. A good model should be able to distinguish between the two.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search a large database of compounds (e.g., PubChem, ZINC).
-
The screening will identify compounds that match the pharmacophoric features of the model.
-
-
Hit Filtering and Optimization:
-
The identified "hits" can be further filtered based on drug-likeness properties and subjected to molecular docking studies to refine the selection.[20]
-
This process can lead to the identification of novel coumarin scaffolds with predicted biological activity.
-
Data Presentation: A Comparative Overview of In Silico Methods
| Method | Principle | Application for Coumarins | Strengths | Limitations |
| QSAR | Correlates chemical structure with biological activity.[8] | Predicting antioxidant, anticancer, and antimicrobial activities.[3][10] | High-throughput prediction, identifies key structural features. | Requires a large and diverse dataset of known active compounds. |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein.[15] | Understanding the mechanism of action, predicting binding affinity to specific targets.[16] | Provides detailed insights into ligand-protein interactions, useful for lead optimization. | Scoring functions can be inaccurate, receptor flexibility is often simplified. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features for activity.[13] | Virtual screening for novel active coumarin derivatives, lead hopping.[20] | Can screen very large databases quickly, identifies novel scaffolds. | Relies on a good set of known active compounds, can be too abstract. |
ADMET Prediction: A Critical Step in Drug Discovery
Beyond predicting bioactivity, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel coumarin derivatives.[7][21] Poor ADMET profiles are a major cause of drug candidate failure in clinical trials.[22] In silico ADMET prediction tools can provide early warnings about potential liabilities, allowing for the optimization of compounds at an early stage.[7][23]
Commonly Used In Silico ADMET Prediction Tools:
-
QikProp (Schrödinger): Predicts a wide range of pharmaceutically relevant properties.[24]
-
ADMET Predictor (Simulations Plus): Uses machine learning models to predict ADMET properties.[23]
-
pkCSM: A web server for predicting pharmacokinetic properties of small molecules.[23]
-
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
Visualizing the Workflow: From Concept to Candidate
The following diagram illustrates a typical in silico workflow for the discovery of novel bioactive coumarin derivatives.
Caption: In silico drug discovery workflow for novel coumarin derivatives.
Conclusion: An Integrated Approach for Success
The in silico prediction of bioactivity for novel coumarin derivatives is a powerful strategy to accelerate drug discovery. No single method is universally superior; rather, an integrated approach that leverages the strengths of QSAR, molecular docking, and pharmacophore modeling will yield the most reliable predictions. By combining these predictive models with early-stage ADMET profiling, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the likelihood of success in developing novel coumarin-based therapeutics. The continual evolution of computational methods, including the rise of deep learning, promises to further enhance the accuracy and speed of these predictions.[25][26][27]
References
- A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. (2023). World Journal of Pharmaceutical Science and Research, 2(6). [Link]
- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). IntechOpen. [Link]
- Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. (n.d.). KUEY. [Link]
- A Comprehensive Review on Coumarin Deriv
- In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022). Biointerface Research in Applied Chemistry, 12(5). [Link]
- Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI. [Link]
- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu
- Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. (2018). Molecules, 23(10). [Link]
- Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2024).
- Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery, 5(7). [Link]
- 3D QSAR Studies of Coumarin Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol. (2013). Universal Journal of Chemistry, 1(2). [Link]
- How do you predict ADMET properties of drug candid
- Chemoinformatics and its Bioactivity Prediction in Drug Discovery. (2022). Journal of Computer Science & Systems Biology, 15(5). [Link]
- Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies. (2020). ACS Omega, 5(50). [Link]
- ADMET prediction. (n.d.). Fiveable. [Link]
- A QSAR Model for in Silico Screening of MAO-A Inhibitors. Prediction, Synthesis, and Biological Assay of Novel Coumarins. (2007). Journal of Medicinal Chemistry, 50(23). [Link]
- Open Source Molecular Modeling. (2013). PeerJ. [Link]
- Open Source Molecular Modeling. (n.d.). GitHub. [Link]
- Monte Carlo Method Based QSAR Modeling of Coumarin Derivates as Potent HIV-1 Integrase Inhibitors and Molecular Docking Studie. (2014).
- QSAR models for antioxidant activity of new coumarin derivatives. (2015). Bioorganic & Medicinal Chemistry, 23(13). [Link]
- Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives. (2022). Frontiers in Chemistry, 10. [Link]
- Molecular Docking Studies of Coumarin Derivatives as DPPIV Inhibitors and Anti-Diabetic Agents: Towards Novel Approaches in Drug Discovery. (2023). International Journal of Research and Development in Pharmacy & Life Sciences, 12(4). [Link]
- Computational Intelligence Methods for ADMET Prediction. (n.d.).
- The Top 10 Software for QSAR Analysis. (n.d.). Pars Silico. [Link]
- Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. (2022). Molecules, 27(19). [Link]
- Directory of in silico Drug Design tools. (n.d.).
- ADMET Predictions. (n.d.). Deep Origin. [Link]
- Molinspiration Cheminformatics. (n.d.).
- Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (2023). Pharmaceuticals, 16(10). [Link]
- Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. (2023). Progress in Chemical and Biochemical Research, 6(3). [Link]
- Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. (2023). Future Medicinal Chemistry, 15(19). [Link]
- Design, synthesis, molecular docking study and molecular dynamics simulation of new coumarin-pyrimidine hybrid compounds having anticancer and antidiabetic activity. (2022). RSC Advances, 12(23). [Link]
- QSAR models for antioxidant activity of new coumarin derivatives. (2015).
- Synthesis and In Silico Studies of C-4 Substituted Coumarin Analogues as Anticancer Agents. (2021). Current Computer-Aided Drug Design, 17(4). [Link]
- In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023). PeerJ. [Link]
- Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method. (2020). Molecular Biology Reports, 47(2). [Link]
- A Pharmacophore modeling hypothesis of FDA approved compounds along selected features and distances. (n.d.).
- Design, synthesis and in silico pharmacokinetic studies of some coumarin analogues. (2011). Journal of Chemical and Pharmaceutical Research, 3(2). [Link]
- Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study. (2023). Journal of Biomolecular Structure and Dynamics, 41(1). [Link]
- Design, synthesis and in silico pharmacokinetic studies of some coumarin analogues. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Trends in In Silico Approaches to the Prediction of Biologically Active Peptides in Meat and Meat Products as an Important Factor for Preventing Food-Related Chronic Diseases. (2021). Molecules, 26(23). [Link]
- Open3DQSAR: A new open-source software aimed at high-throughput chemometric analysis of molecular interaction fields. (2011).
- Computational/in silico methods in drug target and lead prediction. (2021).
- In silico validation of coumarin derivatives as potential inhibitors against Main Protease, NSP10/NSP16-Methyltransferase, Phosphatase and Endoribonuclease of SARS CoV-2. (2020).
- Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. (2024). Preprints.org. [Link]
- A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties. (2023). Molecules, 28(15). [Link]
- Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. (2022). ACS Omega, 7(32). [Link]
- In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (2021). Molecules, 26(18). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. kuey.net [kuey.net]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aurlide.fi [aurlide.fi]
- 8. Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QSAR models for antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molinspiration Cheminformatics [molinspiration.com]
- 15. omicsonline.org [omicsonline.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Frontiers | Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives [frontiersin.org]
- 18. pcbiochemres.com [pcbiochemres.com]
- 19. jocpr.com [jocpr.com]
- 20. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. longdom.org [longdom.org]
- 23. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 24. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. pubs.aip.org [pubs.aip.org]
- 27. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Antimicrobial Landscape of 4-Hydroxycoumarin Derivatives
Abstract
The 4-hydroxycoumarin scaffold, a cornerstone of anticoagulant therapy, has garnered significant attention for its versatile pharmacological profile, including potent antimicrobial activities. The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and 4-hydroxycoumarin derivatives have emerged as a promising frontier. This guide provides a comparative analysis of the antimicrobial efficacy of various classes of these derivatives. We will dissect the structure-activity relationships that govern their biological function, present collated experimental data, and provide a robust, field-tested protocol for evaluating antimicrobial potency. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and contribute to this evolving area of medicinal chemistry.
The 4-Hydroxycoumarin Core: A Privileged Scaffold in Drug Discovery
Coumarins, or 2H-1-benzopyran-2-ones, represent a large family of naturally occurring and synthetic phenolic compounds formed by the fusion of a benzene and an α-pyrone ring.[1] Within this family, the 4-hydroxycoumarin moiety is a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. Its fame is largely rooted in the discovery of dicoumarol and the subsequent development of warfarin, which revolutionized anticoagulant therapy.[2] However, the unique electronic and structural features of this scaffold also make it an excellent starting point for developing agents against microbial pathogens.[2][3] The reactivity of the C3 position and the hydroxyl group at C4 allows for extensive chemical modification, leading to a vast library of derivatives with diverse biological properties.[4][5]
Mechanism of Antimicrobial Action: Targeting Bacterial Vital Functions
While the anticoagulant mechanism involving the inhibition of Vitamin K epoxide reductase is well-understood, the antimicrobial modes of action for 4-hydroxycoumarin derivatives are more varied and still under investigation. Evidence from molecular docking and enzymatic assays suggests that a primary bacterial target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
Specifically, the B subunit of DNA gyrase (GyrB) has been identified as a key binding site.[6] By inhibiting the ATPase activity of GyrB, these compounds prevent the negative supercoiling of bacterial DNA, leading to a cascade of events that culminates in bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the A subunit, offering a potential avenue to combat existing resistance.
A Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of 4-hydroxycoumarin derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. We will compare several key classes of derivatives based on available experimental data.
Biscoumarins: The Power of Dimerization
One of the most widely studied classes are the biscoumarins, typically synthesized via the condensation of 4-hydroxycoumarin with various aldehydes.[4][5] These dimeric structures, such as the 3,3'-(arylmethylene)bis(4-hydroxycoumarin) series, have consistently demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[7]
-
Gram-Positive Potency: Many biscoumarin derivatives exhibit potent inhibition of Staphylococcus aureus and Bacillus subtilis. For example, 3,3'-(5-bromo-2-hydroxybenzylidene)bis(4-hydroxycoumarin) showed a remarkable zone of inhibition of 34.5 mm against S. aureus.[7]
-
Gram-Negative Resistance: A recurring observation is the general lack of activity of these compounds against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[4][5][7] This is likely attributable to the complex outer membrane of Gram-negative bacteria, which acts as an efficient permeability barrier.
-
Substituent Effects: The nature of the substituent on the bridging aryl ring is critical. Electron-withdrawing groups (e.g., halogens like bromine) and hydroxyl groups on the phenyl ring tend to enhance antibacterial activity.[7]
Schiff Base and Hydrazide Derivatives
Incorporating Schiff base (imine) and hydrazide moieties has been a successful strategy for generating novel derivatives with a broad spectrum of activity. A series of compounds derived from N'-[(E)-(substituted-phenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide showed significant inhibitory potential against both Gram-positive and Gram-negative bacterial strains.[1] This suggests that the introduction of these nitrogen-containing functionalities may improve cell wall penetration or introduce new binding interactions with bacterial targets.
Azo-Coumarin Derivatives
The introduction of an azo (–N=N–) group at the C3 position creates intensely colored compounds that also possess biological activity. Studies on these derivatives have shown that they can inhibit the growth of E. coli and S. aureus effectively.[8] Specifically, derivatives with chloro and nitro substitutions on the appended aniline ring demonstrated excellent activity, comparable to the standard ciprofloxacin in some cases.[8] This highlights a promising synthetic route for developing potent antibacterial agents.
Heteroaryl Hybrids
Hybrid molecules that link the 4-hydroxycoumarin scaffold to other heterocyclic rings (e.g., via a bromo-linkage) have been synthesized and evaluated.[9] These hybrids have shown potent antibacterial and antifungal activities, with one of the most active compounds demonstrating broad-spectrum inhibition against a panel of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[9]
Structure-Activity Relationship (SAR) Insights
Synthesizing the findings from numerous studies allows us to establish key SAR principles for the rational design of future antimicrobial 4-hydroxycoumarin derivatives.[10]
-
The C3 Position: This is the most critical position for modification. The introduction of bulky, lipophilic groups, particularly aryl rings, is a common feature of active compounds. Dimerization via an arylmethylene bridge at this position is a highly effective strategy.
-
Aromatic Substituents: For biscoumarin derivatives, the substitution pattern on the bridging phenyl ring is paramount. Electron-withdrawing groups (halogens, nitro groups) and phenolic hydroxyls generally enhance activity. The position matters; for instance, a methoxy group at the para position of the phenyl ring conferred better activity against S. aureus than the same group at the ortho position.[7]
-
Gram-Positive Selectivity: The majority of potent derivatives show a clear selectivity for Gram-positive bacteria. Overcoming the Gram-negative outer membrane remains a significant challenge, suggesting that future designs should focus on enhancing hydrophilicity or identifying specific transport mechanisms.
-
The C4-OH Group: The free hydroxyl group at the C4 position is often considered crucial for activity, likely due to its ability to act as a hydrogen bond donor/acceptor in enzyme active sites or its involvement in tautomerism.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxycoumarin derivatives against common microbial pathogens, providing a clear basis for performance comparison.
| Compound Class/Derivative | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |
| Acylated 4-Hydroxycoumarin (7f) | 16 µg/mL | 8 µg/mL | >128 µg/mL | >128 µg/mL | - | [11] |
| Biscoumarin (Phenylmethylene) | 62.5 µg/mL | - | - | - | - | [12] |
| Heteroaryl Hybrid (3a) | 1.56 µg/mL (MRSA) | - | 6.25 µg/mL | 12.5 µg/mL | 3.12 µg/mL | [9] |
| Schiff Base (4b) | 7.29±0.339 mm (Zone) | 5.53±0.459 mm (Zone) | 3.35±0.226 mm (Zone) | 5.55±0.042 mm (Zone) | - | [1] |
| Azo-Coumarin (3b, 3-chloro) | +++ | - | +++ | Ineffective | - | [8] |
Note: Data from different studies may use varied methodologies (e.g., zone of inhibition vs. MIC). Direct comparison should be made with caution. "+++" indicates high activity as reported in the study.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the generation of reliable and reproducible data, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality and Rationale:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most common non-fastidious pathogens.
-
Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland standard is critical. A higher density can lead to falsely high MICs, while a lower density can result in falsely low MICs.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.
-
Controls: Including positive (no drug) and negative (no bacteria) controls is non-negotiable for validating the assay's integrity.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the synthesized 4-hydroxycoumarin derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). e. Dilute this adjusted suspension 1:150 in MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Microplate Preparation: a. Use a sterile 96-well microtiter plate. b. Add 100 µL of sterile MHB to wells 2 through 12 in a given row. c. Add 200 µL of the stock compound, appropriately diluted in MHB to twice the highest desired test concentration, to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain serial dilutions of the compound. e. Well 11 will serve as the positive control (growth control); add no compound. f. Well 12 will serve as the negative control (sterility control); add no compound and no bacteria.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 2e) to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum will be 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate with a lid or sealing film. b. Incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). c. Check the controls: Well 11 should be turbid, and well 12 should be clear. If not, the assay is invalid.
Workflow Visualization
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
Derivatives of 4-hydroxycoumarin represent a versatile and potent class of antimicrobial agents, particularly against Gram-positive pathogens. The extensive body of research highlights clear structure-activity relationships that can guide the rational design of next-generation compounds. Dimerization, the introduction of specific aryl substituents, and the creation of hybrid molecules are all validated strategies for enhancing potency.
The primary challenge remains the limited activity against Gram-negative bacteria. Future research must focus on modifications that can overcome or bypass the formidable outer membrane of these pathogens. This could involve creating conjugates with siderophores, designing smaller or more amphiphilic molecules, or identifying compounds that inhibit efflux pumps. With a rich chemical landscape left to explore, 4-hydroxycoumarin derivatives will undoubtedly remain a focal point in the critical search for new antimicrobial therapies.
References
- Završnik, D., Muratović, S., et al. (2008). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Bosnian Journal of Basic Medical Sciences. [Link]
- Siddiqui, Z. N., Musthafa, T. N. M., Ahmad, A., & Khan, A. U. (2011). Synthesis of 4-hydroxycoumarin Heteroarylhybrids as Potential Antimicrobial Agents. Archiv der Pharmazie, 344(6), 394-401. [Link]
- ResearchGate. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. [Link]
- Kumar, R., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(1). [Link]
- Saleem, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Muratović, S. (n.d.). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives.
- Chen, I. H., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10673-10688. [Link]
- International Journal of Modern Pharmaceutical Research. (2024).
- Jain, S., et al. (2013). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 4-HYDROXY COUMARIN DERIVATIVES BEARING AZO MOIETY. Rasayan Journal of Chemistry, 6(1). [Link]
- Završnik, D., Muratović, S., et al. (2008).
- ResearchGate. (2015). Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies. [Link]
- Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]
- Al-Warhi, T., et al. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. European Journal of Medicinal Chemistry, 207, 112832. [Link]
- Završnik, D., Muratović, S., et al. (2008).
- Saleem, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpronline.com [ijmpronline.com]
- 4. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis of 4-hydroxycoumarin heteroarylhybrids as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Spectral Data of Coumarins
In the landscape of drug discovery and materials science, coumarins represent a privileged scaffold, a class of compounds renowned for their diverse biological activities and fascinating photophysical properties.[1][2] From anticoagulants to fluorescent probes, the functional versatility of coumarins is intimately linked to their electronic and structural characteristics.[3] A thorough understanding of these properties through spectral analysis is therefore paramount for the rational design of novel coumarin-based agents. This guide provides a comprehensive framework for the cross-validation of experimental and theoretical spectral data of coumarins, empowering researchers to bridge the gap between empirical observation and computational prediction.
At its core, the synergy between experimental spectroscopy and quantum chemical calculations provides a powerful validation system. Experimental techniques offer a real-world snapshot of a molecule's behavior, while theoretical methods provide a granular, atomistic interpretation of the underlying quantum mechanical phenomena. When these two approaches converge, they lend a high degree of confidence to the structural and electronic assignments, ultimately accelerating the research and development pipeline. This guide will delve into the practical aspects of this cross-validation workflow, focusing on the most pertinent spectroscopic techniques: UV-Visible and Fluorescence Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Cross-Validation Workflow: An Overview
The robust characterization of a novel coumarin derivative hinges on a cyclical and iterative process of experimental measurement, computational modeling, and comparative analysis. This workflow ensures that the theoretical model accurately reflects the physical reality of the molecule and that the experimental data is interpreted with a strong theoretical foundation.
Figure 1: A generalized workflow for the cross-validation of experimental and theoretical spectral data of coumarins.
I. UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Visible and fluorescence spectroscopy are indispensable tools for characterizing the photophysical properties of coumarins, which are often fluorescent.[3][4] These techniques probe the electronic transitions between molecular orbitals, providing insights into the molecule's conjugation, electronic structure, and interaction with its environment.
A. Experimental Protocol: A Step-by-Step Approach
-
Sample Preparation:
-
Dissolve the purified coumarin derivative in a series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The choice of solvents is critical as coumarins often exhibit solvatochromism, a change in absorption or emission color with solvent polarity.[5][6][7]
-
Prepare stock solutions of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare dilute solutions for analysis (typically in the micromolar range, e.g., 10 µM) to ensure adherence to the Beer-Lambert law.
-
-
UV-Visible Absorption Spectroscopy:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution against a solvent blank over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorption (λmax) for the principal electronic transitions, which are typically π-π* in nature for coumarins.[4]
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum, identifying the wavelength of maximum emission (λem).
-
Determine the Stokes shift, which is the difference in wavelength (or energy) between the absorption and emission maxima.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
B. Theoretical Workflow: Simulating Electronic Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption and emission spectra of organic molecules.[8][9]
Figure 2: Workflow for calculating absorption and emission spectra using TD-DFT.
-
Ground State Geometry Optimization:
-
The first and most critical step is to obtain an accurate ground-state geometry of the coumarin molecule.
-
Density Functional Theory (DFT) is the method of choice. A commonly used and generally reliable functional for organic molecules is B3LYP, paired with a basis set such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution.[10][11][12]
-
Perform a frequency calculation on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
-
Simulating Absorption (UV-Vis):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.
-
The calculated excitation with the largest oscillator strength will correspond to the experimental λmax.
-
-
Simulating Fluorescence:
-
To simulate fluorescence, the geometry of the first excited state must be optimized using TD-DFT.
-
A subsequent TD-DFT calculation on the optimized excited-state geometry will yield the emission energy, corresponding to the experimental λem.
-
-
Incorporating Solvent Effects:
-
To accurately compare with experimental data obtained in solution, it is crucial to include solvent effects in the calculations.
-
The Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) are implicit solvation models that are computationally efficient and generally provide good agreement with experimental trends in solvatochromism.[8][13]
-
C. Data Comparison and Interpretation
| Parameter | Experimental | Theoretical |
| λmax (nm) | Value obtained from UV-Vis spectrophotometer | Wavelength of the calculated vertical excitation with the highest oscillator strength |
| λem (nm) | Value obtained from spectrofluorometer | Wavelength of the calculated emission from the optimized excited state |
| Stokes Shift (nm) | λem - λmax | Calculated λem - Calculated λmax |
A good correlation between the experimental and theoretical values, typically within 20-30 nm for λmax and λem, provides strong evidence for the accuracy of both the experimental measurements and the computational model.[9] Discrepancies can often be attributed to the choice of DFT functional, basis set, or the limitations of the implicit solvation model.
II. FT-IR Spectroscopy: Mapping Vibrational Modes
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For coumarins, key vibrational modes include the C=O stretch of the lactone ring, C=C stretches of the aromatic and pyrone rings, and C-O stretches.
A. Experimental Protocol
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the coumarin with dry KBr powder and press it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm-1).
-
Identify the wavenumbers (cm-1) of the major absorption bands.
-
B. Theoretical Workflow: Calculating Vibrational Frequencies
-
Geometry Optimization and Frequency Calculation:
-
As with TD-DFT, the process begins with a DFT geometry optimization (e.g., B3LYP/6-311++G(d,p)).[12]
-
A frequency calculation on the optimized geometry will yield the harmonic vibrational frequencies and their corresponding infrared intensities.
-
-
Scaling Factors:
-
Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations.
-
It is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. For B3LYP/6-311++G(d,p), a scaling factor of around 0.96-0.98 is often used for vibrational frequencies.[14]
-
C. Data Comparison and Interpretation
| Vibrational Mode | Experimental Wavenumber (cm-1) | Theoretical Wavenumber (cm-1, Scaled) |
| C=O stretch (lactone) | ~1700-1750 | Scaled calculated frequency for the C=O stretching mode |
| C=C stretch (aromatic) | ~1500-1600 | Scaled calculated frequencies for aromatic C=C stretching modes |
| C-O stretch | ~1000-1300 | Scaled calculated frequencies for C-O stretching modes |
A close match between the scaled theoretical and experimental vibrational frequencies, along with a consistent pattern of IR intensities, confirms the functional groups present and the overall structure of the coumarin derivative.[15][16]
III. NMR Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. 1H and 13C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
A. Experimental Protocol
-
Sample Preparation:
-
Dissolve the coumarin derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
Record the 1H and 13C NMR spectra.
-
Analyze the spectra for chemical shifts (δ), integration (for 1H), and coupling patterns (for 1H).
-
B. Theoretical Workflow: Predicting NMR Chemical Shifts
-
Geometry Optimization:
-
Optimize the geometry of the coumarin molecule using DFT, as described previously.
-
-
NMR Calculation:
-
Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[12] This will compute the isotropic shielding values for each nucleus.
-
-
Chemical Shift Calculation:
-
The calculated chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the calculated isotropic shielding value of a reference compound (e.g., TMS, calculated at the same level of theory).
-
δcalc = σref - σsample
-
C. Data Comparison and Interpretation
| Nucleus | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| 1H | Chemical shifts of protons on the coumarin scaffold | Calculated chemical shifts for each proton |
| 13C | Chemical shifts of carbons on the coumarin scaffold | Calculated chemical shifts for each carbon |
A strong linear correlation between the experimental and calculated chemical shifts provides unambiguous assignment of the NMR signals and confirms the proposed molecular structure.[14][17]
Conclusion: A Self-Validating System for Confident Characterization
The cross-validation of experimental and theoretical spectral data is not merely a confirmatory exercise; it is a self-validating system that enhances the trustworthiness of research findings. When experimental and theoretical results align, it provides a robust and comprehensive characterization of the coumarin derivative. When they diverge, it prompts a critical re-evaluation of both the experimental procedures and the computational models, leading to a deeper understanding of the molecule's behavior. By embracing this integrated approach, researchers, scientists, and drug development professionals can navigate the complexities of coumarin chemistry with greater confidence and precision, accelerating the journey from fundamental research to impactful applications. Adherence to established guidelines for reporting both experimental and computational data is crucial for the reproducibility and verification of these findings by the broader scientific community.[18][19]
References
- Naik, C. G., Malik, G. M., & Parekh, H. M. (2015). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Chilean Chemical Society. [Link]
- Naik, C. G., Malik, G. M., & Parekh, H. M. (2015). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity.
- Naik, C. G., Malik, G. M., & Parekh, H. M. (2015). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Semantic Scholar. [Link]
- MDPI. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]
- Naik, C. G., Malik, G. M., & Parekh, H. M. (2015). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity.
- PubMed. (2025).
- R Discovery. (2025).
- Grabchev, I., Chovelon, J. M., & Ivanova, G. (2009).
- ResearchGate. (n.d.). UV–vis absorbance and fluorescence emission spectra of coumarin AC and...
- PubMed. (2014).
- The Nucleus. (2025).
- ResearchGate. (2025). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy.
- Jacquemin, D., Preat, J., & Perpète, E. A. (2006). Time-dependent density functional theory investigation of the absorption, fluorescence, and phosphorescence spectra of solvated coumarins. The Journal of Chemical Physics. [Link]
- Cole, J. M., et al. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. [Link]
- ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative.
- IJRAR. (n.d.). IDENTIFICATION OF ANTICOAGULANTS ACTIVITY USING STRUCTURAL, SPECTROSCOPIC AND MOLECULAR DOCKING ANALYSIS OF 6-METHYL COUMARIN. IJRAR.org. [Link]
- Loarueng, C., et al. (2019).
- MDPI. (n.d.). A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties. MDPI. [Link]
- Tanasova, M., et al. (2016). Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins.
- Scribd. (n.d.).
- Ariefin, M., & Alfanaar, R. (2023).
- Arabian Journal of Chemistry. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry. [Link]
- RSC Publishing. (2025). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking. RSC Publishing. [Link]
- ResearchGate. (2021). Absorption spectra of coumarin and its derivatives.
- ResearchGate. (n.d.). TD-DFT benchmark for UV-Vis spectra of coumarin derivatives.
- PubMed. (2021). Computational and spectroscopic studies of biologically active coumarin-based fluorophores. PubMed. [Link]
- ResearchGate. (n.d.). EXPERIMENTAL SPECTROSCOPIC (FT-IR, NMR, UV-VIS) AND DFT STUDIES OF 7-HYDROXY6-METHOXY COUMARIN.
- MDPI. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
- ResearchGate. (n.d.). Experimental FTIR spectra of Coumarin.
- ResearchGate. (2019). Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives.
- ResearchGate. (n.d.). Theoretical investigations of the UV spectra of coumarin derivatives.
- ResearchGate. (2017). Experimental and Theoretical Investigation to Study the Molecular Structure, Electronic Properties, UV–Vis Spectra of Coumarin 102.
- PubMed. (2007).
- ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here.
- RSC Publishing. (2020). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science. [Link]
- Bohrium. (n.d.). Spectroscopic investigation, DFT and TD-DFT calculations of 7-(Diethylamino) Coumarin (C466). Bohrium. [Link]
- PubMed. (2010). Theoretical and experimental investigation of the structural and spectroscopic properties of coumarin 343 fluoroionophores. PubMed. [Link]
- Combined Spectroscopy Problems With Solutions. (n.d.). Semantic Scholar. [Link]
- El-Sayed, M. A., et al. (2014). Structure-emission relationship of some coumarin laser dyes and related molecules: Prediction of radiative energy dissipation and the intersystem crossing rate constants. Journal of Taibah University for Science. [Link]
- ResearchGate. (n.d.). Computational prediction methods to simulate structure and binding sites of coumarin with olfactory receptor 5P3.
- ACS Publications. (n.d.). ACS Research Data Guidelines.
- Lide, D. R. (1992). Guidelines for the Reporting of Numerical Data and Experimental Procedures. Journal of Research of the National Institute of Standards and Technology. [Link]
- PubMed. (2023).
- ResearchGate. (2023). The Interplay Between Experimental Spectroscopy, Theoretical, and Computational Quantum Chemistry.
- Royal Society of Chemistry. (n.d.). Experimental reporting. Royal Society of Chemistry. [Link]
- MDPI. (n.d.).
Sources
- 1. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 2. [PDF] Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scribd.com [scribd.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 12. ijrar.org [ijrar.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Computational and spectroscopic studies of biologically active coumarin-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 18. ACS Research Data Guidelines [researcher-resources.acs.org]
- 19. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Potential of Coumarin Derivatives Versus Standard Drugs
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Coumarins, a class of benzopyrone compounds abundant in nature, have emerged as a promising scaffold for the development of such agents. This guide provides an in-depth, objective comparison of the anti-inflammatory potential of various coumarin derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
The Landscape of Inflammation: Targets for Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While crucial for healing, dysregulated or chronic inflammation underpins a multitude of diseases. The inflammatory cascade is orchestrated by a complex network of signaling molecules and enzymes. Key players include:
-
Prostaglandins and Leukotrienes: These lipid mediators, derived from arachidonic acid, are pivotal in inducing pain, fever, and swelling.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These are the primary enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1]
-
Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) amplify and sustain the inflammatory response.
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), NO is a key signaling molecule in inflammation.
Standard NSAIDs, such as indomethacin and diclofenac, primarily exert their effects by inhibiting the COX enzymes.[1] Coumarin derivatives, however, often exhibit a more multifaceted mechanism of action, targeting multiple pathways in the inflammatory process.[2]
Mechanisms of Action: A Tale of Two Scaffolds
Standard NSAIDs: The COX Inhibitors
The anti-inflammatory, analgesic, and antipyretic properties of traditional NSAIDs like indomethacin and diclofenac are predominantly attributed to their non-selective inhibition of both COX-1 and COX-2 enzymes.[1] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, thereby dampening the inflammatory response. While effective, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[1]
Coumarin Derivatives: A Multi-pronged Attack
Coumarin and its derivatives have demonstrated a broader spectrum of anti-inflammatory activities, often engaging multiple targets within the inflammatory cascade.[2] Their mechanisms of action include:
-
Dual COX/LOX Inhibition: Many coumarin derivatives have been shown to inhibit both COX and LOX pathways, offering a more comprehensive blockade of pro-inflammatory mediator synthesis.
-
Inhibition of Pro-inflammatory Cytokines: Compounds like esculetin have been shown to suppress the production of TNF-α and IL-6 in inflammatory models.[2][3][4]
-
Nitric Oxide (NO) Suppression: Several coumarin derivatives effectively inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated macrophages.
-
Antioxidant Activity: The ability of many coumarins to scavenge reactive oxygen species (ROS) contributes to their anti-inflammatory effects, as oxidative stress is a key component of inflammation.
This multi-target approach suggests that coumarin derivatives may offer a more balanced therapeutic effect with a potentially improved side-effect profile compared to traditional NSAIDs.
Visualizing the Pathways
To better understand the points of intervention for both standard drugs and coumarin derivatives, the following diagrams illustrate the key inflammatory pathways and experimental workflows.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Comparative Efficacy: The Data
The following tables summarize the experimental data comparing the anti-inflammatory activity of various coumarin derivatives with standard drugs.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | Reference |
| Coumarin Derivatives | |||
| Compound 4 | 100 | 44.05% | [5] |
| Compound 8 | 100 | 38.10% | [5] |
| Compound IIb (p-toluidine derivative) | 200 | Comparable to Diclofenac | [6] |
| Compound IIe (p-anisidine derivative) | 200 | Comparable to Diclofenac | [6] |
| Standard Drugs | |||
| Indomethacin | 10 | 32.14% | [5] |
| Diclofenac Sodium | 20 | Standard for comparison | [6] |
Note: Direct comparison between different studies should be made with caution due to potential variations in experimental protocols.
Table 2: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Coumarin Derivatives | ||||
| Thiazoline derivative 3a | >100 | 0.31 | >322 | [7] |
| Thiazoline derivative 5b | >100 | 0.45 | >222 | [7] |
| Thiazolidinone compound 8b | >100 | 0.52 | >192 | [7] |
| Standard Drugs | ||||
| Diclofenac | 11 | 0.46 | 24 | [8] |
| Celecoxib | 9.4 | 0.08 | 117.5 | [9] |
Table 3: In Vitro Nitric Oxide (NO) Production Inhibition in RAW 264.7 Cells
| Compound | IC50 (µg/mL) | Reference |
| Coumarin Derivatives | ||
| Praeruptorin A | ~1.5 | [10] |
| Xanthotoxin | ~0.3 | [10] |
| Psoralen | ~1.0 | [10] |
Experimental Protocols: A Guide for Reproducibility
To ensure scientific integrity and enable replication of these findings, detailed experimental protocols are provided below.
In Vivo: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute inflammation. [5] Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the coumarin derivatives. The compounds are typically administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro: COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX enzymes. Commercially available colorimetric inhibitor screening kits are commonly used. [7] Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme (ovine COX-1 and human recombinant COX-2) solutions as per the kit instructions.
-
Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compounds (coumarin derivatives) and standard drugs at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Colorimetric Measurement: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vitro: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the coumarin derivatives or standard inhibitors for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control. The IC50 value is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus. Key SAR observations include:
-
Hydroxylation: The presence of hydroxyl groups, particularly at the C-7 position, is often associated with potent antioxidant and anti-inflammatory activity.
-
Substitution at C-3 and C-4: Modifications at these positions with various aromatic and heterocyclic moieties have yielded compounds with significant anti-inflammatory and COX-2 inhibitory effects.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its absorption, distribution, and ultimately, its biological activity.
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the potential of coumarin derivatives as a valuable source of new anti-inflammatory agents. Their multi-target mechanisms of action, including the dual inhibition of COX and LOX pathways and the suppression of pro-inflammatory cytokines and nitric oxide, offer a promising alternative to traditional NSAIDs. Several synthesized coumarin derivatives have demonstrated in vivo anti-inflammatory activity comparable or even superior to that of indomethacin and diclofenac. Furthermore, in vitro studies have identified coumarin-based compounds with potent and selective COX-2 inhibition.
Future research should focus on optimizing the lead compounds identified in these studies to further enhance their potency and selectivity, while also conducting comprehensive preclinical safety and pharmacokinetic profiling. The versatile coumarin scaffold undoubtedly holds great promise for the development of the next generation of anti-inflammatory drugs with improved therapeutic indices.
References
- Ju, Y., et al. (2024). Antioxidant and anti-inflammatory effects of esculin and esculetin (Review). Experimental and Therapeutic Medicine, 27(6), 248. [Link]
- Ju, Y., et al. (2024). Antioxidant and anti-inflammatory effects of esculin and esculetin (Review). PubMed. [Link]
- Fylaktakidou, K. C., et al. (2004). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory/Antioxidant Activities. Current Pharmaceutical Design, 10(30), 3813-3833. [Link]
- El-Haggar, R., et al. (2015). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 20(4), 5374-5387. [Link]
- Raj, K., et al. (2014). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES. Rasayan Journal of Chemistry, 7(3), 229-234. [Link]
- Jayakumar, T., et al. (2014).
- Li, H., et al. (2023). Pharmacological activities of esculin and esculetin: A review. PubMed Central. [Link]
- Gherghel, D., et al. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. MDPI. [Link]
- Li, H., et al. (2023). Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics.
- Gherghel, D., et al. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. PubMed. [Link]
- Wang, Y., et al. (2024). Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis. PubMed. [Link]
- A. (2024). Rational Design, Synthesis and SAR Study of Novel Warfarin Analogous Of 4-Hydroxy Coumarin-Beta-Aryl Propanoic Acid Derivatives as Potent Anti-Inflammatory Agents.
- Manolov, I., et al. (2014).
- Kim, E. J., et al. (2003). Inhibition of Nitric Oxide Production by Coumarins from Peucedanum japonicum in LPS-Activated RAW 264.7 cells. KoreaScience. [Link]
- I. B. M. (n.d.). TNF-α (free) ELISA.
- Hodžić, A., et al. (2021). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives.
- Jevtovic, V., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central. [Link]
- Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
- El-Haggar, R., et al. (2015).
- Rathore, A., et al. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
- Brvar, M., et al. (2019). IC 50 Values for COX-1 and COX-2 Enzymes.
- Ghorab, M. M., et al. (2015). New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies. PubMed. [Link]
- Warner, T. D., et al. (1999). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- Ghorab, M., et al. (2015). New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies.
- Ylostalo, J. H., et al. (2014).
- Sharma, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
Sources
- 1. research.aalto.fi [research.aalto.fi]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - ProQuest [proquest.com]
- 7. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Coumarin Synthesis: Benchmarking Modern Methods Against the Pechmann Condensation
Coumarins, a pivotal class of benzopyrone-based heterocycles, are cornerstones in medicinal chemistry, materials science, and the fragrance industry. Their broad spectrum of pharmacological activities—ranging from anticoagulant to anticancer—drives the perpetual quest for more efficient, sustainable, and versatile synthetic methodologies.[1][2][3] For over a century, the Pechmann condensation has been a stalwart and widely adopted method for accessing the coumarin scaffold.[4][5] However, the evolution of synthetic organic chemistry has introduced a host of new strategies and green chemistry approaches that challenge the supremacy of this classical reaction.
This guide provides an in-depth comparison of prominent modern coumarin synthesis methods against the traditional Pechmann condensation. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data to offer a clear perspective for researchers, scientists, and drug development professionals on selecting the optimal synthetic route.
The Benchmark: The Pechmann Condensation
Discovered by Hans von Pechmann in 1883, this condensation reaction synthesizes coumarins from a phenol and a β-keto ester under acidic conditions.[4][5] Its enduring prevalence is a testament to its reliability and the accessibility of its starting materials.[6]
Mechanism and Inherent Causality
The Pechmann condensation is typically catalyzed by strong Brønsted acids (like H₂SO₄) or Lewis acids (such as AlCl₃).[6][7] The reaction is believed to proceed through a sequence of transesterification, intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation), and dehydration.
The choice of an acid catalyst is critical; it must be potent enough to activate the β-keto ester for electrophilic attack on the electron-rich phenol ring. For highly activated phenols like resorcinol, the reaction can proceed under milder conditions, even at room temperature.[5] However, for less reactive simple phenols, harsher conditions, including high temperatures and strong acids, are often necessary, which can lead to side reactions and limit the substrate scope.[5]
dot
Caption: A simplified workflow of the Pechmann Condensation.
Modern Alternatives to the Pechmann Condensation
While effective, the Pechmann condensation's reliance on harsh acidic conditions and sometimes high temperatures has prompted the development of alternative methods with broader functional group tolerance and improved environmental profiles.
The Knoevenagel Condensation
A highly versatile and prominent method, the Knoevenagel condensation typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base like piperidine.[1][8]
Mechanism Insight: The reaction proceeds in two main stages. First, the basic catalyst deprotonates the active methylene compound to form a stabilized enolate. This enolate then undergoes a nucleophilic addition to the aldehyde carbonyl group, followed by dehydration to form a stable intermediate. Finally, an intramolecular cyclization (transesterification) occurs to yield the coumarin ring.[1] The mild, base-catalyzed conditions make this method compatible with a wider array of sensitive functional groups compared to the Pechmann reaction.
dot
Caption: Key stages of the Knoevenagel Condensation for coumarin synthesis.
The Perkin Reaction
Historically significant, the Perkin reaction involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid.[9][10]
Mechanism Insight: The reaction is initiated by the formation of an enolate from the acetic anhydride. This enolate then adds to the salicylaldehyde. The resulting alkoxide undergoes intramolecular acylation, and subsequent elimination and hydrolysis lead to the formation of an o-hydroxycinnamic acid intermediate, which then cyclizes to the coumarin lactone upon heating.[11] The requirement for high temperatures (often >180°C) is a significant drawback of the classical Perkin reaction.
The Wittig Reaction
The Wittig reaction provides a powerful route to coumarins, often proceeding under mild conditions with high functional group tolerance. One common strategy involves an intramolecular Wittig reaction of a pre-formed phosphonium ylide derived from a salicylaldehyde derivative.[12][13]
Mechanism Insight: This approach typically starts with the conversion of a salicylaldehyde to an ortho-formylphenyl ester containing a triphenylphosphonium ylide precursor. Upon treatment with a base, the ylide is generated and undergoes an intramolecular reaction with the aldehyde carbonyl, forming the coumarin double bond and ring system in a single, concerted step.[13] This method's elegance lies in its chemoselectivity and the mild conditions required for the final cyclization.[14]
The Green Chemistry Revolution: Microwave and Ultrasound Assistance
A major advancement in coumarin synthesis has been the application of green chemistry principles, particularly the use of microwave (MW) irradiation and ultrasound.[2][15][16] These energy sources can be applied to classical reactions like the Pechmann and Knoevenagel condensations, offering dramatic improvements.
-
Microwave-Assisted Synthesis (MAS): Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid and uniform temperature increase.[3] This results in drastically accelerated reaction rates, often reducing reaction times from hours to mere minutes, and frequently leads to higher product yields and purity.[3][17][18]
-
Ultrasound-Assisted Synthesis: Sonication enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[19] Ultrasound-assisted reactions are often conducted at room temperature and can significantly shorten reaction times.[20]
Performance Data: A Head-to-Head Comparison
The following table summarizes experimental data from various studies, providing a quantitative comparison of different synthetic methods. This data highlights the significant advantages offered by modern techniques, especially those incorporating green chemistry principles.
| Synthesis Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference(s) |
| Pechmann (Conventional) | Resorcinol, Ethyl Acetoacetate | H₂SO₄ (conc.) | 24 h | Low (26%) | [17] |
| Pechmann (MW-Assisted) | Phenols, Ethyl Acetoacetate | FeF₃, Solvent-free, MW (450W) | 1.5-3 min | 85-96 | [17] |
| Pechmann (MW-Assisted) | Resorcinol, Ethyl Acetoacetate | SnCl₂·2H₂O (10 mol%), MW | 260 s | 55 | [21] |
| Knoevenagel (Conventional) | Salicylaldehyde, Ethyl Acetate | Piperidine/Ethanol | 8-18 h | 56-79 | [18] |
| Knoevenagel (MW-Assisted) | Salicylaldehyde, Ethyl Acetate | Piperidine, Solvent-free, MW | 1-10 min | 74-85 | [3][18][22] |
| Knoevenagel (Ultrasound) | Salicylaldehydes, Diethyl Malonate | Piperidine/AcOH, Ultrasound | 40 min | >85 (Typical) | [23] |
| Perkin (Conventional) | Salicylaldehyde, Acetic Anhydride | Sodium Acetate, Heat (180°C) | 5-6 h | Moderate | [9][10] |
| Wittig (Intramolecular) | 2-Formylphenyl 2-bromoacetate | NaHCO₃ (aq.), Triphenylphosphine | 1-2 h | 75-92 | [12] |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies for key synthetic workflows are provided below.
Protocol 1: Microwave-Assisted Pechmann Condensation
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using an environmentally benign catalyst under solvent-free microwave irradiation.[17]
Materials:
-
Resorcinol (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Iron(III) fluoride (FeF₃) (0.05 g)
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, thoroughly mix resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 450W for 2-3 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Add cold water to the vessel and stir for several minutes.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Ultrasound-Assisted Knoevenagel Condensation
This protocol details the synthesis of coumarin-3-carboxylates using ultrasound as an energy-efficient activation source.[8][23]
Materials:
-
Substituted Salicylaldehyde (e.g., o-vanillin) (1 mmol)
-
Diethyl malonate (1.1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine the salicylaldehyde derivative (1 mmol), diethyl malonate (1.1 mmol), and a catalytic amount of piperidine in a minimal amount of ethanol.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature for 40-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
If precipitation is slow, add a small amount of cold water or diethyl ether.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
dot
Caption: A generalized workflow for coumarin synthesis and purification.
Conclusion and Future Outlook
The Pechmann condensation remains a valuable and historically significant method for synthesizing coumarins, particularly from activated phenols.[5] However, for researchers seeking higher efficiency, milder conditions, broader substrate scope, and alignment with green chemistry principles, modern alternatives offer compelling advantages.
The Knoevenagel condensation provides a robust and versatile route, especially when enhanced by microwave or ultrasound technologies, allowing for rapid synthesis in high yields under mild conditions.[1][22] The Perkin and Wittig reactions , while perhaps less commonly used as general-purpose methods, offer unique synthetic pathways for specific substitution patterns and are invaluable tools in the synthetic chemist's arsenal.[9][12]
The data unequivocally demonstrates that microwave-assisted and ultrasound-assisted protocols are not merely incremental improvements; they represent a paradigm shift in synthetic efficiency.[3][16] By drastically reducing reaction times from hours to minutes and often improving yields, these technologies empower researchers to accelerate discovery and development. For professionals in drug development, the ability to rapidly generate libraries of coumarin derivatives for screening is a significant advantage.
Ultimately, the choice of synthetic method will depend on the specific target molecule, available starting materials, and the laboratory's equipment and sustainability goals. However, it is clear that by benchmarking against the Pechmann condensation, the field of coumarin synthesis has evolved to offer a diverse and powerful array of modern, efficient, and green alternatives.
References
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
- ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- J&K Scientific. (2025).
- Bogdał, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, 8, 468-469.
- Scientific & Academic Publishing. (n.d.).
- Heravi, M. M., et al. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 17(3), 2933-2943.
- Molnar, M., Lončarić, M., & Kovač, M. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Current Organic Chemistry, 24(1), 4-43.
- RSC Publishing. (n.d.).
- Sripathi, S., & Logeeswari, K. (n.d.).
- Organic Reactions. (n.d.).
- JETIR. (n.d.). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review.
- Taylor & Francis Online. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.
- OUCI. (n.d.).
- BenchChem. (2025).
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.).
- EurekAlert!. (2020).
- Bentham Science. (n.d.).
- ResearchGate. (n.d.).
- Rasayan Journal of Chemistry. (2022). Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities.
- MDPI. (n.d.).
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Coumarin synthesis.
- Arabian Journal of Chemistry. (n.d.). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles.
- ResearchGate. (n.d.).
- Sciforum. (n.d.).
- RJPN. (n.d.).
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- BenchChem. (n.d.).
- ResearchGate. (2025). Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones.
- PubMed. (2018).
- Google Patents. (n.d.).
- Journal of Chemical Reactivity and Synthesis. (2022).
- ResearchGate. (n.d.). Scheme 29 Ultrasound-assisted one-pot multicomponent synthesis of coumarin-fused furan.
- International Journal of Chemical Sciences. (2011). Ultrasound Assisted Catalyst-Free One-Pot Synthesis of Bis-Coumarins in Neat Water. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAa-ype0hITHriukrPZtE6TgxGbFVqKd1JnDyJJimcqvVhbHy_x4Jyl2CXQXzQh_zpjGwJnD5-6fDliZ3IQohHuJr9zohdntEnX8dFHwpHqqAoNuwTtbJllR3Xbk8m5cK65f3o9mlbLv10fOPaaBMWSfIaw2cININDIu4R9-RBdt4ZIwh_0_BqcnvCiwxftL5PmjWLIj84B12-qdoWfcclFh5-t17KpbXhCoBZRMGW8M19]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. organicreactions.org [organicreactions.org]
- 10. longdom.org [longdom.org]
- 11. sciforum.net [sciforum.net]
- 12. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Diversity-Oriented Synthesis of Furo[3,2-c]coumarins and Benzofuranyl Chromenones through Chemoselective Acylation/Wittig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green chemistry approaches to the synthesis of coumarin derivatives | EurekAlert! [eurekalert.org]
- 16. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 17. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]
- 20. hakon-art.com [hakon-art.com]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 23. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Dichloro-4-hydroxycoumarin
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6,8-dichloro-4-hydroxycoumarin, a halogenated coumarin derivative. By adhering to these procedures, we can ensure the safety of laboratory personnel and maintain environmental compliance, reinforcing the trust placed in us as scientific leaders.
The core principle for the disposal of this compound is its classification as a chlorinated organic compound. The carbon-chlorine bond's stability and the potential for the formation of hazardous byproducts upon incomplete combustion necessitate specific disposal protocols. The primary recommended method of disposal is high-temperature incineration in a specially equipped facility.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound is classified as acutely toxic if swallowed.[1]
Engineering Controls :
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles or a face shield conforming to appropriate standards (e.g., EU EN166, US NIOSH) are mandatory to protect against splashes or airborne particles.[2][3][4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling the compound. Proper glove removal technique is critical to prevent skin contact.
-
Body Protection : A laboratory coat or other protective apparel should be worn to prevent skin exposure.
-
Respiratory Protection : In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
Waste Identification and Segregation: A Critical First Step
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Mixing halogenated waste with non-halogenated streams can lead to complex and costly disposal processes and may violate regulatory requirements.
Waste Streams for this compound:
-
Solid Waste : This includes expired or unused this compound, residues from reaction vessels, and contaminated weighing papers.
-
Contaminated Labware and Debris : This stream comprises disposable items that have come into direct contact with the compound, such as pipette tips, gloves, bench paper, and empty containers.
-
Liquid Waste (Solutions) : This includes solutions of this compound in organic solvents.
The following diagram illustrates the decision-making process for segregating these waste streams.
Caption: Decision tree for the proper segregation of this compound waste streams.
Step-by-Step Disposal Procedures
1. Solid this compound Waste
-
Step 1: Container Selection : Use a designated, properly labeled, leak-proof container for "Halogenated Solid Organic Waste." The container should be made of a material compatible with the chemical.
-
Step 2: Collection : Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Minimize the generation of dust.
-
Step 3: Labeling : Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Step 4: Storage : Keep the waste container securely closed in a designated satellite accumulation area. Store it away from incompatible materials, particularly strong oxidizing agents and strong bases.[4]
-
Step 5: Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The final disposal method should be high-temperature incineration.
2. Contaminated Labware and Debris
-
Step 1: Gross Decontamination : If feasible, rinse empty containers or grossly contaminated items with a small amount of a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.
-
Step 2: Collection : Place all contaminated disposable items, including gloves, bench paper, and rinsed containers, into a designated, labeled plastic bag or container for "Solid Hazardous Waste" or "Contaminated Lab Debris."
-
Step 3: Storage and Disposal : Keep the container sealed and store it with other solid hazardous waste. Arrange for disposal through your institution's EHS office.
3. Liquid Waste (Solutions of this compound)
-
Step 1: Container Selection : Use a designated, properly labeled, shatter-resistant container for "Halogenated Organic Liquid Waste."
-
Step 2: Collection : Carefully pour or transfer the liquid waste into the container. Do not mix with non-halogenated solvent waste.
-
Step 3: Labeling : Label the container with "Hazardous Waste" and list all constituents, including the solvent and "this compound," with their approximate concentrations.
-
Step 4: Storage : Keep the container tightly sealed and in secondary containment to prevent spills. Store in a well-ventilated area, away from ignition sources.
-
Step 5: Disposal : The recommended disposal method is to offer the solution to a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting hydrogen chloride gas.[5]
Emergency Procedures: Spills and Decontamination
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it in a designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid) :
-
Alert personnel and ensure there are no ignition sources nearby.
-
Wearing appropriate PPE, contain the spill using absorbent pads or granules.
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
For major spills, evacuate the area, alert your institution's EHS or emergency response team, and restrict access.
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Primary Rationale |
| GHS Hazard Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed)[1] | To inform immediate handling precautions and PPE requirements. |
| Primary Disposal Method | High-temperature incineration by a licensed facility | To ensure the complete destruction of the chlorinated organic compound and prevent the release of hazardous byproducts. |
| Waste Segregation | Separate from non-halogenated waste streams | To comply with regulations and avoid creating mixed waste, which is more difficult and expensive to dispose of. |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat | To prevent eye and skin contact with the chemical. |
| Incompatible Materials | Strong oxidizing agents, strong bases[4] | To prevent potentially hazardous chemical reactions during storage. |
| Spill Cleanup | Use absorbent material; avoid raising dust. Collect all cleanup materials as hazardous waste. | To minimize exposure and ensure proper disposal of all contaminated materials. |
By implementing these structured and scientifically grounded procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our innovative research does not come at the cost of our well-being or that of our planet.
References
- Carl ROTH. Safety data sheet: 3-AZIDO-7-HYDROXYCOUMARIN, ≥98%. [Link]
- Oxford Lab Fine Chem LLP. material safety data sheet - 4-hydroxycoumarin 98%. [Link]
- LookChem. This compound. [Link]
- Fisher Scientific. SAFETY DATA SHEET: 4-Hydroxycoumarin (2014). [Link]
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]
Sources
Personal protective equipment for handling 6,8-Dichloro-4-hydroxycoumarin
Essential Safety and Handling Guide for 6,8-Dichloro-4-hydroxycoumarin
A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we delve into the causality behind each safety recommendation, empowering you to work with confidence and integrity. Our focus is on establishing self-validating safety protocols that protect both the researcher and the research.
Hazard Assessment: Understanding the Compound
This compound is a solid substance belonging to the coumarin class of compounds. While comprehensive toxicological data for this specific molecule is limited, its classification and the known properties of related compounds demand a cautious and well-planned approach to handling.
The primary known hazard is acute oral toxicity. The GHS classification includes the H302 statement: "Harmful if swallowed"[1]. The parent compound, 4-hydroxycoumarin, and other derivatives are also known to cause skin, eye, and respiratory irritation[2][3][4]. Given the presence of chlorine atoms, which can alter reactivity and toxicity, we must assume similar or potentially increased irritant properties. Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin/eye contact.
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | Sigma-Aldrich[1] |
| Skin Irritation (Inferred) | H315 | Warning | Causes skin irritation. | Analog Data[2][3][4] |
| Eye Irritation (Inferred) | H319 | Warning | Causes serious eye irritation. | Analog Data[2][3][4] |
| Respiratory Irritation (Inferred) | H335 | Warning | May cause respiratory irritation. | Analog Data[2][3] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it's crucial to ground our safety plan in the established hierarchy of controls. PPE is the last line of defense, employed after higher-level controls have been implemented to minimize exposure risk.
Caption: The Hierarchy of Controls prioritizes safer work systems.
The most effective control is to use the chemical in a certified chemical fume hood or a ventilated balance enclosure. This engineering control is mandatory for handling this compound powder to contain airborne particles at the source[5].
Personal Protective Equipment (PPE): Your Final Barrier
The following PPE is the minimum required for handling this compound. All PPE must be inspected before use and disposed of properly after handling[6].
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves.[5] | Why: Prevents direct skin contact with the compound. Nitrile offers good resistance to a range of chemicals. Best Practice: Double-gloving is strongly recommended to provide an additional layer of protection against potential tears or contamination during glove removal. Always inspect gloves for damage before use and wash hands thoroughly after removal[5][6]. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | Why: Protects eyes from airborne particles and accidental splashes. Standard prescription glasses are not a substitute. Best Practice: Use chemical splash goggles when there is a higher risk of splashing, such as when preparing solutions. A face shield can be worn over goggles for maximum protection[7]. |
| Body Protection | Long-sleeved, fully-fastened laboratory coat. | Why: Protects skin and personal clothing from contamination[5]. Best Practice: Ensure the lab coat is made of a suitable material and fits properly. Do not wear lab coats outside of the designated laboratory area. |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator.[5] | Why: Prevents inhalation of the fine powder, which can cause respiratory irritation. Best Practice: This is essential when handling the solid compound outside of a primary engineering control like a fume hood (a scenario that should be avoided). If respiratory protection is required, a formal respiratory protection program, including fit-testing, is necessary as per OSHA standards[7][8]. Surgical masks offer no protection from chemical dusts[7]. |
| Footwear | Closed-toe shoes. | Why: Protects feet from potential spills[5]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for safety.
4.1. Preparation and Engineering Controls
-
Designate the Area: All handling of this compound powder must occur within a designated area, such as a certified chemical fume hood or a powder containment hood[5].
-
Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).
-
Prepare Surfaces: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, solvent) inside the hood before introducing the chemical.
-
Don PPE: Put on all required PPE (lab coat, double gloves, eye protection) before handling the primary container.
4.2. Weighing and Transferring the Solid
-
Minimize Dust: Handle the container and transfer the solid gently to avoid creating airborne dust[5].
-
Use Appropriate Tools: Use a clean spatula to transfer the powder to an anti-static weigh boat or paper.
-
Close Container: Promptly and securely close the main container of this compound after dispensing.
-
Solution Preparation: If preparing a solution, slowly add the powder to the solvent to minimize splashing.
4.3. Spill Cleanup
-
Evacuate and Alert: If a spill occurs outside of a containment hood, alert others in the area and evacuate if necessary.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE, including respiratory protection if the spill is large or airborne dust is present.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not dry sweep, as this will generate dust.
-
Collect Waste: Carefully collect the absorbed material using a scoop or dustpan and place it into a clearly labeled hazardous waste container[9].
-
Decontaminate: Clean the spill area with a suitable solvent and wash with soap and water.
Disposal Plan: A Closed-Loop Process
All materials that come into contact with this compound must be treated as hazardous waste. Never dispose of this chemical or its contaminated materials in standard trash or down the drain[6].
Caption: Waste stream for this compound.
Disposal Protocol:
-
Segregate Waste: Keep solid, liquid, and sharp waste streams separate where practical, but all are considered hazardous.
-
Contaminated PPE: After use, carefully remove gloves and other disposable PPE, placing them directly into a designated hazardous waste bag or container.
-
Chemical Waste: Collect all surplus solid material and solutions in a compatible, sealed, and clearly labeled hazardous waste container[3][6].
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department[5].
By integrating this expert guidance into your laboratory's standard operating procedures, you build a foundation of safety and scientific integrity. Your diligence in following these protocols is paramount to ensuring a safe research environment for yourself and your colleagues.
References
- Personal Protective Equipment (PPEs)- Safety Guideline.
- 4-HYDROXYCOUMARIN. Sdfine. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Madeline Feinberg, M.S.. [Link]
- Material Safety Data Sheet - 3-Chloro-4-methyl-7-hydroxycoumarin, 96%. Cole-Parmer. [Link]
- 4-HYDROXYCOUMARIN MSDS CAS No: 1076-38-6 MSDS. Loba Chemie. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pppmag.com [pppmag.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
